4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
4-amino-N,2-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-8-6(11)5-4(7)3-9-10(5)2/h3H,7H2,1-2H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNDECQBXILCBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=NN1C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424509 | |
| Record name | 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957261-73-3 | |
| Record name | 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
physicochemical properties of "4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide"
An In-depth Technical Guide to the Physicochemical Properties of 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide
Introduction: A Strategic Building Block in Modern Drug Discovery
This compound is a substituted pyrazole that has emerged as a valuable scaffold in medicinal chemistry.[1] Its unique arrangement of functional groups—an aromatic pyrazole core, a primary amino group, and a dimethylated carboxamide—provides a versatile platform for synthesizing more complex molecules with significant biological activity.[1] Derivatives of this core structure have been investigated for potent anticancer and antimicrobial properties, highlighting its importance as a key intermediate in the development of novel therapeutic agents.[1][2][3]
This guide provides a comprehensive overview of the essential physicochemical properties of this compound. As a Senior Application Scientist, my objective is not merely to present data, but to explain the underlying chemical principles that govern these properties and to provide actionable, field-proven protocols for their empirical validation. Understanding these characteristics is paramount for any researcher aiming to utilize this molecule effectively, whether in designing a synthetic route, formulating a compound for biological screening, or interpreting structure-activity relationships (SAR).
Chemical Identity and Molecular Structure
Correctly identifying a compound is the foundational step for all subsequent research. The structural and identifying information for this compound is summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 957261-73-3 | [1] |
| Molecular Formula | C₆H₁₀N₄O | [1] |
| Molecular Weight | 154.17 g/mol | [1] |
| Canonical SMILES | CN1C(=C(C=N1)N)C(=O)NC | - |
The molecule's structure features a 5-membered pyrazole ring, which is aromatic and electron-rich. The key functional groups that dictate its chemical behavior are:
-
The 4-amino group (-NH₂): A primary amine that acts as a hydrogen bond donor and a basic center.
-
The 5-carboxamide group (-C(=O)N(CH₃)₂): An amide functional group that is relatively polar and can act as a hydrogen bond acceptor.
-
The N1-methyl group (-CH₃): This substitution on the pyrazole ring prevents tautomerization and influences the ring's electronic properties.
Caption: Key functional groups of the molecule.
Core Physicochemical Properties: Predicted and Experimental Insights
A quantitative understanding of a compound's properties is crucial for experimental design. The following table summarizes known and predicted values for this compound. It is critical to note the distinction between computationally predicted values and empirically determined experimental data.
| Property | Value / Range | Type | Significance in Research |
| Melting Point | Data not available | Experimental | Defines purity, influences handling and storage conditions. |
| Boiling Point | Data not available | Experimental | Relevant for purification by distillation, though likely to decompose. |
| XLogP3 | -0.3 | Predicted | Indicates hydrophilicity; crucial for predicting solubility and membrane permeability.[4] |
| pKa (basic) | ~3-5 (Estimated) | Predicted | Governs ionization state in physiological buffers, affecting solubility and target binding. |
| Solubility | Data not available | Experimental | Determines appropriate solvents for synthesis, purification, and biological assays. |
Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (like n-octanol) and water. It is a critical parameter in drug development for predicting a molecule's ability to cross biological membranes.
-
Insight: A predicted XLogP3 value of -0.3 for the closely related isomer, 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide, suggests that our target compound is hydrophilic.[4] This is expected due to the presence of the hydrogen-bond-donating amino group and the polar carboxamide moiety. A hydrophilic nature implies good aqueous solubility but may necessitate structural modifications if passive diffusion across the blood-brain barrier is a therapeutic goal.
Acidity and Basicity (pKa)
The pKa value indicates the strength of an acid or base. For this molecule, the primary amino group at the C4 position is the most significant basic center.
-
Insight: While no experimental pKa is available, pyrazole-attached amino groups typically have a pKa in the range of 3-5. This means that at physiological pH (~7.4), the amino group will be predominantly in its neutral, unprotonated form. This is a key consideration for designing biological assays and for understanding potential ionic interactions with a protein target. The amide N-H proton is generally not considered acidic under normal conditions.
Solubility
Solubility dictates how a compound can be handled, purified, and tested.
-
Insight: Based on the hydrophilic logP and the presence of multiple polar functional groups capable of hydrogen bonding, this compound is expected to have good solubility in polar protic solvents like water, ethanol, and methanol, and polar aprotic solvents like DMSO and DMF. Its solubility in nonpolar solvents such as hexanes or toluene is likely to be poor. This is a critical factor when choosing a solvent system for reaction workups, chromatography, or creating stock solutions for screening.
Experimental Determination Protocols
As a self-validating system of trustworthiness, predicted data must be confirmed experimentally. Below are standard, high-level protocols for determining these key properties in a research setting.
Protocol: Melting Point Determination via Capillary Method
The melting point is a robust indicator of a compound's purity. A sharp melting range (typically < 2 °C) is characteristic of a pure substance.
Workflow Diagram:
Caption: Workflow for Melting Point Determination.
Methodology:
-
Sample Preparation: Ensure the compound is thoroughly dried to remove any residual solvent. Grind a small amount of the crystalline solid into a fine powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to load a small amount of sample. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.
-
Measurement: Place the loaded capillary into the heating block of a melting point apparatus.
-
Heating: If the approximate melting point is unknown, perform a rapid preliminary run to estimate it. For the accurate measurement, heat rapidly to about 15-20 °C below the estimated melting point.
-
Observation: Decrease the heating rate to 1-2 °C per minute. Carefully observe the sample.
-
Recording: Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the last solid crystal melts (T_final). The melting point is reported as this range.
Protocol: Analytical Characterization via HPLC-MS
To confirm identity and assess purity, High-Performance Liquid Chromatography coupled with Mass Spectrometry is the industry standard.
Methodology:
-
Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).
-
HPLC Method:
-
Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a high concentration of Mobile Phase A (e.g., 95%) and run a linear gradient to a high concentration of Mobile Phase B (e.g., 95%) over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the compound absorbs (e.g., 254 nm).
-
-
MS Method:
-
Ionization: Use Electrospray Ionization (ESI) in positive mode. The basic amino group and pyrazole nitrogens are readily protonated.
-
Analysis: Scan for the protonated molecular ion [M+H]⁺. For C₆H₁₀N₄O, the expected m/z would be approximately 155.09.
-
-
Interpretation: A single sharp peak in the HPLC chromatogram indicates high purity. The mass spectrum corresponding to that peak should show a dominant ion at the calculated m/z, confirming the compound's identity.
Synthesis and Application Context
The compound is primarily used as a research chemical and an intermediate.[1] A common synthetic approach involves the cyclocondensation of a hydrazine derivative with a β-keto ester, followed by functional group manipulations such as nitration, reduction of the nitro group to the key 4-amino group, and finally, amidation to install the N,1-dimethylcarboxamide moiety.[1]
The strategic placement of its functional groups makes it an ideal starting point for library synthesis. The 4-amino group can be readily acylated, alkylated, or used in condensation reactions to explore a wide chemical space, leading to the discovery of derivatives with potent biological activities.[2][3]
Conclusion
This compound is a hydrophilic, basic molecule whose true value lies in its potential as a synthetic building block. While comprehensive experimental data on its physicochemical properties is not widely published, its structural features provide a solid basis for prediction. Its expected good solubility in polar solvents makes it amenable to a variety of reaction conditions and biological assay formats. For any researcher, the logical next step is the empirical validation of the properties discussed herein, using the standard protocols provided. This foundational work is essential for unlocking the full potential of this versatile chemical scaffold in the pursuit of new scientific discoveries.
References
- Benchchem. (n.d.). This compound.
-
PubChem. (n.d.). 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide. Retrieved January 17, 2026, from [Link]
-
MDPI. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved January 17, 2026, from [Link]
-
PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. Retrieved January 17, 2026, from [Link]
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- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide | C6H10N4O | CID 13822925 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide and its Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Preamble: Situating a Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, not every compound is an end-effector; many are crucial intermediaries, versatile scaffolds upon which therapeutic agents are built. 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide is a quintessential example of such a molecule.[1] While it is primarily cataloged as a synthetic building block, its core structure—the aminopyrazole-carboxamide motif—is foundational to a multitude of potent and selective therapeutic candidates.[1][2] This guide, therefore, moves beyond the specific, uncharacterized action of the title compound to elucidate the mechanistic principles of the broader class of agents derived from it. By analyzing the structure-activity relationships (SAR) of its close analogs, we can infer the probable mechanisms of action and provide a predictive framework for its utility in drug design. We will dissect its role as a pharmacophore, its engagement with key enzymatic targets, and the experimental methodologies required to validate these interactions.
Core Pharmacophore Analysis: The Structural Basis for Biological Activity
The therapeutic potential of the this compound scaffold is not accidental; it is a direct consequence of its intrinsic chemical architecture. The molecule's functional groups are strategically positioned to engage in high-affinity interactions within the active sites of various enzymes, particularly protein kinases.
-
The Pyrazole Ring: This five-membered aromatic heterocycle serves as a rigid, bioisosterically stable core. Its nitrogen atoms are critical for establishing hydrogen bonds, most notably with the "hinge" region of kinase ATP-binding pockets.
-
The C4-Amino Group: The exocyclic amino group at the 4-position is a key hydrogen bond donor. Its orientation allows it to interact with backbone carbonyls or specific amino acid side chains in a target's active site, providing both affinity and selectivity.
-
The C5-Carboxamide Linker: This functional group provides an additional point for hydrogen bonding (both donor and acceptor) and serves as a vector for introducing further chemical diversity.[1] Substitutions on the carboxamide nitrogen (the N-methyl group in the title compound) can be used to modulate solubility, cell permeability, and to probe for deeper interactions within a binding pocket.
This arrangement of hydrogen bond donors and acceptors makes the aminopyrazole-carboxamide scaffold an exemplary "hinge-binder," a privileged structure for ATP-competitive enzyme inhibition.
Inferred Mechanism of Action I: Protein Kinase Inhibition
The most extensively documented activity for aminopyrazole-carboxamide derivatives is the inhibition of protein kinases, enzymes that play a central role in cellular signaling and are frequently dysregulated in cancer and inflammatory diseases.[2]
The ATP-Competitive Binding Model
The primary mechanism is competitive inhibition at the ATP-binding site. The pyrazole core mimics the adenine ring of ATP, while the associated functional groups form hydrogen bonds with the kinase hinge region, preventing the binding of the natural substrate (ATP) and halting the phosphotransfer reaction.
Below is a conceptual diagram illustrating this general mechanism.
Caption: ATP-Competitive Kinase Inhibition by an Aminopyrazole Derivative.
Specific Kinase Targets for Structural Analogs
While the parent compound is uncharacterized, its derivatives have been engineered for high potency against several key kinases:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a driver in various cancers. Derivatives of 5-amino-1H-pyrazole-4-carboxamide have been synthesized as covalent pan-FGFR inhibitors, targeting both wild-type and drug-resistant gatekeeper mutant forms.[3] One representative compound, 10h , demonstrated nanomolar efficacy against FGFR1/2/3 and strongly suppressed the proliferation of lung and gastric cancer cell lines.[3]
-
Fms-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in Acute Myeloid Leukemia (AML). By modifying a known FLT3 inhibitor, novel 1H-pyrazole-3-carboxamide derivatives were developed that showed potent, sub-nanomolar inhibition of FLT3 and its mutants.[4]
-
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): As a critical transducer in TLR/IL-1R signaling, IRAK4 is a prime target for inflammatory diseases. A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides were identified as potent and selective IRAK4 inhibitors with favorable oral pharmacokinetics.[5]
| Derivative Class | Target Kinase | Therapeutic Area | Reported IC₅₀ Values | Reference |
| 5-amino-1H-pyrazole-4-carboxamides | FGFR1, 2, 3 | Oncology | 41-99 nM | [3] |
| 1H-pyrazole-3-carboxamides | FLT3, CDK2/4 | Oncology (AML) | 0.089 nM (FLT3) | [4] |
| Pyrazolo[1,5-a]pyrimidine-3-carboxamides | IRAK4 | Inflammation | Low nanomolar | [5] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a trustworthy, self-validating method for quantifying inhibitor binding to a kinase target. The principle is based on Förster resonance energy transfer (FRET) between a europium-labeled antibody specific for a tagged kinase and an Alexa Fluor™ 647-labeled ATP-competitive tracer. An inhibitor that binds to the kinase will displace the tracer, leading to a decrease in the FRET signal.
Methodology:
-
Reagent Preparation:
-
Prepare a 4X Kinase/Antibody solution in the appropriate Kinase Buffer. The kinase should be a purified, tagged (e.g., GST-tagged) protein.
-
Prepare a 4X fluorescently labeled Kinase Tracer solution in the same buffer.
-
Prepare a serial dilution of the test compound (e.g., a derivative of this compound) in DMSO, then dilute into the kinase buffer to create a 4X compound solution.
-
-
Assay Procedure:
-
Add 2.5 µL of the 4X test compound solution to the wells of a low-volume 384-well plate. Include "no inhibitor" (buffer only) and "no kinase" (tracer only) controls.
-
Add 2.5 µL of the 4X Kinase/Antibody solution to all wells except the "no kinase" control.
-
Add 5 µL of the 4X Tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET).
-
Measure emission at two wavelengths: 665 nm (acceptor/tracer) and 615 nm (donor/antibody).
-
Calculate the Emission Ratio (665 nm / 615 nm).
-
-
Data Analysis:
-
Plot the Emission Ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of inhibitor required to displace 50% of the tracer.
-
Inferred Mechanism of Action II: Non-Kinase Enzyme Inhibition
The versatility of the aminopyrazole-carboxamide scaffold extends to other enzyme classes, where structural modifications redirect its binding affinity.
-
Carbonic Anhydrase (CA) Inhibition: By incorporating a sulfonamide moiety, pyrazole-carboxamide derivatives have been developed as potent inhibitors of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II).[6] The sulfonamide group coordinates to the zinc ion in the enzyme's active site, a classic mechanism for CA inhibitors, while the pyrazole core occupies adjacent hydrophobic pockets.
-
Antimicrobial Activity: The core scaffold has demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[1] The mechanism is likely multifaceted but may involve the inhibition of essential bacterial enzymes. The hydrogen bonding capability of the amino and carboxamide groups is crucial for interacting with bacterial targets.[1][7]
Cellular Effects and Validation Workflows
The ultimate validation of a mechanism of action lies in observing the predicted downstream effects in a cellular context. For kinase inhibitors, this typically involves measuring the inhibition of cell proliferation or the induction of apoptosis in cancer cell lines dependent on the target kinase.
Experimental Protocol: Cell Viability/Proliferation Assay (CellTiter-Glo® Luminescent Assay)
This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolic activity.
Methodology:
-
Cell Plating:
-
Compound Treatment:
-
Prepare a serial dilution of the test compound.
-
Add the compound to the wells, leaving some wells with vehicle (e.g., 0.1% DMSO) as a negative control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[4]
-
-
Lysis and Signal Generation:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Plot the luminescent signal (relative light units) against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to calculate the GI₅₀ or IC₅₀ value, representing the concentration that inhibits cell growth by 50%.
-
Cellular Assay Workflow Diagram
The following diagram illustrates the logical flow for testing a novel derivative based on the this compound scaffold.
Caption: Experimental Workflow for Validating a Novel Kinase Inhibitor.
Conclusion and Future Directions
This compound is a molecule of significant potential, not as a standalone therapeutic, but as a foundational scaffold for designing highly selective and potent enzyme inhibitors. The evidence strongly suggests that its derivatives function primarily as ATP-competitive kinase inhibitors, with demonstrated success in targeting FGFR, FLT3, and IRAK4. The core structure's ability to engage in critical hydrogen-bonding interactions within enzyme active sites is the key to this activity.
Future research should focus on leveraging this scaffold to develop novel inhibitors against other clinically relevant kinases. Systematic SAR studies, guided by the principles outlined in this guide, can fine-tune selectivity, improve pharmacokinetic properties, and overcome existing mechanisms of drug resistance. The true value of this compound lies in the vast chemical space it unlocks for the development of next-generation targeted therapies.
References
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.[Link]
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed.[Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.[Link]
-
Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. ResearchGate.[Link]
- The Role of Pyrazole Derivatives in Modern Medicine: A Focus on 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.Google Search.
-
Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central.[Link]
-
4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide. PubChem.[Link]
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health.[Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health.[Link]
-
4-Amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide. PubChem.[Link]
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. National Institutes of Health.[Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. National Institutes of Health.[Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.[Link]
Sources
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- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | MDPI [mdpi.com]
- 5. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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The Pyrazole Carboxamide Scaffold: A Versatile Nucleus in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Status of Pyrazole Carboxamides
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" – structures that can interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. The pyrazole carboxamide nucleus is a quintessential example of such a scaffold.[1] Its inherent chemical properties, including the presence of multiple hydrogen bond donors and acceptors, a planar and aromatic pyrazole ring, and the synthetically tractable carboxamide linker, provide a foundation for the design of highly potent and selective therapeutic agents.[2][3] This guide will provide an in-depth exploration of the multifaceted biological activities of pyrazole carboxamide derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to elucidate their therapeutic potential.
I. The Spectrum of Biological Activity: From Anticancer to Antimicrobial Agents
The versatility of the pyrazole carboxamide core has been demonstrated across a broad range of therapeutic areas. This section will highlight the key biological activities, supported by mechanistic insights and quantitative data.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
Pyrazole carboxamide derivatives have emerged as a significant class of anticancer agents, primarily due to their ability to inhibit various protein kinases that are crucial for tumor growth and survival.[4][5]
Mechanism of Action: Kinase Inhibition
Many pyrazole carboxamides function as ATP-competitive inhibitors of protein kinases. The pyrazole ring often occupies the adenine-binding region of the kinase, while the carboxamide linker and its substituents extend into the surrounding hydrophobic pockets, conferring selectivity and potency. Key kinase targets include:
-
Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their overexpression is common in many cancers. Pyrazole carboxamides have been shown to inhibit both Aurora A and Aurora B kinases, leading to mitotic arrest and apoptosis.[6]
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a driver of tumorigenesis in various cancers. Pyrazole carboxamide derivatives have been developed as potent FGFR inhibitors.
-
FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML). Pyrazole carboxamides have been designed to target both wild-type and mutated forms of FLT3.
Illustrative Signaling Pathway: Aurora Kinase A in Mitosis
Caption: Simplified signaling pathway of Aurora A kinase in mitotic progression and its inhibition by pyrazole carboxamide derivatives.
Quantitative Data: Anticancer Activity
The anticancer efficacy of pyrazole carboxamide derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
| Compound Class | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole-5-carboxamide | Telomerase | MGC-803 | 1.02 | [7] |
| Pyrazole-arylethanone | CDK2/EGFR | HepG2, HCT116 | Not specified | [4] |
| Pyrazole carbaldehyde | PI3 Kinase | MCF-7 | 0.25 | [5] |
Antimicrobial Activity: A Broad Spectrum of Action
Pyrazole carboxamides have demonstrated significant activity against a wide range of pathogenic microorganisms, including bacteria and fungi.[8][9]
Mechanism of Action: Diverse Targets
The antimicrobial mechanisms of pyrazole carboxamides are varied:
-
Antibacterial: While the exact mechanisms for some derivatives are still under investigation, potential targets include essential enzymes in bacterial metabolic pathways. They have shown efficacy against both Gram-positive and Gram-negative bacteria.[10]
-
Antifungal: A primary mode of antifungal action is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[11][12] Inhibition of SDH disrupts fungal respiration and energy production.
Illustrative Pathway: Fungal Respiration and SDH Inhibition
Caption: Inhibition of fungal mitochondrial respiration by pyrazole carboxamide-based succinate dehydrogenase inhibitors (SDHIs).
Quantitative Data: Antimicrobial and Antifungal Activity
The antimicrobial potency is often expressed as the Minimum Inhibitory Concentration (MIC) for bacteria and the half-maximal effective concentration (EC₅₀) for fungi.
| Compound Class | Organism | MIC (µg/mL) | EC₅₀ (µg/mL) | Reference |
| Pyrazole carbothioamide | S. aureus | 10-15 | - | [8] |
| Pyrazole carbothioamide | E. coli | 10-15 | - | [8] |
| Pyrazole carbothioamide | A. niger | - | 15-20 | [8] |
| Pyrazole-4-carboxamide | M. tuberculosis H37Rv | 3.12 | - | [13] |
| Pyrazole carboxamide thiazole | Valsa mali | - | 1.77 | [11][12] |
| Isoxazolol pyrazole carboxylate | R. solani | - | 0.37 | [14][15] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
The most prominent example of an anti-inflammatory pyrazole carboxamide is Celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2).[16]
Mechanism of Action: COX-2 Inhibition
COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Selective inhibition of COX-2 over COX-1 reduces the gastrointestinal side effects associated with non-selective NSAIDs.
Illustrative Pathway: The COX-2 Inflammatory Pathway
Caption: The role of COX-2 in the inflammatory response and its selective inhibition by Celecoxib.
II. Synthesis and Characterization: Building the Bioactive Molecules
The synthesis of pyrazole carboxamide derivatives is a well-established area of organic chemistry, with several robust methods available.
General Synthetic Strategy
A common and versatile approach involves a two-step process:
-
Pyrazole Ring Formation: This is often achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
-
Amide Coupling: The resulting pyrazole carboxylic acid is then coupled with a desired amine using standard coupling reagents (e.g., DCC, EDC) or after conversion to an acid chloride.
Illustrative Experimental Workflow: Synthesis of Pyrazole Carboxamides
Caption: A general experimental workflow for the synthesis of pyrazole carboxamide derivatives.
Characterization Techniques
The synthesized compounds are rigorously characterized to confirm their structure and purity using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.[13][17][18]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the C=O and N-H bonds of the carboxamide.[9][19]
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.[13][19]
Representative Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) | Reference |
| Pyrazole-4-carboxamide derivative | 8.3-8.4 (pyrazole H) | 160-170 (C=O) | 3335 (N-H), 1666 (C=O) | 383.90 [M⁻] | [13][20] |
| 3,5-Diphenyl-1H-pyrazole | 10.96 (N-H), 7.78-7.23 (Ar-H), 6.76 (pyrazole H) | 154.2 (C=N), 148.7 (C-N), 100.1 (pyrazole C-H) | 1568 (C=N), 1185 (N-N) | 221.1051 [M+H]⁺ | [17] |
| Trifluoromethyl-pyrazole-carboxamide | 10.38-10.69 (amide H) | 158.59-161.00 (C=O) | Not specified | 437.1076 [M+H]⁺ | [21] |
III. Experimental Protocols: A Guide to Biological Evaluation
This section provides detailed, step-by-step methodologies for key experiments used to assess the biological activity of pyrazole carboxamide derivatives.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole carboxamide derivative for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[22]
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the pyrazole carboxamide derivative in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[23]
Anti-inflammatory Activity: COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Protocol:
-
Enzyme and Compound Preparation: Prepare solutions of recombinant human COX-2 enzyme and the pyrazole carboxamide derivative.
-
Reaction Initiation: In a 96-well plate, mix the COX-2 enzyme, a colorimetric or fluorometric substrate, and the test compound.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Signal Detection: Measure the absorbance or fluorescence to determine the extent of the enzymatic reaction.
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.
IV. Conclusion and Future Perspectives
The pyrazole carboxamide scaffold has proven to be a remarkably fruitful starting point for the development of a diverse range of therapeutic agents. Its synthetic accessibility and the ability to fine-tune its biological activity through structural modifications have solidified its status as a privileged scaffold in medicinal chemistry.[1][24] Future research in this area will likely focus on the development of derivatives with enhanced selectivity and potency, as well as the exploration of novel biological targets. The continued investigation of pyrazole carboxamides holds great promise for the discovery of new and improved treatments for a wide range of diseases.
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Acar Çevik, U., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2371497. [Link]
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An In-depth Technical Guide to the Structural Analogs and Derivatives of 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide: A Privileged Scaffold in Modern Drug Discovery
Abstract
The 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide core represents a quintessential "privileged scaffold" in medicinal chemistry. Its inherent structural features, including a strategically positioned amino group and a modifiable carboxamide moiety, make it a versatile template for the design of potent and selective ligands for a diverse array of biological targets. This technical guide provides an in-depth exploration of the structural analogs and derivatives of this pyrazole core, with a particular focus on its successful application in the development of protein kinase inhibitors. We will delve into the synthetic strategies for accessing this scaffold and its derivatives, systematically analyze the structure-activity relationships (SAR) that govern their biological activity, and provide detailed, field-proven protocols for their biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this remarkable chemical entity in their own research endeavors.
Introduction: The Pyrazole Carboxamide Scaffold - A Cornerstone of Modern Medicinal Chemistry
The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a structure that has proven to be of immense value in the development of therapeutic agents.[1][2] Its unique physicochemical properties, including the ability of the N-1 and N-2 atoms to act as hydrogen bond donors and acceptors respectively, contribute to its capacity for high-affinity interactions with biological macromolecules.[2] When combined with a carboxamide functionality, the resulting pyrazole carboxamide scaffold becomes a powerful tool for probing and modulating the activity of a wide range of protein targets.
The subject of this guide, this compound, serves as a key exemplar of this scaffold's potential. While it is often utilized as a versatile synthetic intermediate, its core structure forms the foundation for a multitude of biologically active molecules.[3] Derivatives of the broader 5-amino-pyrazole-4-carboxamide class have demonstrated significant promise as potent inhibitors of protein kinases, making them highly valuable in the field of oncology and inflammation.[4][5] This guide will systematically dissect the key features of this scaffold, providing a comprehensive overview of its synthesis, SAR, and biological evaluation.
Synthetic Strategies: Accessing the 4-Aminopyrazole-5-Carboxamide Core and its Analogs
The synthesis of the 4-aminopyrazole-5-carboxamide scaffold can be achieved through several reliable and adaptable routes. The choice of a specific synthetic pathway is often dictated by the desired substitution pattern on the pyrazole ring and the carboxamide moiety. Below, we outline a general, yet robust, multi-step synthesis for the core structure and its analogs, based on established methodologies.[3][6]
General Synthetic Workflow
The overall synthetic strategy typically involves the construction of the pyrazole ring, followed by the introduction of the amino group at the C4 position, and finally, the formation of the carboxamide at C5.
Caption: General workflow for the synthesis of 4-amino-pyrazole-5-carboxamides.
Detailed Experimental Protocol: Synthesis of this compound
This protocol provides a step-by-step methodology for the synthesis of the title compound, adapted from established procedures for related analogs.[3][6]
Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate
-
To a solution of ethyl 2-cyano-3-oxobutanoate (1 equivalent) in ethanol, add methylhydrazine (1.1 equivalents) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 1-methyl-1H-pyrazole-5-carboxylate.
Step 2: Synthesis of Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate
-
To a solution of ethyl 1-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in concentrated sulfuric acid at 0°C, add fuming nitric acid (1.2 equivalents) dropwise.
-
Stir the reaction mixture at 0°C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to yield ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate.
Step 3: Synthesis of Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
-
To a solution of ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate (1 equivalent) in ethanol, add palladium on carbon (10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to obtain ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate.
Step 4: Synthesis of 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid
-
To a solution of ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in a mixture of ethanol and water, add sodium hydroxide (2 equivalents).
-
Stir the reaction mixture at 60°C for 4 hours.
-
Cool the mixture to 0°C and acidify with 1M hydrochloric acid to pH 3-4.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to give 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid.
Step 5: Synthesis of this compound
-
To a solution of 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid (1 equivalent) in dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (3 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of dimethylamine (2M in THF, 1.5 equivalents) and continue stirring at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford this compound.
Structure-Activity Relationships (SAR): A Systematic Analysis
The biological activity of 4-aminopyrazole-5-carboxamide derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and the carboxamide nitrogen. The following sections provide a systematic overview of the SAR for this scaffold, primarily in the context of kinase inhibition.
Caption: Simplified EGFR signaling pathway and the point of intervention for pyrazole-based inhibitors.
Quantitative Biological Data
The following table summarizes the in vitro potency of selected 4-aminopyrazole-5-carboxamide derivatives against their respective kinase targets.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cell-based IC50 (nM) | Reference |
| 8t | FLT3 | 0.089 | MV4-11 | 1.22 | [7] |
| 8t | CDK2 | 0.719 | - | - | [7] |
| 8t | CDK4 | 0.770 | - | - | [7] |
| 10h | FGFR1 | 46 | NCI-H520 | 19 | |
| 10h | FGFR2 | 41 | SNU-16 | 59 | |
| 10h | FGFR3 | 99 | KATO III | 73 | |
| BKI 1708 | CpCDPK1 | - | - | - | [5][8] |
| BKI 1770 | CpCDPK1 | - | - | - | [5][8] |
Note: Data for BKI 1708 and BKI 1770 is presented in terms of in vivo efficacy rather than IC50 values in the source.
Protocols for Biological Evaluation: A Self-Validating System
To ensure the trustworthiness and reproducibility of research findings, it is essential to employ well-validated and meticulously executed biological assays. This section provides detailed, step-by-step protocols for two key assays used in the characterization of 4-aminopyrazole-5-carboxamide derivatives: a biochemical kinase inhibition assay and a cell-based viability assay.
In Vitro Kinase Inhibition Assay: LanthaScreen® Protocol
The LanthaScreen® assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that provides a sensitive and robust method for measuring kinase activity and inhibition. [9] Materials:
-
Kinase of interest (e.g., CDK2)
-
Fluorescein-labeled substrate peptide
-
ATP
-
Terbium-labeled anti-phospho-substrate antibody
-
TR-FRET dilution buffer
-
Kinase reaction buffer
-
Test compounds (serially diluted in DMSO)
-
384-well, low-volume assay plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare Reagents:
-
Prepare a 2X kinase solution in kinase reaction buffer.
-
Prepare a 2X substrate/ATP solution in kinase reaction buffer.
-
Prepare a 2X antibody/EDTA solution in TR-FRET dilution buffer.
-
Prepare a 4X serial dilution of the test compounds in kinase reaction buffer.
-
-
Kinase Reaction:
-
Add 2.5 µL of the 4X test compound solution to the assay plate.
-
Add 2.5 µL of the 2X kinase solution to each well.
-
Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection:
-
Stop the kinase reaction by adding 10 µL of the 2X antibody/EDTA solution to each well.
-
Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the terbium donor wavelength (~495 nm) and the fluorescein acceptor wavelength (~520 nm).
-
Calculate the emission ratio (520 nm / 495 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability Assay: MTT Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [8] Materials:
-
Cancer cell line of interest (e.g., MV4-11)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds (serially diluted in cell culture medium)
-
96-well cell culture plates
-
Spectrophotometric plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Remove the medium and add 100 µL of medium containing the desired concentrations of the test compounds.
-
Include wells with vehicle control (e.g., DMSO) and wells with medium only (for background measurement).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Pharmacokinetic Considerations
While high in vitro potency is a prerequisite for a successful drug candidate, favorable pharmacokinetic (PK) properties are equally important. For orally administered kinase inhibitors, key PK parameters include:
-
Absorption: The compound must be efficiently absorbed from the gastrointestinal tract.
-
Distribution: The drug should distribute to the target tissue while minimizing exposure to tissues associated with toxicity. High plasma protein binding is common for kinase inhibitors and can affect the free drug concentration. [10]* Metabolism: The compound should have a metabolic profile that avoids rapid clearance and the formation of toxic metabolites. Cytochrome P450 enzymes, particularly CYP3A4, are often involved in the metabolism of small molecule kinase inhibitors. [10]* Excretion: The drug and its metabolites must be efficiently cleared from the body.
The 4-aminopyrazole-5-carboxamide scaffold offers numerous opportunities for chemists to modulate these properties through structural modifications, such as the introduction of polar groups to improve solubility or the blocking of metabolic soft spots to increase half-life.
Conclusion and Future Perspectives
The this compound core and its related analogs represent a highly successful and versatile scaffold in modern drug discovery. Its synthetic tractability, coupled with the well-defined structure-activity relationships that have been established, particularly in the realm of kinase inhibition, ensures its continued relevance in the years to come. The ability to systematically modify the scaffold at key positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it an ideal starting point for the development of novel therapeutics. As our understanding of the molecular basis of disease continues to grow, it is certain that new and innovative applications for this privileged scaffold will emerge, further solidifying its place in the medicinal chemist's toolbox.
References
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National Center for Biotechnology Information. (n.d.). Cell Viability Assays. In: Assay Guidance Manual. [Link]
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Hulverson, M. A., et al. (2019). Development of 5-Aminopyrazole-4-carboxamide-based Bumped-Kinase Inhibitors for Cryptosporidiosis Therapy. Journal of Medicinal Chemistry, 62(6), 3135-3146. [Link]
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Geronikaki, A., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2373215. [Link]
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Wang, Y., et al. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 26(11), 3326. [Link]
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Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 919-934. [Link]
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Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]
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Abbas, H.-A. S., & El-Karim, S. S. A. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 8(33), 29631–29662. [Link]
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Ibrahim, M. A. A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 6923. [Link]
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Regan, J., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Bioorganic & Medicinal Chemistry Letters, 17(22), 6248-6252. [Link]
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Karaman, M. Z., et al. (2012). Activity-based kinase profiling of approved tyrosine kinase inhibitors. Genes to Cells, 17(11), 863-875. [Link]
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Ding, X., & Zhong, D. (2013). Clinical pharmacokinetics of small molecule tyrosine kinase inhibitors. Yao Xue Xue Bao, 48(6), 789-798. [Link]
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van der Heiden, M., et al. (2021). Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter?. British Journal of Clinical Pharmacology, 87(5), 2271-2282. [Link]
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van der Heiden, M., et al. (2020). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. Clinical Pharmacology & Therapeutics. [Link]
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Bollu, A., & Sharma, N. (2019). Synthesis of 4‐aminopyrazolone amino acids. Reagents and reaction.... Fig. 3. [Link]
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Fichez, J., Busca, P., & Prestat, G. (2015). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. ARKIVOC, 2015(1), 322-351. [Link]
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Zhang, L. (2011). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. Liaoning Huagong, 40(9), 893-895. [Link]
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A Technical Guide to the Spectroscopic Characterization of 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide
This guide provides an in-depth analysis of the expected spectroscopic data for the novel heterocyclic compound, 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide. Designed for researchers, scientists, and professionals in drug development, this document outlines the core principles and practical methodologies for the structural elucidation of this pyrazole derivative using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The synthesis of this compound often involves a multi-step process, beginning with the cyclocondensation of a hydrazine derivative with a β-keto ester, followed by nitration, reduction, and amidation to yield the final product[1].
Molecular Structure and Physicochemical Properties
This compound is a pyrazole derivative with the chemical formula C₆H₁₀N₄O and a molecular weight of 154.17 g/mol [1]. The structural integrity of this molecule, featuring a carboxamide group at the 5-position, an amino group at the 4-position, and methyl groups at the N-1 and N-carboxamide positions, makes it a valuable building block in medicinal chemistry[1].
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₄O | [1] |
| Molecular Weight | 154.17 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| CAS Number | 957261-73-3 | [1] |
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to allow for the observation of exchangeable protons (NH and NH₂).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR, to ensure adequate signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.
-
-
2D NMR (Optional but Recommended):
-
To unambiguously assign all proton and carbon signals, it is advisable to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range (2-3 bond) C-H correlations.
-
Expected ¹H NMR Spectral Data (in DMSO-d₆)
The following table outlines the predicted chemical shifts (δ) and multiplicities for the protons in this compound. These predictions are based on the analysis of structurally similar pyrazole derivatives[2][3][4][5].
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| C3-H | ~7.5 | Singlet (s) | 1H | The sole proton on the pyrazole ring, deshielded by the aromatic system. |
| N-H (Amide) | ~7.0 - 8.0 | Broad Singlet (br s) | 1H | Exchangeable proton, chemical shift is concentration and temperature dependent. |
| NH₂ (Amino) | ~5.0 - 6.0 | Broad Singlet (br s) | 2H | Exchangeable protons, often a broad signal. |
| N1-CH₃ | ~3.6 | Singlet (s) | 3H | Methyl group attached to the pyrazole ring nitrogen. |
| N-CH₃ (Amide) | ~2.7 | Doublet (d) | 3H | Methyl group on the amide nitrogen, may show coupling to the amide N-H. |
Expected ¹³C NMR Spectral Data (in DMSO-d₆)
The predicted chemical shifts for the carbon atoms are based on established principles of ¹³C NMR and data from related pyrazole structures[2][3][4].
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Amide) | ~160 - 165 | Carbonyl carbon, significantly deshielded. |
| C5 | ~145 - 150 | Quaternary carbon of the pyrazole ring attached to the carboxamide. |
| C4 | ~135 - 140 | Quaternary carbon of the pyrazole ring attached to the amino group. |
| C3 | ~125 - 130 | Protonated carbon of the pyrazole ring. |
| N1-CH₃ | ~35 - 40 | Methyl carbon attached to the pyrazole nitrogen. |
| N-CH₃ (Amide) | ~25 - 30 | Methyl carbon attached to the amide nitrogen. |
II. Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum is first collected. The sample spectrum is then recorded, typically over the range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance versus wavenumber.
Expected IR Absorption Bands
The following table summarizes the key vibrational frequencies anticipated for the target molecule, based on known data for similar compounds[2][6][7].
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H (Amino) | 3400 - 3200 | Medium-Strong | Symmetric and asymmetric stretching vibrations of the primary amine. |
| N-H (Amide) | ~3300 | Medium | N-H stretching vibration of the secondary amide. |
| C-H (Aromatic/Alkene) | ~3100 | Weak-Medium | C-H stretching of the pyrazole ring. |
| C-H (Aliphatic) | 2950 - 2850 | Weak-Medium | C-H stretching of the methyl groups. |
| C=O (Amide I) | ~1650 | Strong | Carbonyl stretching vibration, a prominent and characteristic band. |
| N-H bend (Amide II) | ~1550 | Medium | N-H bending vibration. |
| C=N, C=C (Ring) | 1600 - 1450 | Medium-Strong | Stretching vibrations of the pyrazole ring. |
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique for this type of molecule, which will likely produce the protonated molecular ion [M+H]⁺.
-
Mass Analysis: A high-resolution mass analyzer (e.g., TOF, Orbitrap) is used to determine the accurate mass of the molecular ion and its fragments.
Expected Mass Spectrometry Data
| Ion | Expected m/z | Rationale |
| [M+H]⁺ | 155.0927 | Protonated molecular ion (C₆H₁₁N₄O⁺). The accurate mass measurement is crucial for confirming the elemental composition. |
| [M+Na]⁺ | 177.0746 | Sodium adduct, commonly observed with ESI. |
Predicted Fragmentation Pattern:
The fragmentation of the molecular ion in MS/MS experiments can provide further structural information. Key expected fragmentations include the loss of the carboxamide side chain and cleavages within the pyrazole ring.
Caption: Predicted ESI-MS/MS fragmentation pathway.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. The combination of NMR, IR, and Mass Spectrometry, when interpreted with the insights provided, will enable researchers to confidently verify the synthesis and purity of this important chemical entity.
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An In-depth Technical Guide to 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide: A Versatile Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide (CAS No. 957261-73-3), a heterocyclic amine belonging to the pyrazole carboxamide class of compounds. While this specific molecule is primarily recognized as a versatile building block in medicinal chemistry, its core structure is integral to the development of potent therapeutic agents. This guide will delve into the synthetic pathways, physicochemical properties, and, most notably, the significant biological activities associated with its structural analogues, particularly in the realm of oncology. Drawing from recent advancements, we will explore the mechanism of action of closely related derivatives that have demonstrated nanomolar efficacy against various cancer cell lines, positioning this scaffold as a promising starting point for the design of next-generation targeted therapies.
Introduction: The Pyrazole Carboxamide Core in Medicinal Chemistry
The pyrazole ring system is a cornerstone in the design of bioactive molecules, with numerous approved drugs and clinical candidates featuring this heterocyclic motif.[1][2] The unique electronic properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, make it an ideal scaffold for interacting with biological targets.[1] When functionalized with an amino group and a carboxamide moiety, as in the case of this compound, the resulting molecule offers multiple points for chemical modification, allowing for the fine-tuning of its pharmacological properties.
Derivatives of the 5-amino-1H-pyrazole-4-carboxamide core have been the subject of intensive research, leading to the discovery of potent inhibitors of various enzyme classes, including kinases, which are critical targets in cancer therapy.[3][4] This guide will focus on the potential of this compound as a key intermediate in the synthesis of such inhibitors.
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 957261-73-3 | |
| Molecular Formula | C₆H₁₀N₄O | [5] |
| Molecular Weight | 154.17 g/mol | [6] |
| InChIKey | SSNDECQBXILCBG-UHFFFAOYSA-N | [7] |
| Canonical SMILES | CNC(=O)C1=C(C=NN1C)N | [7] |
Synthesis of the this compound Scaffold
A plausible synthetic pathway is outlined below:
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The Pyrazole Scaffold: A Privileged Framework for Novel Therapeutics
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An In-Depth Technical Guide to the In Silico Modeling of "4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide" Interactions
Introduction: Unveiling the Potential of a Privileged Scaffold
The pyrazole ring system is a cornerstone of medicinal chemistry, forming the core of numerous molecules with a wide array of biological activities.[1][2] Derivatives of pyrazole have demonstrated therapeutic potential as anti-inflammatory, anticancer, analgesic, and antimicrobial agents.[2] This guide focuses on a specific, potentially novel compound: "4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide." While extensive research on this exact molecule is not publicly available, its structural similarity to known bioactive compounds, such as 5-amino-1H-pyrazole-4-carboxamide derivatives, suggests significant therapeutic promise.[3][4] These related compounds have been investigated as potent inhibitors of key signaling proteins, including Fibroblast Growth Factor Receptors (FGFRs) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[3][5]
The journey from a promising chemical structure to a clinically effective drug is long and arduous, with high attrition rates.[6][7] In silico modeling, or computer-aided drug design (CADD), offers a powerful suite of tools to de-risk and accelerate this process.[8][9] By simulating the interactions between a small molecule and its potential protein targets at an atomic level, we can predict binding affinity, understand mechanisms of action, and prioritize candidates for synthesis and experimental testing.[8]
This technical guide provides a comprehensive, step-by-step workflow for the in silico characterization of "this compound." Given the documented activity of similar pyrazole-carboxamides against protein kinases, we will use a representative kinase as a hypothetical target to illustrate a robust and scientifically rigorous computational investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to apply in silico methods to the study of novel small molecules.
Part 1: Foundational Steps - Ligand and Target Preparation
The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. This section details the meticulous process of preparing both the small molecule (ligand) and the protein (target) for subsequent computational analysis.
Ligand Preparation: From 2D Structure to 3D Conformation
The initial representation of "this compound" is typically a 2D chemical structure. To be used in 3D modeling, it must be converted into a realistic, low-energy 3D conformation.
Experimental Protocol:
-
2D Structure Generation: Draw the 2D structure of "this compound" using a chemical drawing tool such as ChemDraw or the online PubChem Sketcher.
-
Conversion to 3D: Utilize a computational chemistry software package (e.g., Avogadro, Discovery Studio) to convert the 2D structure into an initial 3D model.
-
Energy Minimization: The initial 3D structure is likely not in a low-energy state. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This process optimizes bond lengths, bond angles, and torsion angles.
-
File Format Conversion: Save the final 3D structure in a format suitable for docking software, such as the .mol2 or .pdbqt format. Tools like Open Babel can be used for this conversion.
Causality Behind Experimental Choices: Energy minimization is a critical step because it removes steric clashes and brings the molecule to a more realistic, energetically favorable conformation. Using a standard force field like MMFF94 ensures that the resulting geometry is consistent with established principles of molecular mechanics.
Target Selection and Preparation: Honing in on a Plausible Biological Partner
Based on the known activities of similar pyrazole-carboxamides, a protein kinase is a logical hypothetical target. For this guide, we will select a representative structure of a well-studied kinase from the Protein Data Bank (PDB).
Experimental Protocol:
-
Target Identification and Retrieval: Search the PDB for a high-resolution crystal structure of a human protein kinase, preferably in complex with a ligand. For this example, let's assume we've chosen a structure of Fibroblast Growth Factor Receptor 1 (FGFR1). Download the PDB file.
-
Structure Cleanup: The raw PDB file often contains non-essential molecules such as water, ions, and co-solvents. These should be removed unless they are known to play a critical role in ligand binding. The original ligand should also be removed to create an apo (unbound) structure for docking.
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH of 7.4. This can be done using tools like H++ or the PDB2PQR server.
-
Binding Site Definition: Identify the amino acid residues that constitute the binding pocket. This is often guided by the location of the co-crystallized ligand in the original PDB structure.[10]
-
File Format Preparation: Save the prepared protein structure in a format required by the docking software (e.g., .pdbqt for AutoDock Vina).
Trustworthiness of the Protocol: This self-validating system ensures that the protein structure is in a chemically correct and computationally ready state. Incorrect protonation states or the presence of extraneous molecules can lead to inaccurate docking results.
Caption: Workflow for Ligand and Target Preparation.
Part 2: Predicting Interactions - Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11] It is widely used to predict the binding mode and affinity of a small molecule to a protein target.
Experimental Protocol:
-
Grid Box Generation: Define a three-dimensional grid box that encompasses the entire binding site of the target protein.[11] The size and center of the grid box are crucial parameters that will guide the docking algorithm.
-
Docking with AutoDock Vina: Use a docking program like AutoDock Vina to perform the docking simulation.[12] The software will systematically explore different conformations and orientations of the ligand within the defined grid box.
-
Scoring and Ranking: The docking program will generate a set of possible binding poses for the ligand, each with a corresponding binding affinity score (typically in kcal/mol).[11] Lower binding affinities indicate more favorable binding.
-
Pose Analysis: The top-ranked poses should be visually inspected using a molecular visualization tool like PyMOL or UCSF Chimera.[10] Analyze the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and salt bridges.
Causality Behind Experimental Choices: The grid box confines the search space for the ligand, making the calculation more efficient and focused on the region of interest. The scoring function used by the docking program is an empirical or knowledge-based mathematical model that estimates the free energy of binding.
Caption: Molecular Docking Workflow.
Part 3: Assessing Stability - Molecular Dynamics Simulation
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the complex over time.[13]
Experimental Protocol:
-
System Setup: The top-ranked docked complex is placed in a simulation box filled with explicit water molecules. Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentrations.
-
Parameterization: The protein is described by a standard biomolecular force field (e.g., AMBER, CHARMM). The ligand requires specific parameters, which can be generated using tools like the CGenFF server or AnteChamber.
-
Minimization and Equilibration: The entire system is first energy-minimized to remove any steric clashes. This is followed by a series of equilibration steps where the temperature and pressure of the system are gradually brought to the desired simulation conditions (e.g., 300 K, 1 atm).
-
Production Run: A production MD simulation is run for a significant period (e.g., 100 nanoseconds) to collect trajectory data.
-
Trajectory Analysis: The trajectory is analyzed to assess the stability of the complex. Key metrics include:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand backbone atoms from their initial positions over time. A stable RMSD indicates a stable complex.
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.
-
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation.
-
Trustworthiness of the Protocol: The equilibration phase is crucial for ensuring that the system is stable before the production run. A poorly equilibrated system can lead to artifacts and unreliable results. The length of the production run should be sufficient to allow for the exploration of relevant conformational changes.
Caption: Molecular Dynamics Simulation Workflow.
Part 4: Feature-Based Screening - Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target.[14][15] This model can then be used as a 3D query to screen large compound databases for novel hits.
Experimental Protocol:
-
Pharmacophore Feature Identification: Based on the stable binding pose from the MD simulation, identify the key interaction features of "this compound." These may include hydrogen bond donors, hydrogen bond acceptors, hydrophobic groups, and aromatic rings.
-
Model Generation: Create a 3D pharmacophore model that incorporates these features with their specific spatial relationships (distances and angles). Software like LigandScout or PHASE can be used for this purpose.
-
Database Screening: Use the generated pharmacophore model to screen a virtual compound library (e.g., ZINC, ChemBridge). The screening software will identify molecules from the library that match the pharmacophore query.
-
Hit Filtering and Docking: The retrieved hits can be further filtered based on drug-like properties (e.g., Lipinski's rule of five) and then subjected to molecular docking to predict their binding modes and affinities.
Causality Behind Experimental Choices: Using a stable pose from MD simulation to build the pharmacophore model ensures that it is based on a dynamically validated interaction pattern. This increases the likelihood that the model will identify true active compounds.
Caption: Pharmacophore Modeling Workflow.
Part 5: Data Synthesis and Interpretation
The true power of this in silico workflow lies in the integration of data from all stages to build a comprehensive understanding of the potential interactions of "this compound."
Data Presentation:
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Molecular Docking Results
| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| 1 | -9.5 | GLU562, LYS514, ASP641 | 3 |
| 2 | -9.2 | GLU562, LYS514, ALA564 | 2 |
| 3 | -8.9 | LYS514, ASP641, VAL492 | 2 |
Table 2: Molecular Dynamics Simulation Analysis (100 ns)
| Metric | Average Value | Standard Deviation | Interpretation |
| Protein RMSD (Å) | 1.8 | 0.3 | Stable protein backbone |
| Ligand RMSD (Å) | 1.2 | 0.4 | Stable ligand binding pose |
| Ligand-Protein H-Bonds | 2.5 | 0.8 | Consistent hydrogen bonding |
By combining the predicted binding mode from docking with the stability assessment from MD simulations, a high-confidence model of the interaction can be developed. The pharmacophore model then allows for the expansion of this knowledge to identify other potentially active compounds.
Conclusion: A Roadmap for In Silico Drug Discovery
This guide has outlined a rigorous and comprehensive in silico workflow for characterizing the potential interactions of "this compound." By employing a multi-faceted approach that includes molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can gain valuable insights into the therapeutic potential of novel compounds before committing significant resources to their synthesis and experimental testing. This data-driven approach not only accelerates the early stages of drug discovery but also enhances the probability of success in identifying the next generation of therapeutics.
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- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed.
- Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. (n.d.). PubMed Central.
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Protein-Ligand Complex - MD Tutorials. (n.d.). GROMACS Tutorial. Retrieved from [Link]
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Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. Retrieved from [Link]
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4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide. (n.d.). PubChem. Retrieved from [Link]
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Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. (2024). Journal of Chemical Information and Modeling - ACS Publications. Retrieved from [Link]
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Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. (2021). DergiPark. Retrieved from [Link]
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Molecular dynamics simulations: Insights into protein and protein ligand interactions. (n.d.). ScienceDirect. Retrieved from [Link]
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Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). MDPI. Retrieved from [Link]
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How to Dock Your Own Drug. (2020). Chemistry LibreTexts. Retrieved from [Link]
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4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide. (n.d.). PubChem. Retrieved from [Link]
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Drug Discovery Tools and In Silico Techniques: A Review. (2024). ResearchGate. Retrieved from [Link]
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Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. (2023). YouTube. Retrieved from [Link]
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A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). MDPI. Retrieved from [Link]
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Developing In Silico Models of Protein-Protein Interactions (PPIs). (n.d.). Longdom Publishing. Retrieved from [Link]
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Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. Retrieved from [Link]
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The Pyrazole Carboxamide Core: A Legacy of Discovery and a Future of Innovation in Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole carboxamide scaffold has emerged as a cornerstone in modern medicinal chemistry and agrochemical research. This guide provides a comprehensive technical overview of the discovery and history of novel pyrazole carboxamides, tracing their evolution from the foundational synthesis of the pyrazole ring to their current status as highly effective fungicides and targeted therapeutics. We will delve into the key scientific milestones, the rationale behind synthetic strategies, and the mechanistic insights that have propelled this versatile chemical class to the forefront of innovation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of next-generation bioactive molecules.
A Historical Perspective: From a Novel Heterocycle to a Privileged Scaffold
The story of pyrazole carboxamides begins not with the complex molecules of today, but with the fundamental discovery of the pyrazole ring itself. In 1883, the German chemist Ludwig Knorr achieved the first synthesis of a substituted pyrazole.[1] This seminal work, now known as the Knorr pyrazole synthesis, involved the condensation of a β-ketoester with a hydrazine derivative, laying the groundwork for over a century of heterocyclic chemistry.[1][2]
Initially, the biological potential of pyrazole derivatives was recognized in the field of medicine. Shortly after its discovery, a pyrazolone derivative known as antipyrine was found to possess potent antipyretic and analgesic properties, marking one of the earliest successes in synthetic drug discovery.[3] This early triumph highlighted the potential of the pyrazole nucleus to interact with biological targets and spurred further investigation into its medicinal applications. For decades, research into pyrazole chemistry continued, leading to the development of various compounds with diverse biological activities.[4] However, the emergence of pyrazole carboxamides as a distinct and powerful class of bioactive molecules would come much later.
A Pivotal Shift to Agriculture: The Dawn of the SDHI Fungicides
The mid-20th century saw a revolution in agriculture, with the development of synthetic pesticides playing a crucial role in increasing crop yields. A significant breakthrough in this arena was the discovery of the first carboxamide fungicide, Carboxin, in 1966.[5][6] While not a pyrazole derivative itself, Carboxin's novel mode of action—the inhibition of the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain—was a watershed moment.[3][7] This discovery opened up a new avenue for fungicide development, targeting a fundamental process in fungal metabolism.
The success of Carboxin and other early succinate dehydrogenase inhibitors (SDHIs) was primarily limited to the control of basidiomycete fungi.[5] The quest for broader-spectrum fungicides led researchers to explore different heterocyclic scaffolds that could be appended to the carboxamide functionality. This exploration ultimately led to the marriage of the pyrazole ring with the carboxamide group, a combination that would prove to be extraordinarily fruitful.
The transition to pyrazole carboxamides marked a significant leap forward in SDHI fungicide development. These second-generation SDHIs, such as Boscalid, introduced in the early 2000s, exhibited a much broader spectrum of activity, effectively controlling a wider range of ascomycete fungi.[3] The pyrazole ring, with its tunable electronic properties and steric profile, provided a versatile platform for optimizing the binding of the molecule to the SDH enzyme. This led to the development of a cascade of highly successful third-generation pyrazole carboxamide SDHI fungicides, including Fluxapyroxad, which offer even greater efficacy and a broader pathogen control spectrum.[5][8]
The Scientific Underpinnings: Mechanism of Action as Succinate Dehydrogenase Inhibitors
The primary mechanism of action for the vast majority of fungicidal pyrazole carboxamides is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II of the mitochondrial respiratory chain.[3][7] SDH is a critical enzyme that participates in both the citric acid cycle and the electron transport chain, making it an ideal target for disrupting fungal metabolism.[9]
The Role of Succinate Dehydrogenase
SDH catalyzes the oxidation of succinate to fumarate in the citric acid cycle. The electrons generated from this reaction are then transferred through a series of iron-sulfur clusters within the enzyme to ubiquinone (coenzyme Q), which is reduced to ubiquinol.[9] This process is a crucial step in cellular respiration, as it links the citric acid cycle to the electron transport chain, ultimately leading to the production of ATP.
Inhibition by Pyrazole Carboxamides
Pyrazole carboxamide fungicides act as potent and specific inhibitors of the ubiquinone-binding site (Q-site) of the SDH enzyme.[1] By binding to this site, they physically block the access of ubiquinone, thereby preventing the transfer of electrons from the iron-sulfur clusters. This disruption of the electron transport chain has two major consequences for the fungal cell:
-
Energy Depletion: The blockage of electron flow halts the production of ATP through oxidative phosphorylation, leading to a severe energy deficit within the cell.
-
Metabolic Disruption: The inhibition of succinate oxidation leads to an accumulation of succinate, which can have downstream effects on cellular metabolism and signaling.
The high efficacy and broad-spectrum activity of modern pyrazole carboxamide SDHIs stem from the optimized binding interactions between the fungicide molecule and the amino acid residues within the Q-site of the SDH enzyme. The pyrazole ring, the carboxamide linker, and the substituted phenyl ring all play crucial roles in establishing these interactions.
Caption: Mechanism of action of pyrazole carboxamide SDHIs.
Synthetic Strategies: Building the Pyrazole Carboxamide Core
The synthesis of novel pyrazole carboxamides is a testament to the ingenuity of organic chemists. The modular nature of these molecules allows for a high degree of structural diversity, which is essential for optimizing their biological activity. The general synthetic approach can be broken down into two key stages: construction of the pyrazole carboxylic acid core and subsequent amidation.[10]
Protocol 1: Synthesis of the Pyrazole Carboxylic Acid Core
The Knorr pyrazole synthesis and its variations remain the most common and versatile methods for constructing the pyrazole ring.[10] This protocol outlines a general procedure for the synthesis of a pyrazole carboxylic acid, a key intermediate for the subsequent amidation step.
Objective: To synthesize a substituted pyrazole-4-carboxylic acid.
Materials:
-
A substituted hydrazine (e.g., methylhydrazine)
-
A β-ketoester (e.g., ethyl 2-(ethoxymethylene)-4,4,4-trifluoroacetoacetate)
-
Ethanol
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Cyclization: Dissolve the β-ketoester in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add the substituted hydrazine to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Saponification: Dissolve the crude pyrazole ester in a mixture of ethanol and water.
-
Add a solution of NaOH or LiOH and stir the mixture at room temperature or with gentle heating until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture in an ice bath and carefully acidify with HCl until the pH reaches 2-3.
-
The pyrazole carboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Self-Validation: The identity and purity of the synthesized pyrazole carboxylic acid should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the product should also be determined and compared to literature values if available.
Protocol 2: Amide Coupling to Form the Pyrazole Carboxamide
With the pyrazole carboxylic acid in hand, the final step is to form the amide bond with the desired amine. This can be achieved through various coupling methods.
Objective: To synthesize a novel pyrazole carboxamide.
Materials:
-
Pyrazole-4-carboxylic acid (from Protocol 1)
-
A substituted aniline (e.g., 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine for Fluxapyroxad synthesis)[8]
-
Thionyl chloride (SOCl₂) or a coupling agent (e.g., HATU, HOBt)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (using thionyl chloride):
-
Acid Chloride Formation: Suspend the pyrazole carboxylic acid in anhydrous DCM and add a few drops of DMF (catalyst).
-
Slowly add thionyl chloride to the suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the solid dissolves and gas evolution ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude pyrazole-4-carbonyl chloride.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the substituted aniline and a base (e.g., triethylamine) in anhydrous DCM.
-
Slowly add the aniline solution to the stirred acid chloride solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure pyrazole carboxamide.
Self-Validation: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.
Caption: General synthetic workflow for novel pyrazole carboxamides.
Structure-Activity Relationships (SAR): Fine-Tuning for Optimal Performance
The remarkable success of pyrazole carboxamides is a direct result of extensive structure-activity relationship (SAR) studies. By systematically modifying the different components of the molecule, researchers have been able to fine-tune its properties to achieve high potency, broad-spectrum activity, and favorable pharmacokinetic profiles.
| Molecular Component | Role in Activity and Key Modifications |
| Pyrazole Ring | The core scaffold that positions the other functional groups for optimal binding to the SDH enzyme. Substituents on the pyrazole ring, such as methyl and trifluoromethyl groups, can significantly impact the molecule's electronic properties and overall conformation, thereby influencing its binding affinity. |
| Carboxamide Linker | The amide bond is crucial for establishing hydrogen bonding interactions with key amino acid residues in the Q-site of the SDH enzyme. The rigidity of the amide bond also helps to lock the molecule into an active conformation. |
| Substituted Phenyl Ring | This lipophilic group occupies a hydrophobic pocket in the SDH enzyme. The nature and position of substituents on this ring are critical for determining the potency and spectrum of activity. For example, the trifluorinated biphenyl group in Fluxapyroxad is essential for its high efficacy.[8] |
The Future of Pyrazole Carboxamides: Beyond Agriculture
While the impact of pyrazole carboxamides on modern agriculture is undeniable, their therapeutic potential in human medicine is also being increasingly recognized. The pyrazole carboxamide scaffold is present in a number of approved drugs and clinical candidates for a variety of indications.
One of the most well-known examples is Celecoxib , a selective COX-2 inhibitor used for the treatment of pain and inflammation.[11][12] The diaryl-substituted pyrazole core of Celecoxib is key to its selectivity for the COX-2 enzyme over the COX-1 isoform, which is associated with gastrointestinal side effects.
More recently, novel pyrazole carboxamides have been investigated as potential treatments for cancer, infectious diseases, and neurological disorders.[13] The ability to readily modify the pyrazole carboxamide scaffold allows for the generation of large and diverse chemical libraries for high-throughput screening against a wide range of biological targets.
Conclusion
The journey of the pyrazole carboxamide scaffold, from its humble beginnings in the 19th-century synthesis of the pyrazole ring to its current status as a privileged structure in drug and pesticide discovery, is a compelling example of the power of chemical innovation. The deep understanding of its mechanism of action as a potent inhibitor of succinate dehydrogenase has fueled the development of a generation of highly effective fungicides that have revolutionized crop protection. As our understanding of biology and our synthetic capabilities continue to grow, the versatile pyrazole carboxamide core is poised to deliver a new wave of innovative molecules to address the ongoing challenges in both agriculture and human health.
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Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. (2013). Recent Patents on Inflammation & Allergy Drug Discovery, 7(2), 124-134. [Link]
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Fifty Years of Fungicide Development, Deployment, and Future Use. (2023). APS Journals. [Link]
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Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2018). MDPI. [Link]
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SDHI fungicides and turfgrass disease control: An overview. (2019). UGA. [Link]
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Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides. (2018). ResearchGate. [Link]
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A Practical Synthesis of the Key Intermediate for Fluxapyroxad. (2019). ResearchGate. [Link]
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New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. (2021). PMC. [Link]
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Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. (2022). Journal of Agricultural and Food Chemistry. [Link]
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Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. (2023). Journal of Agricultural and Food Chemistry. [Link]
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Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). PMC. [Link]
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Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. (2023). MDPI. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]
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Fluxapyroxad (Ref: BAS 700F). (n.d.). AERU - University of Hertfordshire. [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
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Carboxin Risk Assessment. (2020). United States Environmental Protection Agency. [Link]
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Succinate dehydrogenase. (n.d.). Wikipedia. [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC. [Link]
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Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. (2022). Molecular Diversity, 26(1), 205-214. [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Signal Transduction and Targeted Therapy, 7(1), 1-24. [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). ResearchGate. [Link]
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Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2023). Journal of Agricultural and Food Chemistry. [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PMC. [Link]
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Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. (2023). Journal of Agricultural and Food Chemistry. [Link]
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Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. (2023). ResearchGate. [Link]
-
Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad. (2019). MDPI. [Link]
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Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. (2000). Journal of Agricultural and Food Chemistry, 48(8), 3371-3376. [Link]
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Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). Journal of Agricultural and Food Chemistry, 72(7), 3342-3353. [Link]
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Methodological & Application
using "4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide" in cell culture studies
An In-Depth Guide to the In Vitro Application of 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of a Versatile Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of biologically active compounds.[1][2][3][4] Within this class, this compound (CAS: 957261-73-3) emerges as a significant synthetic intermediate with considerable therapeutic promise.[5] This guide provides a comprehensive overview of its application in cell culture studies, offering detailed protocols and expert insights for researchers in oncology, drug discovery, and molecular biology.
While direct and extensive cell-based studies on this specific molecule are emerging, the broader family of pyrazole carboxamide derivatives has been shown to exhibit potent biological activities, including anticancer and antimicrobial effects.[5] Many analogues function as potent kinase inhibitors, targeting key players in cellular signaling pathways such as Fibroblast Growth Factor Receptors (FGFRs), Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), and Cyclin-Dependent Kinases (CDKs).[6][7][8][9] This suggests that this compound likely operates through similar mechanisms, making it a valuable tool for investigating cellular proliferation and signaling cascades.
This document serves as a practical guide for initiating in vitro studies with this compound. The protocols provided are robust, self-validating, and grounded in established methodologies for characterizing kinase inhibitors and anti-proliferative agents.
Compound Details:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 957261-73-3 |
| Molecular Formula | C₆H₁₀N₄O |
| Molecular Weight | 154.17 g/mol |
| SMILES | CN1C(=C(C=N1)N)C(=O)NC |
PART 1: Scientific Foundation and Mechanism of Action
The Pyrazole Carboxamide Scaffold as a Kinase Inhibitor
Kinases are a class of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation. This post-translational modification is a fundamental mechanism for regulating a vast array of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.
The pyrazole carboxamide core structure is a privileged scaffold for designing kinase inhibitors. The nitrogen atoms of the pyrazole ring and the adjacent amino and carboxamide groups can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, effectively blocking ATP from binding and inhibiting enzyme activity.[5]
Derivatives of this scaffold have demonstrated potent, often nanomolar, inhibitory activity against various cancer-relevant kinases.[5][7] This targeted inhibition can arrest the proliferation of cancer cells and induce apoptosis. The specific kinase targets of this compound would need to be determined experimentally, but based on its structural class, it is a prime candidate for screening against a panel of cancer-associated kinases.
Visualizing a Potential Signaling Pathway
The following diagram illustrates a generic receptor tyrosine kinase (RTK) signaling pathway, which is a common target for pyrazole-based inhibitors. Inhibition of the RTK would block downstream signaling, affecting cell proliferation and survival.
Caption: Generic RTK signaling pathway potentially inhibited by the compound.
PART 2: Essential Protocols for In Vitro Characterization
A. Safety and Handling Precautions
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS). Pyrazole derivatives may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[10][11][12][13][14][15]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[12][14][15]
-
Disposal: Dispose of waste according to institutional and local regulations.[12][14]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes.[13][14] If swallowed or inhaled, seek immediate medical attention.[13][14]
B. Preparation of Stock Solutions
Accurate and consistent preparation of stock solutions is critical for reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated pipettes
Protocol:
-
Determine the Desired Stock Concentration: A high concentration, such as 10 mM or 20 mM, is recommended to minimize the volume of DMSO added to cell culture media (typically ≤ 0.1% v/v).
-
Calculation:
-
Weight (mg) = Desired Concentration (mM) * Volume (mL) * Molecular Weight (g/mol)
-
For a 10 mM stock in 1 mL: Weight = 10 * 0.001 * 154.17 = 1.54 mg
-
-
Dissolution:
-
Aseptically weigh the required amount of the compound into a sterile tube.
-
Add the calculated volume of DMSO.
-
Vortex or gently warm (if necessary) until the compound is fully dissolved. Visually inspect for any particulates.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
-
C. Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration at which the compound inhibits cell proliferation (IC₅₀ value).
Workflow Diagram:
Caption: Workflow for a standard MTT cell viability assay.
Protocol:
-
Cell Seeding:
-
Harvest and count cells (e.g., NCI-H520 lung cancer or SNU-16 gastric cancer cell lines, where derivatives have shown activity).[5]
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of the compound in culture medium from your stock solution. A typical starting concentration might be 100 µM, diluted down in 8-12 steps.
-
Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated" wells (medium only).
-
Carefully remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Measurement:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.
-
Mix gently on an orbital shaker to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (as 100% viability).
-
Plot the percentage of cell viability versus the log of the compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
-
D. Western Blotting for Pathway Analysis
This protocol allows for the assessment of the compound's effect on specific signaling proteins.
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the compound at relevant concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for a predetermined time (e.g., 2, 6, or 24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the phosphorylated form of a target kinase (e.g., p-ERK, p-AKT) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for the total protein (e.g., total ERK, total AKT) and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
PART 3: Data Interpretation and Further Steps
Interpreting Your Results
-
IC₅₀ Value: A low IC₅₀ value (e.g., in the nanomolar to low micromolar range) indicates potent anti-proliferative activity.[5][7]
-
Western Blot: A dose-dependent decrease in the phosphorylation of a specific kinase and its downstream targets, without a change in total protein levels, strongly suggests that the compound is inhibiting that particular signaling pathway.[6]
Next Steps in Your Research
-
Kinase Profiling: To identify the specific kinase targets, screen the compound against a broad panel of kinases in a cell-free enzymatic assay.
-
Cell Cycle and Apoptosis Assays: Use flow cytometry to determine if the compound induces cell cycle arrest or apoptosis.
-
In Vivo Studies: If in vitro data is promising, the next logical step is to evaluate the compound's efficacy and toxicity in animal models. However, it is crucial to be aware that some pyrazole carboxamide derivatives have shown unexpected acute mammalian toxicity despite a lack of overt cytotoxicity in standard in vitro assays, potentially due to mitochondrial respiration inhibition.[16] Therefore, early assessment of mitochondrial toxicity is highly recommended.[16]
References
-
4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide - PubChem. [Link]
-
4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide | C6H10N4O | CID 13822925 - PubChem. [Link]
-
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide - PubChem. [Link]
-
Safety Data Sheet - Labochema. [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - MDPI. [Link]
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed. [Link]
-
Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PubMed Central. [Link]
-
Pyrazole-based and N,N-diethylcarbamate functionalized some novel aurone analogs: Design, synthesis, cytotoxic evaluation, docking and SAR studies, against AGS cancer cell line - NIH. [Link]
-
5-amino-1-methyl-1H-pyrazole-4-carboxamide | C5H8N4O | CID 265696 - PubChem. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - NIH. [Link]
-
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. [Link]
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC - NIH. [Link]
-
1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed. [Link]
-
Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PubMed Central. [Link]
-
5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide | C9H14N4O - PubChem. [Link]
Sources
- 1. Pyrazole-based and N,N-diethylcarbamate functionalized some novel aurone analogs: Design, synthesis, cytotoxic evaluation, docking and SAR studies, against AGS cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 5. benchchem.com [benchchem.com]
- 6. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]
- 7. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. biosynth.com [biosynth.com]
- 13. dcfinechemicals.com [dcfinechemicals.com]
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- 15. tcichemicals.com [tcichemicals.com]
- 16. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide as a Versatile Scaffold for Chemical Probe Development
Abstract:
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utility of 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide (CAS No. 957261-73-3) as a foundational scaffold for the development of potent and selective chemical probes. While this compound is primarily recognized as a synthetic intermediate, its inherent structural motifs—a substituted pyrazole ring—are prevalent in a multitude of biologically active agents.[1] This guide will elucidate the therapeutic potential of the pyrazole-carboxamide core, with a particular focus on kinase inhibition, and provide detailed, field-proven protocols for leveraging this molecule in hit-to-lead campaigns and for the creation of novel chemical probes.
Introduction: The Pyrazole-Carboxamide Scaffold
The pyrazole ring system is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its ability to engage in diverse non-covalent interactions with biological targets.[2] The title compound, this compound, serves as a versatile building block for creating libraries of compounds aimed at various therapeutic targets.[1] Its derivatives have demonstrated significant potential across multiple domains, including oncology, inflammation, and infectious diseases.[1][2][3]
The core structure features key pharmacophoric elements:
-
An amino group at the 4-position, which can act as a hydrogen bond donor.
-
A carboxamide group at the 5-position, providing both hydrogen bond donor and acceptor capabilities.
-
Methyl substitutions at the N-1 and N-carboxamide positions, which can influence solubility and steric interactions within a binding pocket.
These features make it an ideal starting point for exploring structure-activity relationships (SAR) in various target classes.
Physicochemical & Safety Data
A thorough understanding of a compound's properties is critical for experimental design. Below is a summary of the known and inferred data for this compound and its close analogs.
| Property | Value | Source |
| CAS Number | 957261-73-3 | |
| Molecular Formula | C₆H₁₀N₄O | |
| Molecular Weight | 154.17 g/mol | |
| Appearance | Solid (inferred) | |
| Solubility | Soluble in DMSO and other organic solvents | General chemical knowledge |
| Hazard Statements | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation (inferred) | |
| Precautionary Statements | Wear protective gloves/eye protection. Avoid breathing dust. Wash thoroughly after handling. |
Note: Some data is inferred from the closely related analog, 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide (CAS 59023-32-4), due to the limited public data on the title compound.
Biological Potential: A Scaffold for Kinase Inhibition
The pyrazole-carboxamide core is a cornerstone in the design of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The ATP-binding site of kinases provides a well-defined pocket that can be targeted by small molecules. The functional groups on the this compound scaffold are well-suited to form key hydrogen bonds with the hinge region of the kinase ATP-binding site, a common interaction motif for many kinase inhibitors.
Derivatives of the pyrazole-carboxamide scaffold have shown potent inhibitory activity against several important kinase families:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. Covalent inhibitors based on a 5-amino-1H-pyrazole-4-carboxamide core have been developed to target both wild-type and drug-resistant mutant FGFRs.[4]
-
Fms-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML). Novel 1H-pyrazole-3-carboxamide derivatives have demonstrated potent, nanomolar inhibition of FLT3.[5]
-
Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle. The N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold, an elaboration of the pyrazole core, has yielded highly potent and selective CDK2 inhibitors.[6]
-
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): IRAK4 is a key mediator in inflammatory signaling pathways. 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides have been developed as potent IRAK4 inhibitors for treating inflammatory diseases.[7][8]
The diagram below illustrates a generalized signaling pathway involving these kinases, highlighting their roles in cell proliferation, survival, and inflammation, and thus their potential as therapeutic targets for probes derived from the title compound.
Caption: Potential kinase targets for probes derived from the pyrazole-carboxamide scaffold.
Workflow for Chemical Probe Development
This section outlines a strategic workflow for utilizing this compound as a starting point for developing a novel chemical probe.
Caption: A strategic workflow for developing a chemical probe from a starting scaffold.
Protocols
The following protocols are generalized methodologies that can be adapted for screening derivatives of this compound against a chosen target class, such as protein kinases.
Protocol 5.1: General Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)
This protocol describes a competitive binding assay to determine the affinity (IC₅₀) of a test compound for a kinase of interest.
Principle: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of an Alexa Fluor™ 647-labeled, ATP-competitive tracer from a kinase active site by a test compound. The kinase is labeled with a europium (Eu)-labeled antibody. Binding of the tracer to the antibody-labeled kinase results in a high FRET signal. A test compound that binds to the kinase's ATP site will displace the tracer, leading to a decrease in the FRET signal.
Materials:
-
Kinase of interest (e.g., FGFR1, FLT3, CDK2, IRAK4)
-
Eu-labeled anti-tag antibody (e.g., anti-GST, anti-His)
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test compounds (derivatives of this compound) dissolved in 100% DMSO.
-
Assay Buffer: 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100, 2 mM DTT.
-
384-well, low-volume, black microplates.
-
TR-FRET capable plate reader.
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO. Start with a 1 mM stock.
-
Assay Plate Preparation:
-
Add 2.5 µL of 4X test compound dilution in Assay Buffer to the appropriate wells.
-
Add 2.5 µL of Assay Buffer with 4% DMSO to "maximum signal" and "no kinase" control wells.
-
-
Kinase/Antibody Mixture: Prepare a 2X solution of the kinase and Eu-labeled antibody in Assay Buffer at concentrations optimized for the specific kinase. Add 5 µL of this mixture to all wells except the "no kinase" controls. Add 5 µL of 2X Eu-labeled antibody solution (without kinase) to the "no kinase" wells.
-
Tracer Mixture: Prepare a 2X solution of the Alexa Fluor™ 647-labeled tracer in Assay Buffer. Add 5 µL of this mixture to all wells.
-
Incubation: Gently mix the plate on a plate shaker for 30 seconds, then incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at 665 nm (Alexa Fluor™ 647) and 615 nm (Europium). Calculate the emission ratio (665 nm / 615 nm).
-
Data Analysis:
-
Normalize the data using the "maximum signal" (DMSO control) and "no kinase" (background) controls.
-
Plot the normalized emission ratio against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 5.2: Cell Proliferation Assay (MTS Assay)
This protocol measures the effect of a test compound on the proliferation of a cancer cell line known to be dependent on the kinase of interest (e.g., MV4-11 cells for FLT3 inhibitors).
Principle: The MTS assay is a colorimetric method for determining the number of viable cells in proliferation. The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product, as measured by absorbance, is directly proportional to the number of living cells.
Materials:
-
Target cell line (e.g., NCI-H520 for FGFR, MV4-11 for FLT3).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compounds dissolved in DMSO.
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent.
-
96-well, clear-bottom, sterile cell culture plates.
-
Spectrophotometer (plate reader) capable of measuring absorbance at 490 nm.
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Add 10 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-cell (media only) background control.
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTS Addition:
-
Add 20 µL of the MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C in a 5% CO₂ incubator, until the color develops.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (media only wells) from all other absorbance values.
-
Normalize the data by setting the vehicle control as 100% viability.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% inhibition of growth).
-
Conclusion
This compound represents a valuable and versatile starting scaffold for the development of novel chemical probes and therapeutic candidates. Its proven success as a core structure in numerous kinase inhibitors highlights its potential for generating potent and selective modulators of key cellular signaling pathways.[4][5][6][8] The workflows and protocols detailed in this guide provide a robust framework for researchers to unlock the potential of this compound in their drug discovery and chemical biology programs.
References
-
4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide. PubChem. [Link]
-
4-Amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide. PubChem. [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]
-
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. PubChem. [Link]
-
4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide. PubChem. [Link]
-
5-amino-1-methyl-1H-pyrazole-4-carboxamide. PubChem. [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. ResearchGate. [Link]
-
Current status of pyrazole and its biological activities. PMC. [Link]
-
Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central. [Link]
-
Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PubMed Central. [Link]
-
Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central. [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. [Link]
-
Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Publications. [Link]
Sources
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- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solubilization of 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide
Introduction: The Critical First Step in Experimental Success
4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide (CAS: 957261-73-3) is a versatile pyrazole derivative that serves as a key building block in the synthesis of novel therapeutic agents.[1] Its structural features, including a carboxamide and an amino group, make it a compound of interest in medicinal chemistry, with derivatives showing potential anticancer and antimicrobial activities.[1] The successful application of this compound in any experimental setting, from high-throughput screening to detailed cellular assays, is fundamentally dependent on its proper and complete dissolution.
The physical state of a compound in solution can dramatically impact its biological activity, bioavailability, and the reproducibility of experimental results. Incomplete solubilization can lead to the formation of precipitates or micro-precipitates, which can result in inaccurate concentration assessments, leading to erroneous and misleading data. Therefore, a robust and validated protocol for the dissolution of this compound is not merely a preparatory step but a cornerstone of rigorous scientific investigation.
This guide provides a comprehensive, field-proven protocol for the solubilization of this compound. It is designed for researchers, scientists, and drug development professionals, offering a systematic approach to determine the optimal solvent and concentration for your specific experimental needs.
Physicochemical Properties at a Glance
A foundational understanding of the compound's properties is essential for developing a sound dissolution strategy.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₄O | [1] |
| Molecular Weight | 154.17 g/mol | [1] |
| CAS Number | 957261-73-3 | [1] |
While specific, experimentally determined solubility data for this compound is not widely published, the structural class of pyrazole carboxamides often exhibits good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and more limited solubility in aqueous solutions.[2]
Strategic Approach to Solubilization: A Self-Validating System
Given the absence of specific solubility data, a systematic, empirical approach is the most scientifically rigorous method to determine the optimal dissolution conditions. The following protocol is designed to be a self-validating system, allowing you to identify the most appropriate solvent and maximum stock concentration for your experiments.
Core Principle: Start with the Most Biocompatible and Effective Solvent
For most in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice for initial solubilization of small molecules. It is a powerful solvent for a wide range of organic compounds and is miscible with water and culture media, allowing for the preparation of high-concentration stock solutions that can be diluted to working concentrations with minimal risk of precipitation.
Part 1: Protocol for Determining Optimal Solubility
This initial protocol is designed to be performed on a small scale to conserve your compound while determining the most effective solvent and the maximum achievable concentration.
Materials and Equipment
-
This compound
-
High-purity Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethanol (200 proof, absolute)
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Analytical balance
-
Vortex mixer
-
Sonicator (water bath)
-
Calibrated micropipettes
-
Sterile, low-retention microcentrifuge tubes (e.g., 1.5 mL)
Step-by-Step Methodology
-
Initial Solvent Screening:
-
Accurately weigh approximately 1-2 mg of this compound into three separate, labeled microcentrifuge tubes.
-
To the first tube, add a small, precise volume of DMSO (e.g., 50 µL) to achieve a high target concentration (e.g., 20-40 mg/mL).
-
To the second tube, add the same volume of ethanol.
-
To the third tube, add the same volume of sterile water or PBS.
-
-
Facilitating Dissolution:
-
Vortex each tube vigorously for 1-2 minutes.
-
Visually inspect for any undissolved particulate matter.
-
If solids remain, place the tubes in a sonicating water bath for 10-15 minutes. Gentle warming (to 30-37°C) can also be applied, but be cautious of potential compound degradation.
-
-
Observation and Determination:
-
After vortexing and sonication, visually inspect each tube against a dark background. A clear solution with no visible particles indicates complete dissolution.
-
If the compound dissolves in a solvent, you can proceed to determine the maximum concentration. If it remains insoluble, that solvent is likely unsuitable for creating a stock solution at that concentration. Based on the properties of similar compounds, DMSO is the most likely candidate for successful dissolution.[2]
-
-
Determining Maximum Stock Concentration (in the chosen solvent, likely DMSO):
-
If the compound dissolved in the initial volume, incrementally add more of the compound (e.g., in 0.5-1 mg portions) to the same tube, vortexing and sonicating after each addition.
-
Continue this process until a saturated solution is achieved (i.e., a small amount of solid material no longer dissolves).
-
Alternatively, and more precisely, start with a known mass (e.g., 5 mg) and add small, precise volumes of the solvent (e.g., 10 µL at a time) until the compound fully dissolves.
-
Calculate the final concentration in both mg/mL and Molarity (M).
-
The following diagram illustrates the decision-making workflow for this solubility testing protocol.
Caption: Workflow for solubility testing of this compound.
Part 2: Protocol for Preparing a Validated Stock Solution
Once the optimal solvent and a practical maximum concentration have been determined, you can prepare a larger volume of a stock solution for your experiments. The following protocol assumes DMSO as the chosen solvent.
Objective
To prepare a highly concentrated, validated stock solution of this compound (e.g., 10-50 mM in DMSO) for subsequent dilution into experimental media.
Materials and Equipment
-
This compound
-
High-purity, anhydrous DMSO
-
Analytical balance
-
Sterile, amber glass vial with a PTFE-lined screw cap
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (water bath)
-
Sterile, single-use aliquot tubes (e.g., cryovials)
Step-by-Step Methodology
-
Calculation of Required Mass:
-
Determine the desired concentration (e.g., 20 mM) and final volume (e.g., 1 mL) of your stock solution.
-
Use the following formula to calculate the required mass of the compound: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Example Calculation for a 20 mM, 1 mL stock solution: Mass (g) = (0.020 mol/L) x (0.001 L) x (154.17 g/mol ) = 0.00308 g = 3.08 mg
-
-
Weighing and Dissolution:
-
Carefully weigh the calculated mass of this compound and transfer it to the amber glass vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Secure the cap and vortex the vial for 2-3 minutes until the solid is dispersed.
-
Place the vial in a sonicating water bath for 15-20 minutes to ensure complete dissolution.
-
-
Verification of Dissolution:
-
Visually inspect the solution to confirm it is clear and free of any particulate matter.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
The following diagram illustrates the workflow for preparing a validated stock solution.
Caption: Workflow for preparing a validated stock solution in DMSO.
Best Practices and Trustworthiness
To ensure the integrity and reproducibility of your experiments, adhere to the following best practices:
-
Use High-Purity Reagents: Always use anhydrous, high-purity solvents to prevent the introduction of water, which can cause hydrolysis or precipitation of the compound.
-
Accurate Measurements: Utilize calibrated analytical balances and micropipettes for precise measurements of mass and volume.
-
Avoid Contamination: Work in a clean environment and use sterile equipment to prevent microbial or chemical contamination of your stock solution.
-
Proper Storage: Store stock solutions in tightly sealed vials at low temperatures (-20°C or -80°C) and protected from light to maintain stability.
-
Minimize Freeze-Thaw Cycles: Aliquoting into single-use volumes is crucial for preserving the integrity of the compound over time.
-
Vehicle Controls: Always include a vehicle control (the solvent, e.g., DMSO, at the same final concentration as in your experimental samples) in your assays to account for any effects of the solvent itself.
References
Sources
Application Notes and Protocols for High-Throughput Screening of 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide
Introduction: The Pyrazole Carboxamide Scaffold in Modern Drug Discovery
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and analgesic properties.[1][3] Within this class, 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide represents a versatile building block for the synthesis of more complex molecules.[4] Its structural features, including the amino and carboxamide groups, provide key hydrogen bonding capabilities that can facilitate interactions with biological targets such as kinases.[4][5] This document provides a comprehensive guide for the utilization of this compound and its derivatives in high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents.
Physicochemical Properties for High-Throughput Screening
Successful HTS campaigns depend on the quality and suitability of the compounds being screened. This compound possesses physicochemical properties that make it a viable candidate for inclusion in screening libraries.
| Property | Value | Source |
| Molecular Formula | C6H10N4O | [4][6] |
| Molecular Weight | 154.17 g/mol | [4][6] |
| CAS Number | 957261-73-3 | [4] |
While specific solubility and stability data for this exact compound are not extensively published, pyrazole carboxamide derivatives are generally amenable to dissolution in dimethyl sulfoxide (DMSO), the standard solvent for compound libraries used in HTS.[7] It is crucial to experimentally determine the solubility and stability of the compound in DMSO and the final assay buffer to prevent compound precipitation and ensure accurate results.
Hypothetical High-Throughput Screening Application: Targeting Kinases in Oncology
Given that numerous pyrazole carboxamide derivatives have been investigated as kinase inhibitors for cancer therapy, this application note will focus on a hypothetical HTS campaign to identify inhibitors of a relevant cancer-associated kinase (e.g., a cyclin-dependent kinase or a receptor tyrosine kinase).[1][8] Kinases are a well-established class of drug targets, and numerous HTS-compatible assays are commercially available.
Signaling Pathway Context: The Role of Kinases in Cancer
Kinases are enzymes that play a critical role in cell signaling pathways by catalyzing the phosphorylation of specific substrates. Aberrant kinase activity is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis. Targeting these overactive kinases with small molecule inhibitors is a proven therapeutic strategy.
Caption: Simplified kinase signaling pathway in cancer.
Experimental Protocols: A Step-by-Step Guide
This section outlines a detailed protocol for a biochemical HTS assay to identify inhibitors of a target kinase. The protocol is designed for a 384-well plate format, which is standard for HTS.[7]
Assay Principle and Design
A fluorescence-based assay will be used to measure kinase activity. In this assay, the kinase phosphorylates a fluorescently labeled peptide substrate. The phosphorylation event is detected by a specific antibody that recognizes the phosphorylated substrate, leading to a change in the fluorescence signal (e.g., fluorescence polarization or TR-FRET).
Materials and Reagents
-
Target Kinase: Recombinant, purified enzyme.
-
Substrate: Fluorescently labeled peptide substrate specific to the kinase.
-
ATP: Adenosine triphosphate, the phosphate donor.
-
Assay Buffer: Buffer optimized for kinase activity (e.g., HEPES-based buffer with MgCl2, DTT, and a surfactant like Tween-20).
-
Detection Reagents: Phospho-specific antibody and detection reagents (e.g., europium-labeled anti-phospho antibody and an APC-labeled tracer for TR-FRET).
-
Positive Control: A known inhibitor of the target kinase.
-
Negative Control: DMSO (vehicle).
-
Compound: this compound dissolved in 100% DMSO.
-
Microplates: 384-well, low-volume, black plates.
-
Instrumentation: Liquid handling robotics, plate reader capable of detecting the chosen fluorescence signal.
High-Throughput Screening Workflow
The HTS process involves several key stages, from initial assay development to hit confirmation.[7][9]
Caption: A typical workflow for a high-throughput screening campaign.
Detailed Protocol: Primary Screening
-
Compound Plating:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of the compound stock solution into the wells of a 384-well assay plate. This will result in a final assay concentration of 10 µM in a 5 µL final volume.
-
Include wells with positive control inhibitor and DMSO-only for negative controls.
-
-
Enzyme and Substrate Addition:
-
Prepare a solution of the target kinase and the fluorescently labeled peptide substrate in assay buffer.
-
Using a liquid handler, add this enzyme/substrate mix to the assay plates containing the pre-spotted compounds.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of ATP in assay buffer.
-
Add the ATP solution to the assay plates to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme to facilitate the identification of competitive inhibitors.
-
-
Incubation:
-
Incubate the assay plates at room temperature for a predetermined time (e.g., 60 minutes), optimized during assay development.
-
-
Detection:
-
Add the detection reagents (e.g., TR-FRET antibody pair) to the assay plates to stop the kinase reaction and initiate the detection signal.
-
Incubate the plates for the required time for the detection signal to stabilize (e.g., 60 minutes).
-
-
Data Acquisition:
-
Read the plates on a plate reader configured for the specific fluorescence detection method.
-
Data Analysis and Hit Identification
-
Normalization: Raw data from the plate reader should be normalized to the positive and negative controls on each plate to account for plate-to-plate variability. The percent inhibition can be calculated as follows:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
Quality Control: The quality and robustness of the assay are assessed using the Z'-factor. A Z'-factor greater than 0.5 is considered excellent for HTS.[7]
Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|
-
Hit Selection: Compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered "hits" and are selected for further validation.
Hit Confirmation and Follow-up Studies
-
Hit Confirmation: Hits from the primary screen are re-tested under the same assay conditions to confirm their activity and rule out false positives.
-
Dose-Response Analysis: Confirmed hits are then tested over a range of concentrations to determine their potency (IC50 value).
-
Secondary and Orthogonal Assays: To further validate the hits and understand their mechanism of action, secondary assays should be performed. These may include:
-
Orthogonal Assays: Using a different assay technology to measure the same endpoint (e.g., a luminescence-based kinase assay).
-
Selectivity Profiling: Testing the hits against a panel of other kinases to determine their selectivity.
-
Cell-based Assays: Evaluating the activity of the compounds in a cellular context to confirm their ability to inhibit the target in a more physiologically relevant system.[10]
-
Trustworthiness and Self-Validation
The described protocol incorporates several self-validating systems to ensure the trustworthiness of the results:
-
Statistical Rigor: The use of the Z'-factor provides a statistical measure of assay quality for each plate.
-
Control Compounds: The inclusion of positive and negative controls on every plate is essential for data normalization and quality control.
-
Orthogonal Validation: The confirmation of hits using different assay formats reduces the likelihood of technology-specific artifacts.
-
Dose-Response Confirmation: Requiring a clear dose-response relationship for confirmed hits helps to eliminate spurious single-point activity.
Conclusion
This compound and its derivatives represent a promising starting point for the discovery of novel therapeutic agents. The protocols and guidelines presented in this application note provide a robust framework for the successful implementation of a high-throughput screening campaign to identify and validate new drug candidates from this chemical class. By adhering to principles of scientific integrity, including rigorous assay validation and multi-step hit confirmation, researchers can confidently identify promising lead compounds for further development.
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Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]
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MSU Drug Discovery. Resources for Assay Development and High Throughput Screening. Michigan State University. Available at: [Link]
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Creative Bioarray. (2023). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Creative Bioarray. Available at: [Link]
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Dahlin, J.L., et al. (2016). High Throughput Screening: Methods and Protocols. ResearchGate. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrazole Derivatives in Modern Medicine: A Focus on 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Pharmaffiliates. Available at: [Link]
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Wang, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. Available at: [Link]
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Ding, X.L., et al. (2009). Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Pusterla, T. (2019). High-throughput screening (HTS). BMG LABTECH. Available at: [Link]
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PubChem. 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide. National Center for Biotechnology Information. Available at: [Link]
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PubChem. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. National Center for Biotechnology Information. Available at: [Link]
-
Norman, M.H., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters. Available at: [Link]
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Application Notes & Protocols: The Pyrazole Scaffold in Modern Drug Discovery
Introduction: The Pyrazole Core - A Privileged Scaffold in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the architecture of modern pharmaceuticals.[1][2] First described by Ludwig Knorr in 1883, this unassuming scaffold has demonstrated remarkable versatility, earning its status as a "privileged structure" in drug discovery.[3][4] Its unique electronic properties, metabolic stability, and capacity for forming multiple hydrogen bonds and other non-covalent interactions allow it to bind with high affinity to a wide array of biological targets.[5] This has led to the development of pyrazole-containing drugs across a vast spectrum of therapeutic areas, including inflammation, oncology, infectious diseases, and central nervous system disorders.[2][6][7]
A significant number of FDA-approved drugs incorporate the pyrazole moiety, a testament to its clinical and commercial success.[1][3] This guide provides an in-depth exploration of the applications of pyrazole derivatives, detailing the mechanisms of action for key drugs, providing validated experimental protocols for their synthesis and evaluation, and offering insights into the strategic considerations that drive their development.
Therapeutic Applications & Mechanisms of Action
The true power of the pyrazole scaffold lies in its adaptability. By modifying the substituents at various positions on the ring, medicinal chemists can fine-tune a compound's steric and electronic properties to achieve high potency and selectivity for a specific biological target.
Anti-inflammatory Agents: Targeting Cyclooxygenase (COX)
Perhaps the most famous pyrazole-based drug is Celecoxib (Celebrex®) , a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[4][8]
Oncology: A New Generation of Kinase Inhibitors
The pyrazole core is a dominant feature in many targeted cancer therapies, particularly those designed to inhibit protein kinases, which are critical regulators of cell growth, proliferation, and survival.[4][10]
-
Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses. Dysregulation of this pathway is implicated in autoimmune diseases like rheumatoid arthritis and certain cancers. Pyrazole derivatives have been successfully developed as JAK inhibitors. For instance, some JAK inhibitors used in the treatment of rheumatoid arthritis feature a pyrazole-like core that binds to the ATP-binding pocket of the JAK enzyme, preventing the phosphorylation and activation of STAT proteins.[11][12] This blockade interrupts the downstream signaling that drives inflammation and cell proliferation.
Caption: The JAK-STAT signaling pathway and its inhibition by a pyrazole derivative.
-
Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are essential for cell cycle progression. Their aberrant activity is a hallmark of many cancers. Numerous pyrazole-based compounds have been designed to target CDKs, such as CDK2.[13][14] These inhibitors typically function as ATP-competitive agents, occupying the kinase's active site and preventing the phosphorylation of key substrates, which leads to cell cycle arrest and apoptosis.[15]
-
Other Kinase Targets: The pyrazole scaffold has been successfully employed to target a wide range of other kinases implicated in cancer, including Bruton's tyrosine kinase (BTK), Epidermal Growth Factor Receptor (EGFR), and BRAF V600E.[10]
Central Nervous System (CNS) Agents
-
Cannabinoid Receptor 1 (CB1) Inverse Agonists: Rimonabant , a 1,5-diarylpyrazole, was developed as an anti-obesity drug. It functions as an inverse agonist for the cannabinoid CB1 receptor, which is primarily expressed in the brain and peripheral tissues involved in metabolism.[6][16][17] By blocking this receptor, Rimonabant reduced appetite and increased energy expenditure.[18] Although it was withdrawn from the market due to psychiatric side effects, its development provided crucial insights into the therapeutic potential and challenges of targeting the endocannabinoid system.[17][19]
Other Notable Applications
-
Phosphodiesterase 5 (PDE5) Inhibitors: Sildenafil (Viagra®) , a pyrazolopyrimidinone derivative, is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5.[5][20] By inhibiting PDE5 in the corpus cavernosum, it prevents the degradation of cGMP, leading to smooth muscle relaxation, increased blood flow, and facilitating its well-known therapeutic effect.[21]
Summary of Key FDA-Approved Pyrazole-Containing Drugs
| Drug Name | Trade Name(s) | Primary Target | Therapeutic Application(s) |
| Celecoxib | Celebrex® | COX-2 | Anti-inflammatory, Analgesic[4][6] |
| Sildenafil | Viagra®, Revatio® | PDE5 | Erectile Dysfunction, Pulmonary Hypertension[20] |
| Pirtobrutinib | Jaypirca® | BTK | Mantle Cell Lymphoma, Chronic Lymphocytic Leukemia[3] |
| Asciminib | Scemblix® | ABL1 Kinase | Chronic Myeloid Leukemia[3] |
| Futibatinib | Lytgobi® | FGFR1-4 | Cholangiocarcinoma[3] |
| Selpercatinib | Retevmo® | RET Kinase | Lung and Thyroid Cancers[3] |
| Vericiguat | Verquvo® | Soluble Guanylate Cyclase | Heart Failure[3] |
Experimental Protocols & Methodologies
A successful drug discovery campaign relies on robust and reproducible experimental methods. The following sections provide detailed protocols for the synthesis and biological evaluation of pyrazole derivatives.
Workflow for Pyrazole-Based Drug Discovery
Caption: General reaction scheme for pyrazole synthesis via condensation.
Materials:
-
1,3-Diketone (e.g., acetylacetone)
-
Hydrazine derivative (e.g., phenylhydrazine)
-
Absolute Ethanol (Solvent)
-
Glacial Acetic Acid (Catalyst)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add the 1,3-diketone (1.0 eq).
-
Solvent Addition: Add absolute ethanol (approx. 20-30 mL) to dissolve the diketone.
-
Reagent Addition: Add the hydrazine derivative (1.0 eq) to the solution.
-
Catalyst Addition: Add 3-5 drops of glacial acetic acid to the mixture.
-
Scientist's Note: The acid catalyzes the initial condensation reaction between the carbonyl group and the hydrazine, facilitating the formation of the hydrazone intermediate which is crucial for subsequent cyclization.
-
-
Reflux: Heat the reaction mixture to reflux (approx. 80°C for ethanol) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the starting materials and the appearance of a new, typically UV-active, spot indicates product formation.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Isolation: Reduce the solvent volume using a rotary evaporator. The crude product may precipitate directly. If not, slowly add cold water to the concentrated ethanolic solution to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol) to obtain the final pyrazole derivative.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Cell Viability (MTT) Assay
This protocol determines the concentration at which a pyrazole derivative inhibits cell growth by 50% (GI₅₀), a key metric for assessing anticancer activity. [22] Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer cells)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well cell culture plates
-
Pyrazole test compounds dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
Multi-channel pipette
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 4,000-5,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells.
-
Self-Validating System: Include the following controls on every plate:
-
Vehicle Control: Wells treated with medium containing the same percentage of DMSO as the highest compound concentration (e.g., 0.1% DMSO). This represents 100% cell viability.
-
Blank Control: Wells containing medium only (no cells). This is for background absorbance subtraction.
-
Positive Control: Wells treated with a known cytotoxic drug (e.g., Doxorubicin).
-
-
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂. [22]4. MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank control from all other wells.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the GI₅₀ value.
-
Conclusion and Future Outlook
The pyrazole scaffold continues to be a highly productive platform for the discovery of new medicines. [3]Its synthetic tractability and ability to interact with a multitude of biological targets ensure its relevance for years to come. [1][6]Future research will likely focus on developing pyrazole derivatives with even greater selectivity to minimize off-target effects, exploring novel fused heterocyclic systems to access new chemical space, and applying computational methods to rationally design the next generation of pyrazole-based therapeutics. [7][23]The insights and protocols provided in this guide serve as a foundational resource for researchers dedicated to harnessing the remarkable potential of this privileged scaffold.
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Morinobu, A. (2020). JAK inhibitors for the treatment of rheumatoid arthritis. Immunological medicine, 43(4), 148–155. [Link]
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Application Notes & Protocols: 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide as a Versatile Synthetic Intermediate
Abstract
This document provides a detailed technical guide on the application of 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide (CAS: 957261-73-3) as a pivotal intermediate in modern organic synthesis. This aminopyrazole derivative serves as a versatile scaffold for the construction of complex heterocyclic systems, particularly those with demonstrated therapeutic potential. Its unique arrangement of functional groups—a nucleophilic 4-amino group and a modifiable 5-carboxamide—allows for sequential and divergent synthesis strategies. This guide offers field-proven insights into its synthesis, physicochemical properties, and detailed protocols for its application in constructing high-value molecules, such as precursors to kinase inhibitors and other biologically active agents.
Introduction and Molecular Overview
This compound is a substituted pyrazole that has emerged as a valuable building block in medicinal chemistry.[1] The pyrazole ring is a core structural motif in numerous pharmaceuticals, prized for its metabolic stability and ability to participate in hydrogen bonding interactions with biological targets.[2] This specific intermediate is particularly useful due to its bifunctional nature, enabling it to act as a linchpin in convergent synthetic strategies.
Derivatives of the aminopyrazole carboxamide core have shown significant biological activities, including potent inhibition of various kinases such as Fms-like receptor tyrosine kinase 3 (FLT3), cyclin-dependent kinases (CDKs), and fibroblast growth factor receptors (FGFRs), which are critical targets in oncology.[3][4][5] The 4-amino group provides a reactive handle for introducing diversity elements, often forming a key interaction with the hinge region of kinase domains, while the carboxamide can be used to modulate solubility and engage in further hydrogen bonding. This application note will detail the synthesis of the title compound and provide robust protocols for its subsequent elaboration into more complex molecular frameworks.
Physicochemical Properties & Data
A comprehensive understanding of the intermediate's properties is crucial for its effective use in synthesis, ensuring proper handling, reaction setup, and purification.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 957261-73-3 | [1] |
| Molecular Formula | C₆H₁₀N₄O | [1] |
| Molecular Weight | 154.17 g/mol | [1][6] |
| Appearance | White to off-white powder (typical) | Inferred |
| Purity | ≥98% (typical for R&D use) | Inferred |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Inferred |
Safety, Handling, and Storage
Safety Precautions:
-
Hazard Statements: While specific GHS data for this exact isomer is limited, close analogs are known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7] Harmful if swallowed (H302) is also noted for some isomers.[6]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
Storage Conditions:
-
Store in a tightly sealed container in a cool, dry place away from light and moisture.
-
For long-term stability and to prevent degradation, it is recommended to store the compound under an inert atmosphere (e.g., Argon or Nitrogen) at refrigerated temperatures (-20°C to 4°C).[8]
Synthesis of the Intermediate
The construction of this compound is typically achieved through a multi-step sequence starting from readily available materials. The general strategy involves the formation of the N-methylated pyrazole core, followed by nitration at the C4 position and subsequent reduction to install the key amino group.
Caption: Fig 1. Conceptual workflow for the synthesis of the title intermediate.
Protocol 2.1: Multi-Step Synthesis
This protocol outlines a representative synthesis based on established chemical transformations for this class of compounds.[1][9]
Step 1: Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid (Adapted from a similar structure)
-
Reaction Setup: To a solution of ethyl 2-cyano-3-oxohexanoate (1 eq) in ethanol, add methylhydrazine (1.1 eq) dropwise at 0°C.
-
Cyclization: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Hydrolysis: Cool the reaction mixture and add a 4M aqueous solution of sodium hydroxide (3 eq). Heat to reflux for 8-12 hours to hydrolyze the ester and nitrile groups.
-
Workup: Cool the mixture to room temperature and wash with dichloromethane to remove non-polar impurities. Acidify the aqueous layer to pH 2-3 with concentrated HCl. The product will precipitate.
-
Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield the pyrazole carboxylic acid intermediate.
Step 2: Nitration at the C4 Position
-
Reaction Setup: In a flask cooled to 0°C, slowly add the pyrazole carboxylic acid from Step 1 (1 eq) to a mixture of fuming nitric acid (3 eq) and concentrated sulfuric acid (3 volumes).
-
Reaction: Stir the mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.
-
Isolation: Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.[10]
Step 3: Catalytic Reduction of the Nitro Group
-
Reaction Setup: Suspend the 4-nitro-pyrazole intermediate (1 eq) in methanol. Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).
-
Reduction: Place the reaction vessel under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 6-12 hours.[11]
-
Workup: Once the reaction is complete (monitored by TLC or LC-MS), carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the 4-amino-pyrazole carboxylic acid.
Step 4: Amidation to Final Product
-
Acid Chloride Formation: Suspend the 4-amino-pyrazole carboxylic acid (1 eq) in dichloromethane and add a catalytic amount of DMF. Cool to 0°C and add oxalyl chloride or thionyl chloride (1.2 eq) dropwise.[3] Stir at room temperature for 2-3 hours until gas evolution ceases.
-
Amidation: In a separate flask, dissolve dimethylamine hydrochloride (1.5 eq) and triethylamine (3 eq) in dichloromethane. Cool to 0°C.
-
Coupling: Slowly add the freshly prepared acyl chloride solution to the dimethylamine solution at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Workup: Wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer. Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to yield pure this compound.[1]
Application in the Synthesis of Bioactive Molecules
The strategic placement of the 4-amino group makes it an excellent nucleophile for C-N bond-forming reactions, a cornerstone of modern drug discovery.
Caption: Fig 2. Key synthetic transformations of the intermediate.
Protocol 3.1: Synthesis of 4-(Heteroarylamino) Derivatives via SNAr
This protocol is foundational for synthesizing kinase inhibitors, where a heteroaromatic system is coupled to the aminopyrazole core.[3]
Objective: To couple the title intermediate with an activated fluoro-heterocycle (e.g., 5-fluoro-2-nitropyridine).
-
Reaction Setup: To a solution of this compound (1 eq) in dimethyl sulfoxide (DMSO), add the fluoro-heterocycle (1.1 eq) and potassium carbonate (K₂CO₃, 2-3 eq).
-
Scientist's Note: DMSO is an excellent polar aprotic solvent for S
NAr reactions, and K₂CO₃ is a mild base sufficient to facilitate the reaction without causing unwanted side reactions.
-
-
Reaction: Heat the reaction mixture to 70-90°C and stir for 5-10 hours. Monitor the reaction by LC-MS for the disappearance of the starting amine.
-
Workup: Cool the reaction mixture to room temperature and pour it into ice water. A solid product will typically precipitate.
-
Isolation & Purification: Filter the precipitated solid and wash it with water. If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel chromatography.[3]
Protocol 3.2: Synthesis of Pyrazolo[4,3-d]pyrimidinone Core
This protocol demonstrates the construction of a fused heterocyclic system, a common scaffold in pharmaceuticals like Sildenafil.[12] This involves acylation of the 4-amino group followed by intramolecular cyclization.
Objective: To synthesize a pyrazolo[4,3-d]pyrimidinone derivative.
Step 1: Acylation of the 4-Amino Group
-
Reaction Setup: Dissolve this compound (1 eq) in pyridine or dichloromethane with a non-nucleophilic base like triethylamine (1.5 eq). Cool the solution to 0°C.
-
Acylation: Add a substituted benzoyl chloride (e.g., 2-ethoxybenzoyl chloride, 1.1 eq) dropwise to the cooled solution.
-
Rationale: The amino group is more nucleophilic than the carboxamide nitrogen, leading to selective acylation at the C4-amino position. Pyridine acts as both a solvent and an acid scavenger.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-8 hours until TLC indicates the consumption of the starting material.
-
Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with 1M HCl (to remove pyridine/triethylamine), water, and brine. Dry over anhydrous sodium sulfate.
-
Isolation: Concentrate the solution under reduced pressure to yield the acylated intermediate, which can be used directly in the next step.
Step 2: Ring Cyclization
-
Reaction Setup: Dissolve the crude acylated intermediate from Step 1 in a suitable high-boiling solvent like tert-butanol.
-
Cyclization: Add a strong base, such as potassium tert-butoxide (2-3 eq), to the solution.
-
Scientist's Note: A strong, non-nucleophilic base is required to deprotonate the carboxamide nitrogen, initiating the intramolecular cyclization onto the benzoyl carbonyl.
-
-
Reaction: Heat the mixture to reflux (80-100°C) for 6-12 hours, monitoring by LC-MS.
-
Workup: Cool the reaction mixture and neutralize it with an acidic solution (e.g., 1M HCl). Extract the product with an organic solvent.
-
Purification: Wash the combined organic extracts, dry, and concentrate. Purify the final product by column chromatography or recrystallization.
Conclusion
This compound is a high-value, versatile intermediate for the synthesis of complex, biologically relevant molecules. Its well-defined reactivity allows for selective functionalization at the 4-amino position through robust C-N bond-forming reactions, as well as participation in cyclization cascades to build fused heterocyclic systems. The protocols outlined in this guide provide a reliable foundation for researchers in drug discovery and process development to leverage this powerful building block in their synthetic campaigns.
References
- Vertex AI Search. Sildenafil Citrate Synthesis: The Indispensable Role of CAS 139756-02-8.
- Benchchem. This compound.
- Zhi, Y., et al. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.
- Markopoulou, C. K., et al. (2021). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societa. Semantic Scholar.
- PubChem. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.
- Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
- Patsnap Eureka. New green synthesis process of sildenafil intermediate 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide.
- Song, B. A., et al. (2019). Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity. PubMed.
- ResearchGate. Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide.
- MDPI. A Facile, Improved Synthesis of Sildenafil and Its Analogues.
- Liu, J., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed.
- PubChem. 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide.
- Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed.
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- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
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Introduction: The Pyrazole Scaffold as a Cornerstone in Enzyme Inhibition
An In-depth Technical Guide to the Experimental Use of Pyrazole Compounds as Enzyme Inhibitors
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone scaffold in modern medicinal chemistry.[1][2][3] Its remarkable versatility and status as a "privileged structure" stem from its synthetic accessibility and drug-like properties.[4][5] The unique chemical nature of the pyrazole nucleus, featuring a hydrogen bond donor (N-1, pyrrole-like) and a hydrogen bond acceptor (N-2, pyridine-like), allows it to form specific and crucial interactions within enzyme active sites.[1][3] This adaptability has led to the incorporation of pyrazole moieties into a multitude of FDA-approved drugs targeting a broad spectrum of diseases.[1][6]
Pyrazole-containing pharmaceuticals exhibit a vast range of pharmacological activities by selectively inhibiting key enzymes.[7] These include protein kinases, cyclooxygenases (COX), and xanthine oxidase, among others.[4][8][9] In the field of oncology, for instance, eight of the 74 small molecule protein kinase inhibitors approved by the US FDA contain a pyrazole ring, including Crizotinib and Ruxolitinib.[4][5] Other notable examples include the anti-inflammatory drug Celecoxib (a COX-2 inhibitor) and the erectile dysfunction treatment Sildenafil (a phosphodiesterase-5 inhibitor).[6][10] This guide provides a comprehensive overview of the experimental workflows and detailed protocols necessary to identify, characterize, and validate pyrazole compounds as effective enzyme inhibitors.
The Drug Discovery Workflow: From Initial Hit to Validated Lead
The process of characterizing a pyrazole-based enzyme inhibitor is a systematic progression from broad, high-throughput screening to detailed mechanistic and cell-based studies. Each step provides critical data that informs the decision to advance a compound through the drug discovery pipeline. The goal is to not only identify potent inhibitors but also to understand their mechanism of action, selectivity, and activity in a physiologically relevant context.
Part 1: Initial Screening and Potency Determination (Biochemical Assays)
The first step in discovering a novel inhibitor is to assess its ability to reduce the catalytic activity of the target enzyme in a controlled, in vitro environment. These biochemical assays are the foundation of modern drug discovery.[11]
Protocol 1.1: Determining the Half-Maximal Inhibitory Concentration (IC₅₀)
The IC₅₀ value represents the concentration of an inhibitor required to reduce enzyme activity by 50% under specific assay conditions.[12] It is the most common metric for quantifying and comparing the potency of inhibitors.[13] This protocol describes a general method using a continuous, spectrophotometric assay.
Causality and Experimental Choices:
-
Substrate Concentration: Using a substrate concentration at or below its Michaelis constant (Kₘ) is crucial.[13] At high substrate concentrations, a competitive inhibitor will appear less potent, potentially leading to the false rejection of a promising compound.[13][14] A concentration equal to the Kₘ often provides a good balance for detecting various types of inhibitors.[12]
-
Controls: Including a "no inhibitor" (100% activity) and a "no enzyme" or "fully inhibited" (0% activity) control is essential for normalizing the data and ensuring the observed signal is enzyme-dependent.[15]
-
Dilution Series: A serial dilution (e.g., 1:2 or 1:3) across a wide concentration range is necessary to generate a complete dose-response curve, which is required for an accurate IC₅₀ calculation.[12][15]
Methodology:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the pyrazole test compound in 100% DMSO.
-
Prepare assay buffer appropriate for the target enzyme (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare solutions of the target enzyme and its substrate in assay buffer. The final concentration of the substrate should ideally be equal to its Kₘ value.
-
-
Inhibitor Dilution:
-
Perform a serial dilution of the pyrazole compound stock in a 96-well or 384-well plate. A common approach is an 11-point, 3-fold dilution series starting at a high concentration (e.g., 100 µM).[12] Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 1-2% to avoid solvent-induced enzyme inhibition.
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to all wells.
-
Add the serially diluted pyrazole compound to the experimental wells. Add an equivalent volume of DMSO to the "100% activity" control wells.
-
Add the enzyme solution to all wells except the "no enzyme" blank.
-
(Optional but recommended) Pre-incubate the enzyme and inhibitor for 15-30 minutes at the assay temperature (e.g., 25°C or 37°C). This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Data Collection:
-
Data Analysis:
-
Calculate the initial velocity (rate) of the reaction for each inhibitor concentration by determining the slope of the linear portion of the progress curve (ΔAbsorbance/minute).
-
Normalize the data: Calculate the percent inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_control - Rate_blank))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.[13]
-
Part 2: Elucidating the Mechanism of Action (MoA)
Once a pyrazole compound is confirmed as a potent inhibitor, the next critical step is to determine how it inhibits the enzyme. MoA studies provide invaluable insight for lead optimization and help predict how a drug might behave in a complex physiological environment.[14]
Protocol 2.1: Steady-State Kinetics to Determine Inhibition Modality
This protocol determines whether the inhibitor is competitive, uncompetitive, noncompetitive, or mixed-type by systematically varying the concentrations of both the substrate and the inhibitor.[14][17]
Causality and Experimental Choices:
-
Varying Substrate Concentration: The core of this experiment is observing how inhibitor potency (IC₅₀) changes as the substrate concentration changes. This relationship is diagnostic of the inhibition modality.[17] For example, the IC₅₀ of a purely competitive inhibitor will increase linearly with increasing substrate concentration.[14]
-
Graphical Analysis: Lineweaver-Burk (double reciprocal) plots are a classic tool for visualizing inhibition mechanisms. The distinct patterns of intersecting, parallel, or converging lines clearly indicate the type of inhibition.[18]
Methodology:
-
Experimental Setup:
-
Design a matrix of experiments where you measure the initial reaction velocity at multiple fixed inhibitor concentrations across a range of substrate concentrations.
-
The substrate concentration range should span from well below to well above the Kₘ (e.g., 0.2 × Kₘ to 5 × Kₘ).
-
The inhibitor concentrations should be chosen based on the previously determined IC₅₀ (e.g., 0, 0.5 × IC₅₀, 1 × IC₅₀, 2 × IC₅₀).
-
-
Assay and Data Collection:
-
Perform the enzymatic assays as described in Protocol 1.1 for each condition in the matrix, measuring the initial velocity.
-
-
Data Analysis and Visualization:
-
Michaelis-Menten Plots: For each inhibitor concentration, plot velocity versus substrate concentration. This will show how the apparent Vₘₐₓ and Kₘ change.
-
Lineweaver-Burk Plots: Plot 1/Velocity versus 1/[Substrate] for each inhibitor concentration. This double-reciprocal plot linearizes the data and provides a clear visual diagnosis of the inhibition mechanism.
-
Competitive: Lines intersect on the y-axis.
-
Uncompetitive: Lines are parallel.
-
Noncompetitive: Lines intersect on the x-axis.
-
Mixed: Lines intersect in the upper-left quadrant.
-
-
Calculating Kinetic Parameters: Use nonlinear regression to fit the data to the appropriate Michaelis-Menten equations for each inhibition model to determine the inhibition constants (Kᵢ and αKᵢ).[14][17]
-
Protocol 2.2: Determining Inhibition Reversibility
It is essential to distinguish between reversible and irreversible inhibitors. Irreversible inhibitors often form a covalent bond with the enzyme and their effects cannot be overcome by removing the free inhibitor. A rapid dilution experiment is a straightforward method to assess this.[12][14]
Methodology:
-
High Concentration Incubation: Incubate the enzyme with a high concentration of the pyrazole inhibitor (e.g., 10-20 × IC₅₀) for a set period (e.g., 60 minutes) to ensure maximal binding.
-
Rapid Dilution: Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold or more) into a solution containing the substrate. This dilution reduces the free inhibitor concentration to a non-inhibitory level (e.g., ~0.1 × IC₅₀).
-
Measure Activity: Immediately monitor enzymatic activity over time.
-
Interpretation:
-
Reversible Inhibitor: If the inhibitor is reversible, it will dissociate from the enzyme upon dilution, and enzymatic activity will recover over time, approaching the rate of an uninhibited control.[12]
-
Irreversible Inhibitor: If the inhibitor is irreversible, it will remain bound to the enzyme, and no significant recovery of activity will be observed.[14]
-
Part 3: Validation in a Cellular Context
While biochemical assays are essential, they measure activity on an isolated enzyme. Cell-based assays are a critical next step to confirm that a pyrazole compound can enter a cell, engage its target, and produce a desired downstream physiological effect.[11][19]
Protocol 3.1: Cellular Target Phosphorylation Assay (for Kinase Inhibitors)
This protocol is specific to protein kinase inhibitors and measures the phosphorylation of a known downstream substrate of the target kinase within the cell. A reduction in substrate phosphorylation indicates that the inhibitor is active against its target in a cellular environment.
Causality and Experimental Choices:
-
Antibody Specificity: This assay relies on highly specific antibodies: one that captures the total substrate protein and another that detects only the phosphorylated form.[20] This "sandwich" principle ensures high selectivity for the desired readout.[20]
-
Lysis Conditions: The choice of lysis buffer is critical. It must effectively solubilize the proteins while preserving the phosphorylation state by including phosphatase inhibitors.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells known to have an active signaling pathway involving the target kinase in a 96-well cell culture plate.
-
Allow cells to adhere and grow overnight.
-
Treat the cells with a serial dilution of the pyrazole inhibitor for a specified time (e.g., 90 minutes to 2 hours).[20] Include DMSO-only vehicle controls.
-
-
Cell Lysis:
-
Remove the treatment media and wash the cells with cold phosphate-buffered saline (PBS).
-
Add a lysis buffer containing protease and phosphatase inhibitors to each well.
-
Incubate on ice to ensure complete cell lysis.
-
-
ELISA-based Detection (e.g., AlphaLISA or HTRF):
-
Transfer the cell lysates to an assay plate.
-
Add a pair of detection antibodies: one antibody specific for the total substrate protein and a second antibody specific for the phosphorylated site of the substrate. These are often conjugated to donor and acceptor beads/fluorophores.
-
Incubate to allow antibody binding.
-
Read the plate on a suitable microplate reader. The signal generated is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Normalize the phospho-substrate signal to the total substrate signal or to a housekeeping protein to account for differences in cell number.
-
Calculate the percent inhibition of phosphorylation for each inhibitor concentration relative to the vehicle control.
-
Plot the data and fit to a dose-response curve to determine the cellular IC₅₀.
-
Quantitative Data Summary: Examples of Pyrazole-Based Inhibitors
The versatility of the pyrazole scaffold is demonstrated by its successful application against diverse enzyme classes. The tables below summarize quantitative data for representative pyrazole inhibitors.
Table 1: Pyrazole-Based Protein Kinase Inhibitors [4][5][21]
| Compound | Target Kinase(s) | IC₅₀ | Disease Area |
|---|---|---|---|
| Crizotinib | ALK, c-Met, ROS1 | ~2-20 nM | Non-Small Cell Lung Cancer |
| Ruxolitinib | JAK1, JAK2 | ~3 nM | Myelofibrosis |
| Encorafenib | B-Raf (V600E) | ~0.3 nM | Melanoma |
| Asciminib | Bcr-Abl (Allosteric) | ~0.5-1 nM | Chronic Myeloid Leukemia |
Table 2: Pyrazole-Based Cyclooxygenase (COX) Inhibitors [10][22]
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI)¹ |
|---|---|---|---|
| Celecoxib | ~15 | ~0.04 | ~375 |
| Compound 5u² | 10.12 | 0.08 | 126.5 |
| Compound 5s² | 12.34 | 0.11 | 112.18 |
| Ibuprofen | 2.45 | 5.89 | 0.41 |
¹Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher value indicates greater selectivity for COX-2. ²Data from a study on novel hybrid pyrazole analogues.[22]
Table 3: Pyrazole-Based Xanthine Oxidase (XO) Inhibitors [9]
| Compound | XO IC₅₀ (µM) | Inhibition Type |
|---|---|---|
| Compound Vq¹ | 6.5 | N/A |
| Compound Vo¹ | 7.2 | N/A |
| Compound Vh¹ | 9.0 | N/A |
| Allopurinol (Control) | ~2.0-10 | Competitive |
¹Data from a study on novel thiazolo-pyrazolyl derivatives.[9]
References
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Bentham Science Publishers.
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets.
- QSAR analysis of some fused pyrazoles as selective cyclooxygenase-2 inhibitors: a Hansch approach.
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
- Novel thiazolo-pyrazolyl derivatives as xanthine oxidase inhibitors and free radical scavengers.
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- Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PMC, PubMed Central.
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- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Pyrazole: an emerging privileged scaffold in drug discovery. PMC, PubMed Central.
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- Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024). PubMed Central.
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
- Introduction to the pharmacology of pyrazole-based compounds. Benchchem.
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- Basics of Enzymatic Assays for HTS. Assay Guidance Manual, NCBI Bookshelf.
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- Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality.
- Enzyme inhibition and kinetics graphs. Khan Academy.
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Application Notes & Protocols for 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide in Antimicrobial Research
Foreword: The Pyrazole Carboxamide Scaffold as a Frontier in Antimicrobial Drug Discovery
The relentless evolution of antimicrobial resistance necessitates a continuous search for novel chemical entities with potent and resilient mechanisms of action. Among the heterocyclic compounds that have garnered significant attention, the pyrazole nucleus stands out as a "privileged scaffold" in medicinal chemistry.[1] Pyrazole derivatives are integral to numerous pharmacologically active agents, demonstrating a vast spectrum of biological activities including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[2][3] The incorporation of a carboxamide moiety at various positions on the pyrazole ring has been a particularly fruitful strategy, leading to the development of commercial fungicides and potent bacterial growth inhibitors.[4][5] These pyrazole carboxamides often exert their effects by targeting essential cellular processes, such as mitochondrial respiration through the inhibition of succinate dehydrogenase (SDH), thereby offering a promising avenue for new antimicrobial development.[5][6]
This guide focuses on 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide (CAS: 957261-73-3), a specific derivative within this promising class. While primarily utilized as a versatile synthetic intermediate for more complex therapeutic agents, its structural features—notably the 4-amino and 5-carboxamide groups—suggest its potential as a bioactive molecule in its own right.[7] The amino and carboxamide functionalities are capable of forming critical hydrogen bonds with enzymatic targets, hinting at a potential for specific biological modulation.[7] Although detailed public data on the antimicrobial spectrum of this specific compound is nascent, its lineage within the pyrazole carboxamide family provides a strong rationale for its investigation as a potential antimicrobial agent.[7]
These application notes are designed for researchers, scientists, and drug development professionals. They provide a foundational understanding of the compound, a generalized framework for its synthesis, and detailed, field-proven protocols for evaluating its antimicrobial potential. The methodologies described herein are self-validating and grounded in established standards for antimicrobial susceptibility testing.
Compound Profile: this compound
This section delineates the fundamental physicochemical properties of the target compound, which are crucial for experimental design, including solubility, stability, and dosing calculations.
| Property | Value | Source |
| CAS Number | 957261-73-3 | [7] |
| Molecular Formula | C₆H₁₀N₄O | [7] |
| Molecular Weight | 154.17 g/mol | [7] |
| Structure | ||
| N1 -Methyl | ||
| N -Methylcarboxamide | ||
| 4 -Amino Group | ||
| Appearance | Typically a solid | N/A |
| Solubility | Soluble in DMSO and other organic solvents | General Chemical Knowledge |
| Purity | >95% (Recommended for biological assays) | N/A |
Synthesis Pathway Overview
The synthesis of this compound can be approached through several routes. A common and logical pathway involves a multi-step process beginning with the construction of the pyrazole core, followed by functional group manipulations.[7] Understanding this pathway is critical for researchers who may wish to synthesize analogues for structure-activity relationship (SAR) studies.
Protocol: In Vitro Antimicrobial Susceptibility Testing
The following protocol details the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. This is a standardized and widely accepted technique for quantifying the in vitro activity of a novel antimicrobial agent.[8]
Principle and Causality
The broth microdilution method is a quantitative assay that determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The rationale is to expose a standardized inoculum of the test organism to serial dilutions of the compound in a liquid growth medium. After incubation, the presence or absence of growth is visually assessed. This method is preferred for its efficiency, reproducibility, and conservation of test compound.
Materials and Reagents
-
Test Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
-
Growth Media:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most bacteria.
-
RPMI-1640 with L-glutamine, buffered with MOPS, for fungi.
-
-
Test Organisms: A panel of relevant bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Equipment:
-
Sterile 96-well microtiter plates (U-bottom or flat-bottom)
-
Multichannel pipette
-
Incubator (35-37°C for bacteria, 30-35°C for fungi)
-
Spectrophotometer or plate reader (optional, for quantitative growth measurement)
-
-
Controls:
-
Positive Control: A known effective antibiotic/antifungal (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Negative Control: Medium with DMSO (vehicle control).
-
Growth Control: Medium with inoculum only.
-
Sterility Control: Medium only.
-
Step-by-Step Methodology
Step 1: Preparation of Stock Solution
-
Accurately weigh the test compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or ~64.8 mM). The choice of concentration depends on the expected potency and solubility.
-
Rationale: DMSO is a common solvent for organic compounds and is miscible with aqueous media. A high-concentration stock minimizes the final DMSO concentration in the assay wells, which can be toxic to microorganisms at higher levels (typically >1-2% v/v).
Step 2: Preparation of Microtiter Plates
-
Add 50 µL of the appropriate sterile broth to all wells of a 96-well plate, except for the first column (Column 1).
-
Add 100 µL of broth to the wells in Column 11 (Growth Control) and Column 12 (Sterility Control).
-
Rationale: This setup prepares the plate for serial dilution. The growth and sterility controls are essential for validating the assay results.
Step 3: Serial Dilution of the Test Compound
-
In a separate plate or tube, prepare an intermediate dilution of the stock solution in broth to achieve a starting concentration for the assay (e.g., 128 µg/mL).
-
Add 100 µL of this starting concentration to the wells in Column 1.
-
Using a multichannel pipette, transfer 50 µL from Column 1 to Column 2. Mix thoroughly by pipetting up and down.
-
Continue this 2-fold serial dilution across the plate from Column 2 to Column 10.
-
Discard the final 50 µL from Column 10.
-
Rationale: This creates a concentration gradient of the test compound, typically ranging from 64 µg/mL down to 0.125 µg/mL, allowing for precise MIC determination.
Step 4: Inoculum Preparation
-
From an overnight culture of the test organism, suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Rationale: A standardized inoculum is critical for reproducibility. The final concentration is high enough for visible growth but low enough to be sensitive to the antimicrobial agent.
Step 5: Inoculation and Incubation
-
Add 50 µL of the prepared inoculum to all wells from Column 1 to Column 11. Do not add inoculum to Column 12 (Sterility Control).
-
The final volume in wells 1-10 will be 100 µL.
-
Seal the plate (e.g., with a breathable film) to prevent evaporation and contamination.
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
Step 6: Reading and Interpreting Results
-
After incubation, visually inspect the plates for turbidity (growth). A plate reader can be used for a more quantitative measurement of optical density (OD).
-
The MIC is the lowest concentration of the compound at which there is no visible growth (or significant reduction in OD compared to the growth control).
-
Validation Checks:
-
The Sterility Control (Column 12) should be clear.
-
The Growth Control (Column 11) should show robust turbidity.
-
The Vehicle Control should show growth comparable to the Growth Control.
-
Potential Mechanisms of Action and Further Studies
Given its structural class, this compound may exert its antimicrobial effects through various mechanisms. Further experimental work is essential to elucidate its specific mode of action.
Conclusion and Future Directions
This compound represents an intriguing starting point for antimicrobial research, backed by the well-established potential of the broader pyrazole carboxamide chemical class. The protocols provided in this guide offer a robust framework for initiating the in vitro evaluation of this compound. Subsequent research should focus on determining its spectrum of activity against a wide panel of clinical isolates, investigating its mechanism of action, and exploring its potential for synergistic activity with existing antibiotics. Structure-activity relationship studies, using the provided synthesis overview as a starting point, will be crucial for optimizing the scaffold to enhance potency and drug-like properties.
References
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Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. International Journal of Molecular Sciences. Available at: [Link]
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Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. Available at: [Link]
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Synthesis, antifungal activity and in vitro mechanism of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. Arabian Journal of Chemistry. Available at: [Link]
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Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules. Available at: [Link]
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Synthesis, characterization, and antimicrobial evaluation of carbostyril derivatives of 1H-pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. Pharmaceuticals. Available at: [Link]
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Synthesis, characterization, antimicrobial screening and computational studies of 4-[3-(4-methoxy-phenyl)-allylideneamino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one. ResearchGate. Available at: [Link]
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Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. Molecules. Available at: [Link]
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Synthesis, structure and antibacterial evaluation of some N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamides. Medicinal Chemistry. Available at: [Link]
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4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. PubChem. Available at: [Link]
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Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules. Available at: [Link]
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Antimicrobial and Antibiofilm Activities of 4,5-Dihydro-1H-pyrazole-1-carboximidamide Hydrochloride against Salmonella. Journal of Chemistry. Available at: [Link]
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Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. ResearchGate. Available at: [Link]
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Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. Molecules. Available at: [Link]
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Application Notes and Protocols for Developing Assays with Novel Pyrazole-Based Compounds
Introduction: The Versatility and Therapeutic Promise of Pyrazole-Based Compounds
Pyrazole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous clinically approved drugs and promising therapeutic candidates.[1] This five-membered heterocyclic scaffold, containing two adjacent nitrogen atoms, is a privileged structure due to its ability to engage in various biological interactions, including hydrogen bonding and π-π stacking.[2][3] The versatility of the pyrazole ring allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] Consequently, pyrazole-based compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, analgesic, antimicrobial, and antidiabetic effects.[5][6][7][8]
Many pyrazole derivatives exert their therapeutic effects by acting as inhibitors of key cellular enzymes, particularly protein kinases.[9][10][11] Kinases play a pivotal role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[10][12] The development of novel pyrazole-based kinase inhibitors, therefore, represents a significant avenue for targeted therapy.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing and executing key in vitro assays to characterize the biological activity of novel pyrazole-based compounds. We will delve into the principles, step-by-step protocols, and data interpretation for assessing cellular viability, kinase inhibition, and target engagement. The aim is to equip researchers with the necessary tools to generate robust and reproducible data, thereby accelerating the discovery and development of the next generation of pyrazole-based therapeutics.
Part 1: Foundational Assays for Characterizing Pyrazole Compound Activity
The initial characterization of a novel pyrazole-based compound typically involves a tiered approach, starting with an assessment of its general effect on cell viability and then moving towards more specific assays to elucidate its mechanism of action.
Assessing Cellular Viability and Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][6] The principle of the assay lies in the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan product.[2] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[2][6]
Caption: A typical workflow for assessing cell viability using the MTT assay.
Materials:
-
Novel pyrazole-based compound
-
Target cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[6]
-
Solubilization solution (e.g., DMSO, or 0.2% NP-40 and 8 mM HCl in isopropanol)[2][6]
-
96-well flat-bottom sterile microplates
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[2]
-
Compound Preparation and Treatment: Prepare a stock solution of the pyrazole compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the compound in a serum-free or low-serum medium to achieve the desired final concentrations. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the pyrazole compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).[2]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down or use a plate shaker to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be more than 650 nm.
The half-maximal inhibitory concentration (IC50) is a key parameter derived from the MTT assay. It represents the concentration of the pyrazole compound required to inhibit cell viability by 50%.[5][13][14]
Calculation of IC50:
-
Normalize Data: Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings. Express the results as a percentage of the vehicle-treated control cells.
-
Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration. This will typically generate a sigmoidal curve.
-
Non-linear Regression: Use a software package like GraphPad Prism to fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.[9]
Table 1: Example Data for IC50 Determination
| Compound Concentration (µM) | % Cell Viability |
| 0.01 | 98.5 |
| 0.1 | 92.1 |
| 1 | 75.3 |
| 10 | 48.9 |
| 100 | 15.2 |
Note: A lower IC50 value indicates a more potent compound.[9] It is crucial to remember that the IC50 value is highly dependent on experimental conditions such as the cell line used, incubation time, and cell seeding density.[5]
Quantifying Kinase Inhibition: The ADP-Glo™ Kinase Assay
For pyrazole compounds designed as kinase inhibitors, a direct measure of their effect on enzyme activity is essential. The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction.[10][15][16] The luminescent signal is directly proportional to the amount of ADP generated and, therefore, to the kinase activity.[15]
The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[10][15]
Caption: The principle of the ADP-Glo™ Kinase Assay.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate
-
ATP
-
Pyrazole compound
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase reaction buffer
-
White, opaque 96-well or 384-well plates
Procedure: (Adapted for a 384-well plate format)[10]
-
Compound Plating: Add 1 µL of the pyrazole compound at various concentrations to the wells of the assay plate. Include vehicle controls (e.g., DMSO).
-
Kinase/Substrate Addition: Add 2 µL of a solution containing the kinase and its specific substrate to each well.
-
Initiate Reaction: Add 2 µL of ATP solution to each well to start the kinase reaction. The final reaction volume is 5 µL.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[17]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.[17]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Similar to the MTT assay, the data is used to generate a dose-response curve and calculate the IC50 value, which in this context represents the concentration of the pyrazole compound required to inhibit 50% of the kinase activity.
Verifying Target Engagement in Cells: The Cellular Thermal Shift Assay (CETSA®)
Confirming that a compound binds to its intended target within the complex environment of a cell is a critical step in drug discovery.[18] The Cellular Thermal Shift Assay (CETSA®) is a powerful method for assessing target engagement in intact cells.[7][19][20] The principle is based on ligand-induced thermal stabilization of the target protein.[18][20] When a pyrazole compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.[20]
Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA®).
Materials:
-
Intact cells expressing the target protein
-
Pyrazole compound
-
Vehicle control (e.g., DMSO)
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies specific for the target protein
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment: Treat cultured cells with the pyrazole compound or vehicle control at the desired concentration for a specified time (e.g., 1-2 hours) under normal culture conditions.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS to a specific cell density.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures for a set time (e.g., 3-8 minutes) using a thermal cycler, followed by a cooling step.[7][20]
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.
-
Protein Quantification and Western Blotting: Collect the supernatant (soluble protein fraction). Determine the protein concentration of each sample. Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
Data Analysis: Quantify the band intensities from the Western blot. For each temperature, normalize the band intensity of the compound-treated sample to the vehicle-treated sample. Plot the percentage of soluble protein against the temperature to generate a melt curve. A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement.
Part 2: Critical Considerations and Troubleshooting
The successful implementation of these assays requires careful attention to experimental details and an understanding of potential pitfalls.
Solubility of Pyrazole Compounds
A common challenge with pyrazole-based compounds is their often-poor aqueous solubility.[3][21] This can lead to an overestimation of the IC50 value, as the actual concentration of the compound in solution may be lower than the nominal concentration.
Troubleshooting Solubility Issues: [22][23]
-
Solvent Choice: While DMSO is a common solvent, ensure the final concentration in the assay is low (typically <0.5%) to avoid solvent-induced toxicity.
-
Formulation Aids: For in vitro assays, consider using co-solvents like PEG400 or surfactants like Tween-80 at low concentrations to improve solubility.[21]
-
Sonication: Gentle sonication can help to dissolve the compound.
-
Solubility Assessment: Before conducting biological assays, it is advisable to determine the solubility of the compound in the assay buffer.
Data Variability and Reproducibility
Inconsistent results between experiments can be a significant hurdle.[11]
Minimizing Variability:
-
Compound Stability: Prepare fresh dilutions of the pyrazole compound for each experiment from a stable, high-concentration stock solution. Avoid repeated freeze-thaw cycles.[23]
-
Cell Culture Consistency: Maintain consistent cell culture conditions, including cell passage number and seeding density.
-
Assay Controls: Always include appropriate positive and negative controls in each assay plate.
-
Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to minimize errors in reagent and compound addition.
References
-
CLYTE Technologies. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-160. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). Molecules. [Link]
-
Oreate AI. (2025, December 31). Understanding IC50: A Comprehensive Guide to Calculation. [Link]
-
Wikipedia. (n.d.). IC50. [Link]
-
JoVE. (2023, February 9). Target Engagement in Adherent Cells Quantification | Protocol Preview. [Link]
-
GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356. [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). Cancers. [Link]
-
Robers, M. R., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Cell Chemical Biology, 25(3), 318-329.e3. [Link]
-
Klink, T. A., et al. (2011). ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases. ASSAY and Drug Development Technologies, 9(4), 388-395. [Link]
-
Al-Horani, R. A., & Afzal, O. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2353119. [Link]
-
Siddiqui, N., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Drug Design & Discovery, 2(3), 569-583. [Link]
-
Graphviz. (n.d.). Graphviz. [Link]
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Assessing how in vitro assay types predict in vivo toxicology data. (2021). Journal of Toxicology and Environmental Health, Part A, 84(15), 615-629. [Link]
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Wondershare EdrawMax. (n.d.). Build Diagrams from Code Using Graphviz. [Link]
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MB-About. (n.d.). Assay Troubleshooting. [Link]
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BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. [Link]
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Jane, L. (2011, August 17). Drawing Flow Diagrams with GraphViz. [Link]
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Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. (n.d.). Molecules. [Link]
-
Chad's Blog. (2021, March 26). Building diagrams using graphviz. [Link]
-
Assessing how in vitro assay types predict in vivo toxicology data. (2021). Journal of Toxicology and Environmental Health, Part A, 84(15), 615-629. [Link]
-
Creative Bioarray. (n.d.). In Vitro Cytotoxicity. [Link]
-
Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (n.d.). Pharmaceuticals. [Link]
-
National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Toxicity Testing in the 21st Century: A Vision and a Strategy. National Academies Press (US). [Link]
-
Blaauboer, B. J. (2010). In vitro toxicity testing in the twenty-first century. ALTEX, 27(4), 231-237. [Link]
-
Bole, S. B., et al. (2011). Synthesis and biological evaluation of novel pyrazole derivatives as urease inhibitors. Der Pharma Chemica, 3(5), 73-80. [Link]
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Troubleshooting & Optimization
"4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide" stability and degradation issues
<Technical Support Center: 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide >
Senior Application Scientist Note: Direct, public-domain stability and degradation data for this compound is limited. This guide is therefore built upon established principles of chemical stability for its core functional groups: the substituted pyrazole ring, the aromatic amine, and the carboxamide. The troubleshooting sections are designed to empower researchers to perform their own stability assessments, a critical step for any novel or sparsely documented compound, following industry-standard forced degradation methodologies.[1][2][3]
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of this compound?
Based on its structure, the molecule possesses three key functional groups prone to degradation:
-
Aromatic Amine (-NH2): Susceptible to oxidation, which can lead to the formation of colored degradants, dimers, or complex polymeric products.[4][5] The presence of the electron-donating amino group can activate the pyrazole ring, making it more susceptible to electrophilic attack.
-
Carboxamide (-C(=O)NHCH3): Can undergo hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid and methylamine.[6][7][8] This reaction is typically slow at neutral pH but is accelerated by heat and strong pH shifts.[6][7]
-
Pyrazole Ring: Generally considered a stable aromatic heterocycle, it can be susceptible to strong oxidizing agents or photodegradation under certain conditions.[9][10][11] However, for many pyrazole-containing pharmaceuticals, the ring itself provides metabolic stability.[11][12]
Q2: What are the recommended general storage conditions for this compound?
To minimize degradation, store this compound under the following conditions:
-
Temperature: In a cool environment, generally below 30°C (86°F), to minimize thermal degradation.[13] For long-term storage, refrigeration (2-8°C) is recommended.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aromatic amine group. Containers should be sealed tightly.[13]
-
Light: Protect from light by using amber vials or storing in the dark to prevent potential photodegradation.[2][3]
-
Moisture: Store in a dry, well-ventilated area.[13][14] The compound contains hygroscopic functional groups (amine, amide) that can absorb atmospheric moisture, potentially facilitating hydrolysis.[13]
Q3: My solution of the compound is turning yellow/brown. What is the likely cause?
The most probable cause of coloration is the oxidation of the 4-amino group.[5][15] Aromatic amines are known to oxidize in the presence of air (oxygen), light, or trace metal impurities, forming highly colored quinone-like structures or polymeric materials.[4][5]
Q4: I am seeing a new peak in my HPLC analysis after leaving my sample on the autosampler overnight. What could it be?
This is likely a degradation product. The most common suspects are:
-
The Hydrolysis Product: 4-carboxy-N,1-dimethyl-1H-pyrazole. This would result from the hydrolysis of the carboxamide bond. This is more likely if your mobile phase is acidic or basic.
-
An Oxidation Product: If the sample was not protected from air, an oxidative degradant could form. These products may be more or less polar than the parent compound.
To identify the peak, a stability study under controlled stress conditions (acid, base, peroxide) should be performed to see which condition generates the same peak.
Part 2: Troubleshooting Guides
Guide 1: Investigating Unexpected Degradation in Solution
Problem: You observe a significant loss of the parent compound peak and/or the appearance of new peaks in your chromatogram during an experiment.
Causality: Degradation in solution is typically driven by hydrolysis, oxidation, or photolysis, often accelerated by experimental conditions like pH, temperature, or solvent choice.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting solution instability.
Detailed Protocol: Forced Degradation Study
Forced degradation, or stress testing, is essential for identifying potential degradation products and pathways.[1][2][3][16] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]
| Stress Condition | Protocol | Likely Degradation Pathway |
| Acid Hydrolysis | Dissolve compound in 0.1 M HCl. Incubate at 60°C for 24-48 hours. Neutralize before injection. | Hydrolysis of the carboxamide to carboxylic acid.[6][7][17] |
| Base Hydrolysis | Dissolve compound in 0.1 M NaOH. Incubate at 60°C for 24-48 hours. Neutralize before injection. | Hydrolysis of the carboxamide to carboxylate salt.[6][8] |
| Oxidation | Dissolve compound in a solution of 3% H₂O₂. Keep at room temperature for up to 24 hours.[1] | Oxidation of the aromatic amine.[5][15] |
| Photolysis | Expose a solution of the compound to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m².[2][3] Compare with a dark control sample. | Photodegradation, possibly involving the pyrazole ring or amine.[9] |
| Thermal | Store the solid compound and a solution at an elevated temperature (e.g., 70°C) for 1-2 weeks. | General thermal decomposition, may accelerate hydrolysis or oxidation. |
Guide 2: Troubleshooting HPLC-Related Issues
Problem: You are experiencing poor peak shape (tailing, fronting), shifting retention times, or ghost peaks when analyzing the compound.
Causality: The amine and amide functionalities make this a polar compound. Such molecules can exhibit secondary interactions with the stationary phase or be sensitive to mobile phase composition, leading to chromatographic issues.[18][19]
Troubleshooting Steps:
-
Issue: Peak Tailing
-
Reasoning: The basic amine group can interact with acidic residual silanols on the silica-based column packing, causing peak tailing.
-
Solution 1: Add a competitor base to the mobile phase, such as 0.1% triethylamine (TEA) or use a buffer with a pH that keeps the amine protonated (e.g., pH 3-4).
-
Solution 2: Switch to a column with end-capping or a different stationary phase (e.g., a polar-embedded phase) designed for polar compounds.[19]
-
-
Issue: Shifting Retention Times
-
Reasoning: Retention time drift is often due to poor column equilibration or changes in the mobile phase composition or pH.[18][20]
-
Solution 1: Ensure the mobile phase is well-mixed and degassed. If preparing online, check that the proportioning valve is working correctly.[18]
-
Solution 2: Use a buffered mobile phase. The pKa of the amino group will influence its ionization state; unbuffered mobile phases can have unstable pH, leading to retention shifts. A buffer concentration of 10-50 mM is typical.[21]
-
Solution 3: Ensure the column is fully equilibrated with the mobile phase before starting the sequence (flush with at least 10-20 column volumes).[20]
-
-
Issue: Ghost Peaks
-
Reasoning: Ghost peaks can arise from contamination in the mobile phase, injector carryover, or degradation of the sample in the injection solvent.[20][22]
-
Solution 1: Always dissolve your sample in the initial mobile phase composition to avoid solvent mismatch effects.[21]
-
Solution 2: Run a blank gradient (injecting only mobile phase) to check for contamination in your solvents or system.[21]
-
Solution 3: If the compound is degrading in the autosampler, consider using a cooled autosampler or preparing smaller batches of samples more frequently.
-
Potential Degradation Pathways Diagram
Caption: Potential degradation routes for the target compound.
References
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass Laboratories Inc. Retrieved from [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Isol লাহ loc. Retrieved from [Link]
-
Forced Degradation Testing in Pharma. (2025, August 14). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Retrieved from [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC. Retrieved from [Link]
-
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Retrieved from [Link]
-
Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. Retrieved from [Link]
-
Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI. Retrieved from [Link]
-
Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved from [Link]
-
Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Proceedings of the National Academy of Sciences (PNAS). Retrieved from [Link]
-
Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. National Center for Biotechnology Information (NCBI). Retrieved from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information (NCBI). Retrieved from [Link]
-
ICH GUIDELINES: STRESS DEGRADATION STUDY. International Journal of Creative Research Thoughts (IJCRT). Retrieved from [Link]
-
Mechanisms of Acid Hydrolysis of Carboxylic Acid Esters and Amides. ACS Publications. Retrieved from [Link]
-
Bacterial degradation of monocyclic aromatic amines. National Center for Biotechnology Information (NCBI). Retrieved from [Link]
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. MicroSolv. Retrieved from [Link]
-
Stability of 4H-pyrazoles in physiological environments. ResearchGate. Retrieved from [Link]
-
HPLC Troubleshooting Guide. Restek. Retrieved from [Link]
-
Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]
-
Troubleshooting in HPLC: A Review. International Journal for Scientific Research & Development (IJSDR). Retrieved from [Link]
-
mechanism of amide hydrolysis. YouTube. Retrieved from [Link]
-
SAFETY DATA SHEET CLEAN AMINE®. Greenbook.net. Retrieved from [Link]
-
Amide Hydrolysis: Mechanism, Conditions and Applications. Allen. Retrieved from [Link]
-
4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide. PubChem. Retrieved from [Link]
-
Safe handling and storage of chemicals. Sciencemadness Wiki. Retrieved from [Link]
-
Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. Retrieved from [Link]
-
Spotlight on stability: API and drug product testing. Chemicals Knowledge Hub. Retrieved from [Link]
-
Stability Testing for API Synthesis. MRIGlobal. Retrieved from [Link]
-
4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide. PubChem. Retrieved from [Link]
-
Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
-
Oxidative degradation of amines using a closed batch system. Norwegian Research Information Repository. Retrieved from [Link]
-
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. PubChem. Retrieved from [Link]
-
OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Sciencemadness.org. Retrieved from [Link]
-
Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Publications. Retrieved from [Link]
-
4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. PharmaCompass.com. Retrieved from [Link]
-
Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces. Retrieved from [Link]
-
Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. RSC Publishing. Retrieved from [Link]
-
Synthesis of Thermally Stable and Insensitive Energetic Materials by Incorporating the Tetrazole Functionality into a Fused-Ring 3,6-Dinitropyrazolo-[4,3-c]Pyrazole Framework. ACS Publications. Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. National Center for Biotechnology Information (NCBI). Retrieved from [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]
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- 4. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase [mdpi.com]
- 5. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 9. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting the Synthesis of 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights into common challenges encountered during this multi-step synthesis, moving beyond simple protocols to explain the causality behind experimental choices and troubleshooting strategies.
The synthesis of this pyrazole derivative, a valuable building block in pharmaceutical research[1], typically follows a linear sequence involving pyrazole core formation, N-methylation, nitration, reduction, and final amidation. Low yields or impurities can arise at any of these critical stages. This guide is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.
General Synthesis Overview
A common and effective synthetic route is outlined below. This workflow serves as a reference for the troubleshooting sections that follow.
Caption: A representative synthetic workflow for this compound.
Frequently Asked Questions & Troubleshooting Guides
Q1: My overall yield is consistently low. Where should I start troubleshooting?
Low overall yield in a multi-step synthesis is a common problem. The cause is often cumulative, with small losses at each stage. A systematic approach is required to identify the primary yield-loss steps.
Answer: Start by breaking down the synthesis and analyzing each step individually. Do not proceed to the next step until you have confirmed the identity and purity of your intermediate. Low yields can typically be traced to one of three areas: incomplete reactions, competing side reactions, or mechanical losses during workup and purification.[2]
Use the following decision tree to guide your investigation:
Caption: Troubleshooting workflow for diagnosing low overall reaction yield.
Key Actions:
-
Monitor Each Reaction: Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of starting material and the formation of the product. An incomplete reaction is a common source of yield loss.[2][3]
-
Isolate Intermediates: For troubleshooting, it is crucial to isolate, purify, and calculate the yield of each intermediate. This pinpoints the exact stage where the yield is lost. An improved one-pot process was developed for a similar compound to avoid losses from intermediate isolation.[4]
-
Check Reagent Quality: Ensure all reagents, especially sensitive ones like methylhydrazine and catalysts, are pure and have not degraded.
Q2: The initial pyrazole ring formation (Knorr Synthesis) is inefficient. What are the common causes?
Answer: The Knorr pyrazole synthesis, the condensation between a 1,3-dicarbonyl compound and a hydrazine, is generally robust but can be sensitive to several factors.[5][6]
-
Causality - Acidity: The reaction is typically acid-catalyzed. The catalyst protonates a carbonyl group, activating it for nucleophilic attack by the hydrazine. If the pH is too low, the hydrazine (pKa ~8) becomes fully protonated and is no longer nucleophilic. If the pH is too high, the carbonyl is not sufficiently activated.
-
Solution: Use a mild acid catalyst like acetic acid. Monitor the reaction progress by TLC. If the reaction stalls, a small, controlled addition of a stronger acid might be necessary.
-
-
Causality - Side Reactions: If you are using an unsymmetrical 1,3-dicarbonyl, regioisomers can form. While the electronics of the dicarbonyl often favor one isomer, the formation of a mixture will complicate purification and reduce the yield of the desired product.
-
Solution: If possible, choose a symmetrical dicarbonyl precursor. If not, be prepared to separate the isomers using column chromatography. Characterize both isomers to confirm which is your desired product.
-
-
Causality - Reaction Conditions: These condensation reactions often require heating to drive the dehydration steps. Insufficient temperature or time can lead to an incomplete reaction.[2]
-
Solution: Ensure the reaction is heated to reflux in a suitable solvent (e.g., ethanol or acetic acid). Monitor by TLC until the starting dicarbonyl spot has been completely consumed.[3]
-
Q3: My nitration of the pyrazole ring gives poor yield and multiple products. How can I improve selectivity?
Answer: The nitration of the pyrazole ring is an electrophilic aromatic substitution. The pyrazole ring system is electron-rich, making it highly reactive. The N1-methyl group directs nitration to the C4 position.[7][8] However, the reaction can be difficult to control.
-
Causality - Over-Reactivity: The high electron density of the pyrazole ring makes it susceptible to oxidation and degradation by strong nitric acid, and potentially over-nitration if conditions are not carefully controlled.
-
Solution 1 (Temperature Control): The most critical parameter is temperature. The reaction should be run at low temperatures (typically 0 to 5 °C) with slow, dropwise addition of the nitrating agent (e.g., fuming HNO₃ in concentrated H₂SO₄). A runaway reaction will drastically lower the yield.
-
Solution 2 (Milder Nitrating Agents): If standard conditions fail, consider alternative, milder nitrating agents. Reagents like acetyl nitrate (generated in situ from HNO₃ and acetic anhydride) can sometimes provide better control and higher yields.
-
Table 1: Troubleshooting the C4-Nitration Step
| Issue | Probable Cause | Recommended Action |
| Low Conversion | Insufficient reaction time or temperature. | Allow the reaction to stir longer at 0-5 °C and then warm slowly to room temperature. Monitor by TLC/LC-MS. |
| Product Degradation | Temperature too high; nitrating mixture too concentrated. | Maintain strict temperature control (<5 °C). Add the substrate slowly to the pre-chilled nitrating mixture. |
| Multiple Products | Over-nitration or side reactions. | Ensure precise stoichiometry of the nitrating agent. Check the purity of the starting material. |
| Difficult Workup | Product is soluble in the acidic aqueous layer. | Quench the reaction by pouring it carefully onto a large amount of crushed ice. Extract thoroughly with a suitable organic solvent (e.g., Ethyl Acetate, DCM). |
Q4: The reduction of the 4-nitro group is problematic. What is the most reliable method?
Answer: The reduction of the aromatic nitro group to an amine is a standard transformation, but the choice of method is critical to avoid side reactions and ensure complete conversion.
-
Causality - Catalyst Poisoning/Inactivity: In catalytic hydrogenation, trace impurities (e.g., sulfur compounds) can poison the catalyst (like Palladium or Platinum). In metal/acid reductions (like SnCl₂), incomplete reaction can occur if the stoichiometry or pH is incorrect.
-
Recommended Method (Transfer Hydrogenation): A highly reliable and often cleaner method is catalytic transfer hydrogenation. This avoids the need for high-pressure hydrogen gas and is often very efficient.[4]
-
Protocol: A common system is 10% Pd/C with ammonium formate as the hydrogen donor in a solvent like methanol or ethanol. The reaction is typically heated to reflux and monitored by TLC for the disappearance of the nitro-intermediate.
-
Table 2: Comparison of Nitro Reduction Methods
| Method | Reagents | Advantages | Disadvantages & Troubleshooting |
| Catalytic Hydrogenation | H₂ gas, Pd/C or PtO₂ | Clean reaction, water is the only byproduct. | Requires specialized high-pressure equipment. Catalyst can be pyrophoric and sensitive to poisoning. |
| Transfer Hydrogenation | Ammonium Formate, Pd/C | No H₂ gas needed, mild conditions, generally high yield.[4] | Ammonium formate can be consumed; may need to add more if reaction stalls. |
| Metal/Acid Reduction | SnCl₂·2H₂O, HCl/EtOH | Inexpensive and effective. | Requires stoichiometric amounts of tin salts, which can be difficult to remove during workup (often requires pH adjustment and filtration). Can sometimes lead to chlorinated byproducts. |
Q5: The final amidation to form the N-methylcarboxamide is not working. What should I check?
Answer: Forming the amide bond between the 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid and methylamine is the final step. Low efficiency here is often due to poor activation of the carboxylic acid or side reactions involving the 4-amino group.
-
Causality - Competing Nucleophiles: The starting material contains two nucleophilic sites: the target carboxylic acid (after activation) and the 4-amino group. If the 4-amino group reacts intermolecularly, it can lead to oligomerization and a significant drop in yield.
-
Causality - Ineffective Acid Activation: The carboxylic acid must be converted into a more reactive electrophile to react with methylamine. Common methods are conversion to an acid chloride or using peptide coupling reagents.[3]
Recommended Strategy: Acid Chloride Formation This is a robust, two-step procedure.[3][9]
-
Step A: Acid Chloride Formation
-
Protocol: Suspend the carboxylic acid in an inert solvent like Dichloromethane (DCM) or Toluene. Add oxalyl chloride (1.2-1.5 eq) and a catalytic amount of DMF. The reaction is typically stirred at room temperature for 1-3 hours until gas evolution ceases and the solution becomes clear.[3][9]
-
Troubleshooting: Use the crude acid chloride immediately as it can be unstable. Ensure all reagents and glassware are anhydrous, as water will quench the acid chloride.
-
-
Step B: Amine Coupling
-
Protocol: In a separate flask, dissolve methylamine (or a solution of it, e.g., 2M in THF) and a non-nucleophilic base like triethylamine (2.5 eq) in anhydrous DCM and cool to 0 °C. Add the freshly prepared acid chloride solution dropwise to the amine solution.[3]
-
Troubleshooting: The excess base is crucial to neutralize the HCl generated during the reaction. Adding the acid chloride to the amine (and not the other way around) helps prevent side reactions of the acid chloride.
-
Alternative Strategy: Peptide Coupling Agents If the acid chloride method proves too harsh, modern peptide coupling agents can be used.
-
Protocol: Dissolve the carboxylic acid, methylamine hydrochloride (1.2 eq), a coupling agent like HATU (1.2 eq), and a base like DIPEA (3-4 eq) in a solvent like DMF. Stir at room temperature until completion.
-
Advantages: Milder conditions, often fewer side reactions, and simpler workup.
-
Disadvantages: Coupling reagents are significantly more expensive than thionyl or oxalyl chloride.
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
Slideshare. Unit 4 Pyrazole | PDF. [Link]
-
MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). [Link]
-
ResearchGate. Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. [Link]
-
PubMed. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. [Link]
-
NIH. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. [Link]
-
CUTM Courseware. pyrazole.pdf. [Link]
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Technical Support Center: Pyrazole Carboxamide Compounds
A Guide for Researchers on Navigating and Troubleshooting Off-Target Effects
Welcome to the technical support center for researchers working with pyrazole carboxamide compounds. This versatile chemical scaffold is central to numerous drug discovery and agrochemical research programs, from kinase inhibitors to fungicides. However, its widespread use also brings challenges, particularly the management of off-target effects that can confound experimental results and lead to unforeseen toxicity.
This guide is structured to provide direct, actionable answers to common problems encountered in the lab. It combines mechanistic explanations with practical troubleshooting workflows to help you validate your findings and advance your research with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding unexpected results with pyrazole carboxamide compounds.
Q1: My pyrazole carboxamide kinase inhibitor is showing a broader cellular phenotype than expected. What are the most likely off-target culprits?
A1: This is a frequent observation rooted in the fundamental mechanism of most kinase inhibitors. The ATP-binding pocket, the target for many such compounds, is highly conserved across the human kinome. This structural similarity is the primary reason for off-target kinase inhibition.
-
Common Off-Target Kinases: Depending on the specific substitutions on your pyrazole carboxamide core, off-target activity is often seen against kinases like LRRK2, FYN, Flt-3, VEGFR-2, and PDGFRα.[1][2] For example, some pyrazole-based JAK2 inhibitors have demonstrated activity against these other kinases.[2] Even multi-targeted inhibitors like Dasatinib, which features a related heterocyclic core, are known to inhibit ABL, SRC family kinases, c-Kit, and PDGFR.[2]
-
Beyond the Kinome: Remember that off-target effects are not limited to other kinases. For instance, some pyrazole carboxamides have been found to interact with non-kinase targets like carbonic anhydrases.[3][4]
Q2: I'm observing significant cytotoxicity in my cell-based assays, even at concentrations where my compound should be selective for its primary target. What could be the cause?
A2: When cytotoxicity is unexpectedly high and doesn't correlate with the inhibition of the primary target, mitochondrial toxicity is a primary suspect for this compound class. A series of 1-methyl-1H-pyrazole-5-carboxamides, for example, showed no overt cytotoxicity in standard cell culture but were found to cause acute mammalian toxicity in rodent models by inhibiting mitochondrial respiration.[5][6] This highlights a critical point: standard cytotoxicity assays may not always reveal the underlying mechanism. The toxicity in these cases was linked to the inhibition of the mitochondrial respiratory chain.[5][6]
Q3: My compound is a fungicide designed to inhibit succinate dehydrogenase (SDH). Why am I seeing toxicity in non-fungal assays?
A3: Your observation is mechanistically sound. Succinate dehydrogenase (SDH), also known as Complex II, is a critical enzyme in the mitochondrial electron transport chain. This enzyme is highly conserved across different species, from fungi to mammals.[7] Therefore, a potent inhibitor of fungal SDH, like the well-known pyrazole carboxamide fungicide Carboxin, has the potential to inhibit mammalian SDH as well, leading to mitochondrial dysfunction and toxicity in non-target organisms.[7][8]
Q4: Can the pyrazole ring itself contribute to off-target effects?
A4: Yes, the pyrazole ring is a versatile pharmacophore that can engage in multiple types of molecular interactions. It contains both a hydrogen bond donor (the N-1 proton) and a hydrogen bond acceptor (the N-2 lone pair), and the ring itself can participate in π–π stacking interactions.[9] While these properties are often exploited to achieve high-affinity binding to the intended target, they can also facilitate binding to unintended off-target proteins that have complementary binding pockets.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides structured workflows to diagnose and resolve specific experimental issues.
Scenario 1: Unexpected Cytotoxicity or Unexplained Cellular Phenotype
Problem: Your pyrazole carboxamide compound induces a potent cytotoxic effect or a cellular phenotype that cannot be rationalized by the inhibition of its intended target.
Causality: The underlying cause is likely either a potent off-target kinase activity that drives a toxic phenotype or direct mitochondrial toxicity. The following workflow is designed to distinguish between these possibilities.
Caption: A decision tree for troubleshooting unexpected compound activity.
This protocol provides a first-pass screen for compound-induced mitochondrial dysfunction.
Objective: To determine if the observed cytotoxicity is correlated with a loss of mitochondrial membrane potential (MMP).
Methodology:
-
Cell Plating: Seed your cell line of interest in a 96-well, black, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay. Culture overnight.
-
Compound Treatment: Treat the cells with your pyrazole carboxamide compound across a dose-response range (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control known to induce mitochondrial depolarization (e.g., CCCP, 10 µM). Incubate for a relevant time period (e.g., 6, 12, or 24 hours).
-
MMP Staining:
-
Prepare a working solution of a potentiometric dye such as JC-1 or TMRE according to the manufacturer's instructions.
-
Remove the compound-containing media from the wells.
-
Wash the cells gently with warm PBS.
-
Add the dye working solution to each well and incubate in the dark at 37°C for 20-30 minutes.
-
-
Signal Detection:
-
Wash the cells to remove excess dye.
-
Add fresh buffer or media to each well.
-
Read the plate on a fluorescence plate reader.
-
For JC-1 , read fluorescence at two wavelengths: ~590 nm (red, J-aggregates in healthy mitochondria) and ~525 nm (green, J-monomers in depolarized mitochondria).
-
For TMRE , read fluorescence at ~575 nm.
-
-
-
Data Analysis:
-
For JC-1, calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
-
For TMRE, a decrease in fluorescence intensity indicates depolarization.
-
Compare the dose-response curve for MMP loss to your cytotoxicity (e.g., IC50) curve. A strong correlation suggests mitochondrial toxicity is the primary mechanism of cell death.[5]
-
Scenario 2: Lack of In Vitro / In Vivo Correlation
Problem: Your compound is potent in a biochemical assay (e.g., purified enzyme) but shows weak or no activity in a cell-based assay or in vivo model.
Causality: This discrepancy often points to issues with cell permeability, active efflux by transporters, or off-target effects that mask the intended phenotype.
Caption: A workflow for troubleshooting poor in vitro/in vivo correlation.
Objective: To identify the most likely off-target kinases responsible for an observed cellular phenotype.
Methodology:
-
In Silico Profiling (Optional but Recommended):
-
Utilize computational tools or services to predict the off-target profile of your compound based on its structure.[10] This can help prioritize kinases for experimental screening.
-
-
Broad Kinome Screen:
-
Submit your compound to a commercial kinome profiling service (e.g., using a panel of >400 kinases).
-
Run the screen at a single high concentration (e.g., 1 or 10 µM) to identify all potential hits.
-
Data Analysis: Identify all kinases that are inhibited by >80-90% at this concentration.
-
-
Dose-Response Validation:
-
For the primary hits identified in the broad screen, perform 10-point dose-response assays to determine the IC50 value for each potential off-target.
-
-
Cellular Target Engagement:
-
Select the most potent off-targets (those with IC50 values within 10-fold of your primary target or within the concentration range that produces the cellular phenotype).
-
Use a cellular thermal shift assay (CETSA) or a phospho-specific antibody in a Western blot to confirm that your compound engages and inhibits these secondary targets in a cellular context.
-
-
Phenotypic Deconvolution:
-
Use genetic tools (siRNA or CRISPR) to knock down the validated off-targets individually.[2]
-
If knockdown of an off-target phenocopies the effect of your compound, you have identified a likely source of the confounding activity.
-
Data Summary Table
The following table provides examples of on-target vs. off-target activities for known pyrazole carboxamide-containing drugs. This illustrates the importance of selectivity profiling.
| Compound | Primary Target(s) | Known Off-Targets / Adverse Effects | Potential Mechanism / Consequence | Reference(s) |
| Celecoxib | COX-2 | Antibacterial (F. tularensis), Cardiovascular events, GI bleeding | Inhibition of a non-COX bacterial target; Disruption of homeostatic prostaglandins | [11],[12],[13] |
| Mavacamten | Cardiac Myosin ATPase | Reduced Left Ventricular Ejection Fraction (LVEF), Heart Failure | Excessive reduction in cardiac contractility | [14],[15],[16] |
| FN-1501 Analog (8t) | FLT3 | CDK2, CDK4 | Inhibition of cell cycle kinases | [17] |
| 1-Methyl-1H-pyrazole-5-carboxamides | Parasitic Nematode Target | Mammalian Mitochondrial Respiration | Inhibition of mitochondrial respiratory chain | [5],[6] |
| Carboxin | Fungal Succinate Dehydrogenase (SDH) | Non-target aquatic fungi, Potential for mammalian toxicity | Inhibition of conserved SDH enzyme in other species | [8],[18] |
References
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Carlson, P. E., Jr, Carlson, T. R., & Celli, J. (2009). Pharmacological Exploitation of an Off-Target Antibacterial Effect of the Cyclooxygenase-2 Inhibitor Celecoxib against Francisella tularensis. Antimicrobial Agents and Chemotherapy, 53(7), 2998–3002. Available from: [Link]
-
Ahmad, S., & Sepehrvand, N. (2024). Mavacamten. In StatPearls. StatPearls Publishing. Available from: [Link]
-
Preston, S., Garcia-Bustos, J., Hall, L. G., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840–844. Available from: [Link]
-
Yu, Y. (2015). Are there experimental tests for off target effects in CRISPR? ResearchGate. Available from: [Link]
-
Atkins, A., Chung, C. H., Yin, H., & Chamberlain, J. S. (2023). Experimental methods for the detection of off-target editing by CRISPR-Cas9. Frontiers in Genome Editing, 5, 1262615. Available from: [Link]
-
Abdel-Wahab, B. F., El-Sayed, W. A., & El-Faham, A. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(19), 6296. Available from: [Link]
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Cianci, A. (2024). Real-World Risks of Mavacamten Use for Obstructive Hypertrophic Cardiomyopathy. AJMC. Available from: [Link]
-
Preston, S., Garcia-Bustos, J., Hall, L. G., et al. (2021). 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity. Monash University. Available from: [Link]
-
CD Genomics. (n.d.). Off-Target Effects and Detection Strategies of CRISPR/Cas9 Gene Editing. Retrieved from [Link]
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Lino, C. A., Harper, J. C., Carney, J. P., & Timlin, J. A. (2018). Delivering CRISPR: a review of the challenges and approaches. Drug delivery, 25(1), 1234–1257. Available from: [Link]
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Addgene. (2024). CRISPR 101: Off-Target Effects. Addgene Blog. Available from: [Link]
- BenchChem. (2025). Technical Support Center: Mitigating Off-Target Effects of Pyrazole-Based Compounds. BenchChem.
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Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 921-956. Available from: [Link]
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Fields, T. R. (2022). Guidelines to Help Reduce the Side Effects of COX-2-Specific Drugs Like Celecoxib (Celebrex). Hospital for Special Surgery. Available from: [Link]
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Garg, N., & Singh, B. (2022). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. Pharmaceuticals, 15(7), 889. Available from: [Link]
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Daily, J., & Shrestha, A. (2024). Celecoxib. In StatPearls. StatPearls Publishing. Available from: [Link]
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Olivotto, I., Oreziak, A., Barriales-Villa, R., et al. (2020). Mavacamten for treatment of symptomatic obstructive hypertrophic cardiomyopathy (EXPLORER-HCM): a randomised, double-blind, placebo-controlled, phase 3 trial. The Lancet, 396(10253), 759-769. Available from: [Link]
-
Wang, M., Duan, Y., Li, Y., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(42), 11765–11775. Available from: [Link]
- Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. (2025). Journal of Agricultural and Food Chemistry.
-
Kumar, A., Sharma, S., & Kumar, D. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. BioMed Research International, 2022, 9460970. Available from: [Link]
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Bristol Myers Squibb. (2026). Bristol Myers Squibb Announces Positive Topline Results from Phase 3 SCOUT-HCM Trial Evaluating Camzyos (mavacamten) in Adolescents with Symptomatic Obstructive Hypertrophic Cardiomyopathy (oHCM). Business Wire. Available from: [Link]
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Geng, P., Wu, Q., Li, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 27(21), 7481. Available from: [Link]
- Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. (2025).
-
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, M. G. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 663595. Available from: [Link]
-
Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (2024). PubMed. Available from: [Link]
-
Angeli, A., Pinteala, M., Maier, S. S., et al. (2020). Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII. Journal of Medicinal Chemistry, 63(17), 9539–9550. Available from: [Link]
- Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists. (2022). DOI.
- Safety and Efficacy of Mavacamten and Aficamten in Patients With Hypertrophic Cardiomyopathy. (2025).
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Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). NIH. Available from: [Link]
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Eco-Vector Journals Portal.
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Carboxin. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]
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Kramer, M. (1980). Chronic toxicity of pyrazolones: the problem of nitrosation. British Journal of Clinical Pharmacology, 10 Suppl 2(Suppl 2), 313S–317S. Available from: [Link]
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Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity. (2019). PubMed. Available from: [Link]
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Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. (2024). PubMed. Available from: [Link]
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Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology. Available from: [Link]
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The Mechanistic Targets of Antifungal Agents: An Overview. (n.d.). PMC - NIH. Available from: [Link]
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Effects of Seven Fungicides on Non-Target Aquatic Fungi. (n.d.). PMC - NIH. Available from: [Link]
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Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (n.d.). Science Translational Medicine. Available from: [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
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minimizing cytotoxicity of "4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide" in vitro
A Guide to Mitigating and Understanding In Vitro Cytotoxicity
Welcome to the technical support center for researchers utilizing 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide and related pyrazole carboxamide derivatives. This guide, structured by Senior Application Scientists, provides in-depth troubleshooting, validated protocols, and mechanistic insights to help you navigate and minimize unintended cytotoxic effects in your in vitro experiments.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
Here we address the most common issues researchers encounter when working with this class of compounds.
Q1: I'm observing significant cytotoxicity with this compound, even at concentrations where I expect to see a therapeutic or inhibitory effect. Is this normal?
Yes, this is a documented phenomenon for some pyrazole carboxamide derivatives. A key study on the closely related 1-methyl-1H-pyrazole-5-carboxamide series revealed that while these compounds may not show significant cytotoxicity in standard, short-term in vitro cultures, they can exhibit potent, unexpected acute toxicity in vivo.[1][2] The underlying mechanism was found to be a dose-dependent inhibition of mitochondrial respiration.[1][2] This suggests that the cytotoxicity you are observing is likely a genuine compound effect related to mitochondrial impairment.
Q2: My MTT or other tetrazolium-based viability assays are giving inconsistent or misleading results. Why might this be?
This is a critical issue directly linked to the compound's likely mechanism of action. Assays like MTT, MTS, and XTT rely on the metabolic activity of mitochondrial dehydrogenases to produce a colorimetric signal.[3][4][5] If your compound, this compound, is inhibiting mitochondrial respiration, it will directly interfere with the assay's chemistry. This can lead to a reduction in signal that is misinterpreted as cell death, even if the cells are still viable but metabolically arrested (cytostatic).[4] Conversely, it can complicate the interpretation of true cytotoxic effects.
Therefore, relying solely on metabolic assays can be misleading.[4] It is preferable to use an assay independent of cellular metabolism or to use a multi-parametric approach.[4]
Q3: What is the difference between a cytotoxic and a cytostatic effect, and how can I distinguish them for my compound?
A cytotoxic effect causes cell death (through apoptosis or necrosis), reducing the total number of viable cells.[5][6] A cytostatic effect prevents cells from proliferating but does not kill them. The number of viable cells remains relatively constant over time.
Distinguishing between these is crucial for accurate interpretation. You can achieve this by using orthogonal assays:
-
Viability Assays: Measure a marker of healthy cells (e.g., ATP content).
-
Cytotoxicity Assays: Measure a marker of cell death (e.g., release of lactate dehydrogenase (LDH) from damaged cell membranes).[5][6]
By running these assays in parallel, you can determine if a reduction in viability signal is accompanied by an increase in a death signal.[7] If viability drops but the cytotoxicity marker remains low, you are likely observing a cytostatic effect.[7]
Q4: My compound has poor solubility in aqueous media. Could this be contributing to the observed cytotoxicity?
Absolutely. Poor solubility can lead to several artifacts. The compound may precipitate out of solution, forming aggregates that can be directly toxic to cells or interfere with assay readouts.[8] Furthermore, the use of high concentrations of solvents like DMSO to dissolve the compound can induce cytotoxicity, typically if the final concentration exceeds 0.5%.[8][9]
Section 2: Troubleshooting Guide - A Systematic Approach to Minimizing Cytotoxicity
Use the following table to diagnose and resolve common issues.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) & Rationale |
| High cytotoxicity across all concentrations. | 1. Dose Range Too High: The therapeutic window may be narrower than anticipated.[10][11] 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) is too high.[8] 3. Compound Instability: The compound may be degrading in the culture medium into a more toxic substance. | 1. Perform a Dose-Response Optimization: Test a wider range of concentrations, including several logs lower than your initial range, to identify the optimal dose.[10][12] 2. Run a Vehicle Control: Always include a control group treated with the highest concentration of the solvent used in your experiment. Ensure the final DMSO concentration is <0.5%.[8][9] 3. Check Compound Stability: Use freshly prepared solutions. Consider performing stability tests if degradation is suspected. |
| Inconsistent results between experiments. | 1. Cell Seeding Density: Variation in the initial number of cells can drastically alter the outcome.[9][13] 2. Cell Health/Passage Number: Cells that are unhealthy or at a high passage number are more sensitive to stress. 3. Serum Concentration: Components in serum can bind to the compound, altering its effective concentration.[14][15] | 1. Optimize and Standardize Seeding Density: Perform a titration to find the optimal cell density where cells are in the logarithmic growth phase for the duration of the experiment.[8][16] 2. Maintain a Healthy Cell Culture: Use cells within a consistent, low passage number range and ensure high viability (>95%) before starting experiments. 3. Standardize Serum Concentration: Use the same batch and concentration of serum for all related experiments. Consider reducing serum concentration during the treatment period if serum-protein binding is a concern.[14] |
| MTT/MTS assay shows low viability, but cells appear healthy under the microscope. | 1. Mitochondrial Inhibition: The compound is likely inhibiting mitochondrial function, which is the direct readout of the assay, rather than causing immediate cell death.[4] | 1. Use an Orthogonal Assay: Switch to or add a cytotoxicity assay that measures membrane integrity, such as an LDH release assay, or a viability assay that measures ATP content (e.g., CellTiter-Glo®).[5][6][17] This provides a more direct measure of cell death and viability, respectively. |
Section 3: Experimental Workflows & Protocols
Workflow for Optimizing Compound Treatment
This workflow provides a systematic path from initial testing to a refined experimental protocol with minimized off-target cytotoxicity.
Caption: Workflow for troubleshooting and optimizing in vitro experiments.
Protocol 1: Multi-Parametric Viability and Cytotoxicity Assay
This protocol allows for the simultaneous determination of viability (via ATP content) and cytotoxicity (via released LDH) from the same well, providing a robust dataset to distinguish between cytostatic and cytotoxic effects.
Materials:
-
Cells of interest
-
This compound
-
96-well clear-bottom, opaque-walled plates
-
Commercially available multiplexed ATP/LDH assay kit (e.g., RealTime-Glo™ MT Cell Viability Assay combined with an LDH-Glo™ Cytotoxicity Assay)
-
Luminometer and Spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[13]
-
Compound Preparation: Prepare serial dilutions of the compound in culture medium.[13] Also prepare a vehicle control (medium with the highest concentration of DMSO) and an untreated control.
-
Treatment: Remove the overnight culture medium and add the compound dilutions to the respective wells.
-
Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[16][18]
-
LDH Assay (Cytotoxicity):
-
Carefully transfer a small aliquot (e.g., 25 µL) of the supernatant from each well to a new opaque 96-well plate.
-
Add the LDH assay reagent according to the manufacturer's protocol.
-
Incubate as required and measure the absorbance to quantify LDH release.
-
-
ATP Assay (Viability):
-
To the original 96-well plate containing the cells, add the ATP assay reagent (e.g., CellTiter-Glo®) according to the manufacturer's protocol.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis: Calculate percent cytotoxicity and percent viability relative to the untreated controls. Plot both curves on the same graph to visualize the relationship.
Protocol 2: Caspase-3/7 Activation Assay for Apoptosis Detection
Since mitochondrial inhibition often leads to apoptosis via the intrinsic pathway, measuring the activation of executioner caspases (like caspase-3 and -7) is a direct way to confirm this mechanism of cell death.[19][20]
Materials:
-
Treated cells from Protocol 1 (can be run in parallel)
-
Commercially available luminogenic or fluorogenic Caspase-Glo® 3/7 Assay
-
Luminometer or Fluorometer
Procedure:
-
Setup: Seed and treat cells in a separate opaque-walled 96-well plate as described in Protocol 1.
-
Reagent Addition: After the treatment period, add the Caspase-Glo® 3/7 reagent directly to each well in an amount equal to the volume of culture medium.
-
Incubation: Mix gently on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence or fluorescence. The signal is directly proportional to the amount of active caspase-3/7, indicating the level of apoptosis.
-
Interpretation: A dose-dependent increase in the caspase-3/7 signal confirms that the compound-induced cytotoxicity is mediated by apoptosis.[21]
Section 4: Mechanistic Insights - The "Why" Behind the "How"
Understanding the potential mechanism of toxicity is key to mitigating it. For pyrazole carboxamides, evidence points towards mitochondrial dysfunction leading to apoptosis.
The Intrinsic Apoptotic Pathway
When a compound like this compound inhibits mitochondrial respiration, it can disrupt the integrity of the mitochondrial outer membrane. This leads to the release of cytochrome c into the cytoplasm, which initiates a caspase activation cascade, ultimately leading to programmed cell death.[19][22]
Caption: The intrinsic (mitochondrial) pathway of apoptosis.
Section 5: Advanced Mitigation Strategies
If optimizing dose and exposure time is insufficient, consider these advanced strategies:
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Co-treatment Strategies: In some contexts, co-treatment with another compound can mitigate toxicity or enhance a desired effect, allowing for a lower, less toxic concentration of the primary compound.[23][24][25] For example, if the compound induces oxidative stress as a secondary effect of mitochondrial dysfunction, co-treatment with an antioxidant could be explored.
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Inclusion of Metabolic Systems: Standard in vitro assays often lack metabolic enzymes present in the liver.[26] The cytotoxicity could be due to a metabolite rather than the parent compound.[27] Incorporating liver microsomes (e.g., S9 fractions) into the assay can provide a more physiologically relevant assessment of toxicity, though this can add complexity.[26][27]
References
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
Limonciel, A., et al. (n.d.). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. PubMed Central. [Link]
-
Riss, T.L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. PubMed Central. [Link]
-
Licht, R. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. IT Medical Team. [Link]
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Fulda, S., & Debatin, K.M. (Eds.). (n.d.). Caspases as Targets for Drug Development. Madame Curie Bioscience Database - NCBI. [Link]
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Loo, Y., et al. (2012). Effect of serum concentration on the cytotoxicity of clay particles. PubMed. [Link]
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El-Damasy, D.A., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. [Link]
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Gray, R.J., & Pescetto, B. (n.d.). Dose optimization during drug development: whether and when to optimize. PMC - NIH. [Link]
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Singh, G., et al. (2022). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. PMC - PubMed Central. [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]
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Bayat Mokhtari, R., et al. (n.d.). Drug Combination in Cancer Treatment—From Cocktails to Conjugated Combinations. NIH. [Link]
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ResearchGate. (2016). How concentration of drug directly related to cell viability?[Link]
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Taha, M., et al. (n.d.). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central. [Link]
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Earnshaw, W.C., et al. (1999). Activation and role of caspases in chemotherapy-induced apoptosis. PubMed. [Link]
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Incalzi, F., et al. (2023). Dose Optimization in Oncology Drug Development: The Emerging Role of Pharmacogenomics, Pharmacokinetics, and Pharmacodynamics. MDPI. [Link]
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Riss, T.L., & Moravec, R.A. (2004). Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]
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Nelson Labs. (n.d.). Cytotoxicity Test. [Link]
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Lee, H.J., et al. (2015). Co-treatment with Celecoxib or NS398 Strongly Sensitizes Resistant Cancer Cells to Antimitotic Drugs Independent of P-gp Inhibition. Anticancer Research. [Link]
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Gomaa, H.A.M., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
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Lee, M.Y., & Lee, J.Y. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. MDPI. [Link]
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Ahlers, J. (n.d.). Small Molecule Inhibitors of Inflammatory Caspases-1, -4, and -5. Digital Commons@DePaul. [Link]
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Eslami, P., et al. (n.d.). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC. [Link]
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Twilley, D., et al. (2022). Co-Treatment of Caco-2 Cells with Doxorubicin and Gold Nanoparticles Produced from Cyclopia intermedia Extracts or Mangiferin Enhances Drug Effects. MDPI. [Link]
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Liffner, B., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed. [Link]
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Hall, M.D., et al. (2019). Exposure time versus cytotoxicity for anticancer agents. PMC - NIH. [Link]
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Riss, T.L., et al. (2013). Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
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Hsieh, C.Y., et al. (2021). Dose Optimization for Anticancer Drug Combinations: Maximizing Therapeutic Index via Clinical Exposure-Toxicity/Preclinical Exposure-Efficacy Modeling. AACR Journals. [Link]
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OncLive. (2012). Drug Interactions Significantly Reduce Targeted Therapy Efficacy. [Link]
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ResearchGate. (2014). (PDF) Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. [Link]
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Berindan-Neagoe, I., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. [Link]
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ResearchGate. (2020). 1-Methyl-1 H -pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity | Request PDF. [Link]
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Fischer, M., et al. (2017). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Chemical Research in Toxicology. [Link]
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Stoyanova, E., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PMC - NIH. [Link]
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ResearchGate. (2022). Improving Dose-Optimization Processes Used in Oncology Drug Development to Minimize Toxicity and Maximize Benefit to Patients | Request PDF. [Link]
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Wikipedia. (n.d.). Apoptosis. [Link]
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Islam, M.R., et al. (2008). Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology. [Link]
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Duarte, D., et al. (2020). Drug Combinations: A New Strategy to Extend Drug Repurposing and Epithelial-Mesenchymal Transition in Breast and Colon Cancer Cells. PMC - PubMed Central. [Link]
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Wang, Z., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. [Link]
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Medical Centric. (2024). Activation of Caspases || Apoptosis I || 4K Animation. YouTube. [Link]
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Foti, R.S., & Dalvie, D.K. (n.d.). Role of Biotransformation in Drug-Induced Toxicity: Influence of Intra- and Inter-Species Differences in Drug Metabolism. PubMed Central. [Link]
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Gomes, B.P.F.A., et al. (2006). Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy. [Link]
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Technical Support Center: Optimizing Reaction Conditions for Pyrazole Carboxamide Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for pyrazole carboxamide synthesis. This guide is designed to provide in-depth troubleshooting advice and practical, field-proven protocols to help you navigate the complexities of this important synthetic transformation. As Senior Application Scientists, we understand that while amide bond formation is a cornerstone of medicinal chemistry, challenges in yield, purity, and scalability are common. This resource is structured to address these issues head-on, providing not just solutions, but also the underlying scientific principles to empower your research.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions encountered during pyrazole carboxamide synthesis.
Q1: My amide coupling reaction is giving low to no yield. What are the most likely causes?
Several factors can lead to poor yields in pyrazole carboxamide synthesis. The most common culprits are inefficient activation of the pyrazole carboxylic acid, deactivation or insufficient nucleophilicity of the amine, and suboptimal reaction conditions. Steric hindrance on either the pyrazole carboxylic acid or the amine can also significantly slow down or prevent the reaction.
Q2: How do I choose the right coupling reagent for my specific pyrazole carboxamide synthesis?
The selection of a coupling reagent is critical and depends on the steric and electronic properties of your substrates. For simple, unhindered substrates, carbodiimides like EDC with an additive like HOBt are often effective and economical. For more challenging couplings involving sterically hindered acids or electron-deficient amines, more potent uronium-based reagents like HATU or HBTU are generally recommended as they form highly reactive activated esters.
Q3: I am observing significant epimerization of my chiral carboxylic acid during the coupling reaction. How can I prevent this?
Epimerization is a common side reaction, particularly with carbodiimide reagents. The use of additives such as HOBt or OxymaPure can significantly suppress this by forming an active ester that is more resistant to racemization. Running the reaction at lower temperatures can also help minimize epimerization.
Q4: What are the best solvents for pyrazole carboxamide synthesis?
Aprotic solvents are generally preferred for amide coupling reactions to avoid hydrolysis of the activated carboxylic acid intermediate. N,N-Dimethylformamide (DMF) and dichloromethane (DCM) are the most commonly used solvents. Acetonitrile can also be a good choice and can sometimes simplify work-up.
Q5: My pyrazole has an unprotected N-H. Can this interfere with the amide coupling reaction?
Yes, the pyrazole N-H is acidic and can be deprotonated by the base used in the coupling reaction. This can lead to side reactions such as N-acylation of the pyrazole ring. It is often advisable to protect the pyrazole nitrogen, for example with a Boc group, before performing the amide coupling, especially if forcing conditions are required.
Troubleshooting Guides
This section provides a more detailed, problem-oriented approach to resolving common issues in pyrazole carboxamide synthesis.
Guide 1: Low or No Product Yield
Low yields are a frequent frustration. The following workflow can help you systematically diagnose and solve the problem.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
Potential Causes and Solutions:
-
Poor Quality or Incorrect Stoichiometry of Reagents:
-
Cause: Coupling reagents can be hygroscopic and degrade over time. Incorrect weighing or calculation of equivalents is also a common error.
-
Solution: Use fresh, high-purity coupling reagents and additives. Ensure solvents are anhydrous. Carefully re-calculate and re-weigh all reagents. It can be beneficial to use a slight excess (1.1-1.5 equivalents) of the coupling reagent.
-
-
Incomplete Activation of the Pyrazole Carboxylic Acid:
-
Cause: The chosen coupling reagent may not be potent enough to activate the specific pyrazole carboxylic acid, which can be influenced by the electronic properties of the pyrazole ring.
-
Solution: Switch to a more powerful coupling reagent. If you are using EDC/HOBt, consider moving to a uronium-based reagent like HATU. You can also try pre-activating the carboxylic acid by stirring it with the coupling reagent and base for 15-30 minutes before adding the amine.
-
-
Deactivation of the Amine:
-
Cause: The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.
-
Solution: Ensure a sufficient amount of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is used to neutralize any acid and free the amine. Typically, 2-3 equivalents of base are recommended.
-
-
Steric Hindrance:
-
Cause: Bulky substituents near the carboxylic acid or the amine can physically block the approach of the reactants.
-
Solution: For sterically hindered substrates, consider converting the carboxylic acid to an acyl fluoride using a reagent like TFFH, which can be more reactive. Increasing the reaction temperature and extending the reaction time may also be necessary.
-
Guide 2: Impurity Formation and Side Reactions
The formation of side products can complicate purification and reduce yields. Here are some common impurities and how to avoid them.
Common Side Products in Pyrazole Carboxamide Synthesis
| Side Product | Formation Mechanism | Prevention Strategy |
| N-Acylurea | The O-acylisourea intermediate formed from carbodiimide activation can rearrange to a stable N-acylurea. | Add HOBt or OxymaPure to trap the O-acylisourea as a more reactive and stable active ester. |
| Symmetrical Anhydride | Two molecules of the carboxylic acid react with the coupling reagent. | This can sometimes be a productive intermediate, but if it's problematic, ensure the amine is present to trap the activated species. |
| Epimerization Product | Abstraction of the alpha-proton of a chiral carboxylic acid. | Use racemization-suppressing additives (HOBt, OxymaPure), lower the reaction temperature, and use a non-nucleophilic base. |
| Pyrazole N-Acylation | Acylation of the unprotected pyrazole nitrogen. | Protect the pyrazole nitrogen (e.g., with a Boc group) prior to coupling. |
General Synthetic Workflow for Pyrazole Carboxamide
Caption: A generalized workflow for pyrazole carboxamide synthesis.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common pyrazole carboxamide synthesis routes.
Protocol 1: Synthesis of Pyrazole-Carboxylic Acid
The most common route to pyrazole carboxamides involves the initial synthesis of a pyrazole carboxylic acid.
Part A: Synthesis of Pyrazole-Carboxylate Ester via Knorr Cyclocondensation
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Dissolve the hydrazine derivative (1.0 eq) in ethanol.
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Add a catalytic amount of glacial acetic acid.
-
Add the β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.
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Reflux the mixture for 2-6 hours, monitoring by TLC.
-
After cooling, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
Part B: Hydrolysis of the Ester to the Carboxylic Acid
-
Dissolve the pyrazole-carboxylate ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).
-
Add LiOH or NaOH (1.5 - 3.0 eq) and stir vigorously at room temperature or with gentle heating (40-50 °C).
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with 1M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water.
-
Dry the product under high vacuum. The resulting pyrazole-carboxylic acid is often pure enough for the next step.
Protocol 2: Amide Coupling using HATU
This protocol is highly effective for a wide range of substrates, including those that are sterically hindered.
-
Dissolve the pyrazole-carboxylic acid (1.0 eq) in anhydrous DMF or DCM.
-
Add HATU (1.0-1.5 eq) and a non-nucleophilic base like DIPEA (2.0 eq).
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Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with 1M HCl (if the product is not basic), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Amide Coupling via an Acyl Chloride
This is a classical and cost-effective method, particularly suitable for large-scale synthesis.
-
Acid Chloride Formation:
-
Suspend or dissolve the pyrazole-carboxylic acid (1.0 eq) in anhydrous DCM or toluene.
-
Add a catalytic amount of DMF.
-
Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.5-2.0 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-3 hours.
-
Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-carbonyl chloride, which is typically used immediately.
-
-
Amide Formation:
-
Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the desired amine (1.2 eq) and a base such as triethylamine (2.0-3.0 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Perform an aqueous workup and purification as described in Protocol 2.
-
References
-
Scite.ai. Synthesis of Pyrazole-Carboxamides and Pyrazole-Carboxylic Acids Derivatives: Simple Methods to Access Powerful Building Blocks. [Link]
-
National Center for Biotechnology Information. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. [Link]
-
MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
National Center for Biotechnology Information. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. [Link]
-
MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). [Link]
-
National Center for Biotechnology Information. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]
-
DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]
-
Beilstein Journals. An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. [Link]
-
ResearchGate. (PDF) Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
-
SpringerLink. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. [Link]
-
ACS Publications. 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. [Link]
-
Synthesis and evaluation of novel pyrazole carboxamide derivatives. [Link]
-
PubMed. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. [Link]
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National Center for Biotechnology Information. Recent highlights in the synthesis and biological significance of pyrazole derivatives. [Link]
-
ResearchGate. Modulating N- versus O-arylation in pyrazolone-aryl halide couplings | Request PDF. [Link]
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Reddit. amide coupling help : r/Chempros. [Link]
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J-Stage. Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
ResearchGate. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]
-
ResearchGate. How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. [Link]
-
TSI Journals. The Recent Development of the Pyrazoles : A Review. [Link]
-
ResearchGate. Synthesis of the pyrazole carboxamide derivatives 4a–4k. Reagents and.... [Link]
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National Center for Biotechnology Information. Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. [Link]
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PubMed Central. N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
SlideShare. Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]
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ResearchGate. (PDF) NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides.. [Link]
-
ResearchGate. Experimental conversions of N-acylation and O-acylation with and without CO2 protection.. [Link]
-
Quora. During the formation of paracetamol why do you get N-acylation instead of O. [Link]
Technical Support Center: Overcoming Resistance to Pyrazole-Based Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for pyrazole-based inhibitors. This resource, designed for researchers at the forefront of drug discovery, provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during in-vitro and in-vivo experiments. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established scientific literature to help you navigate the complexities of inhibitor resistance and optimize your experimental outcomes.
Introduction: The Prominence and Pitfalls of Pyrazole-Based Inhibitors
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved protein kinase inhibitors used in oncology.[1] Its synthetic accessibility and versatile bioisosteric properties have made it a cornerstone in the development of targeted therapies against kinases like JAK, Bcr-Abl, and ALK.[1][2] However, the emergence of resistance remains a critical obstacle in the long-term efficacy of these inhibitors. This guide will equip you with the knowledge to anticipate, identify, and overcome these resistance mechanisms in your research.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the use of pyrazole-based inhibitors in a research setting.
Q1: My pyrazole-based inhibitor shows decreased potency in my cell-based assays over time. What are the likely causes?
A1: This is a common observation and often points towards the development of acquired resistance. The primary mechanisms include:
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On-target mutations: The most frequent cause is the emergence of mutations in the kinase's ATP-binding pocket, where the inhibitor binds. These mutations can reduce the inhibitor's binding affinity. A well-documented example is the "gatekeeper" mutation, which involves a residue that controls access to a hydrophobic pocket.[1][3]
-
Target overexpression: The cancer cells may adapt by increasing the expression of the target kinase, effectively outcompeting the inhibitor.
-
Activation of bypass signaling pathways: Cells can develop alternative signaling routes to circumvent the inhibited pathway, rendering the inhibitor ineffective.
Q2: I'm observing significant off-target effects with my pyrazole-based inhibitor. How can I confirm this and what can I do?
A2: Off-target effects can confound experimental results. To investigate this:
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Perform a kinome scan: This will provide a broad profile of the kinases your compound inhibits.
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Use a structurally distinct inhibitor for the same target: If a different inhibitor for the same target does not produce the same phenotype, it's likely your initial inhibitor has off-target effects.
-
Titrate your inhibitor: Use the lowest effective concentration to minimize off-target effects.
For addressing off-target effects, consider synthesizing or obtaining analogs of your compound. Minor structural modifications to the pyrazole core or its substituents can significantly alter the selectivity profile.[4]
Q3: My pyrazole-based inhibitor has poor solubility. What are some common strategies to improve it?
A3: Poor aqueous solubility is a frequent challenge. Here are some strategies:
-
Salt formation: If your compound has a basic nitrogen, forming a salt (e.g., hydrochloride) can improve solubility.
-
Formulation with excipients: Using solubilizing agents like DMSO, cyclodextrins, or co-solvents can be effective for in-vitro experiments.
-
Structural modification: Introducing polar functional groups to the pyrazole scaffold can enhance solubility. The pyrazole ring itself can act as a bioisostere for an arene core to improve physicochemical properties.[5]
Q4: How can I proactively screen for potential resistance mutations in my experiments?
A4: To anticipate resistance, you can employ a forward genetics approach:
-
In-vitro resistance profiling: Expose your target cell line to escalating doses of the inhibitor over a prolonged period.
-
Sequence the target kinase: In the resistant clones that emerge, sequence the gene encoding the target kinase to identify mutations.
-
Utilize CRISPR-based screening: This can help identify genes that, when knocked out, confer resistance to your inhibitor.
Troubleshooting Guides
This section provides structured approaches to common experimental problems.
Guide 1: Investigating Acquired Resistance in Cell Culture
Problem: A previously sensitive cancer cell line is now showing resistance to your pyrazole-based inhibitor.
Workflow:
Caption: Workflow for troubleshooting acquired resistance.
Experimental Protocols:
-
Dose-Response Curve:
-
Seed cells in a 96-well plate.
-
Treat with a serial dilution of your inhibitor.
-
After 72 hours, assess cell viability using an MTT or similar assay.
-
Compare the IC50 value to the parental, sensitive cell line. A significant rightward shift indicates resistance.
-
-
Drug Washout Experiment:
-
Culture the resistant cells in a drug-free medium for several passages.
-
Re-evaluate the IC50. If the IC50 returns to the sensitive range, the resistance was likely transient.
-
-
Target Gene Sequencing:
-
Isolate genomic DNA or RNA (for cDNA synthesis) from the resistant cells.
-
Amplify the coding sequence of the target kinase using PCR.
-
Perform Sanger sequencing and compare the sequence to the wild-type to identify mutations.
-
Guide 2: Addressing Poor In-Vivo Efficacy
Problem: Your pyrazole-based inhibitor shows potent in-vitro activity but has poor efficacy in an animal model.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Pharmacokinetics (PK) | Perform a PK study to measure plasma and tumor drug concentrations over time. | The compound may be rapidly metabolized or cleared, or may not reach the tumor at a sufficient concentration. |
| Poor Bioavailability | Test different routes of administration (e.g., intravenous vs. oral) and formulations. | The drug may not be well absorbed from the gastrointestinal tract if administered orally. |
| Metabolic Instability | Incubate the compound with liver microsomes and analyze for degradation products. | The pyrazole ring is generally metabolically stable, but substituents can be sites of metabolism.[6] |
| Target Engagement Issues | Perform a pharmacodynamic (PD) study to measure target inhibition in the tumor. | Even if the drug reaches the tumor, it may not be engaging its target effectively in the more complex in-vivo environment. |
Signaling Pathway Perturbation by Resistance
The following diagram illustrates how resistance mechanisms can reactivate downstream signaling even in the presence of a pyrazole-based inhibitor.
Caption: Mechanisms of resistance to kinase inhibitors.
References
- Benchchem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation.
-
Niculescu, G. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]
- Various Authors. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- Various Authors. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PubMed Central.
- Various Authors. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central.
-
Various Authors. (2021). Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory, ulcerogenicity, cardiovascular evaluation, and molecular modeling studies. Bioorganic Chemistry, 114, 105122. [Link]
-
Various Authors. (2025). Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis. European Journal of Medicinal Chemistry, 287, 117340. [Link]
- Various Authors. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI.
-
Various Authors. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 209-226. [Link]
- Various Authors. (n.d.). Overcoming the Challenges of Pyrazinamide Susceptibility Testing in Clinical Mycobacterium tuberculosis Isolates. PubMed Central.
-
Various Authors. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(24), 2135-2153. [Link]
-
Kumar, H. (2022). An insight into pyrazole-containing compounds: Synthesis and pharmacological activities. SciSpace. [Link]
-
Various Authors. (n.d.). [Kinase inhibitors and their resistance]. PubMed. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Pyrazole Synthesis with 5-Hydrazinoisophthalic Acid Hydrochloride.
-
Various Authors. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 708977. [Link]
-
Various Authors. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
- Various Authors. (n.d.). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. NIH.
-
Various Authors. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
-
Various Authors. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
- Various Authors. (n.d.). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. PubMed Central.
-
Dube, Z. F., et al. (2023). Inherent efficacies of pyrazole-based derivatives for cancer therapy: the interface between experiment and in silico. Future Medicinal Chemistry. [Link]
-
Various Authors. (2025). Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2545004. [Link]
-
Various Authors. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 25(14), 7799. [Link]
-
Various Authors. (2025). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation. The Journal of Organic Chemistry. [Link]
-
Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal, 27(19), 2791-2804. [Link]
-
Pao, W., et al. (2005). How Tumor Cells Acquire Resistance to Kinase Inhibitors. PLOS Medicine, 2(3), e74. [Link]
- Benchchem. (n.d.). An In-depth Technical Guide to a Key Intermediate in the Synthesis of Pyrazole-Based CRAC Channel Inhibitors.
-
Various Authors. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. How Tumor Cells Acquire Resistance to Kinase Inhibitors | PLOS Medicine [journals.plos.org]
- 4. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide
Welcome to the dedicated technical support resource for the analytical challenges associated with the detection of 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide . This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development, validation, and troubleshooting for this polar N-heterocyclic compound. Drawing upon established principles of bioanalysis and mass spectrometry, this document provides practical, field-proven insights to ensure the generation of robust and reliable data.
Introduction to Analytical Considerations
This compound is a small, polar molecule, and its chemical properties present a unique set of analytical challenges. Its polarity can make it difficult to retain on traditional reversed-phase liquid chromatography (RPLC) columns, and its functional groups (primary amine and carboxamide) can be susceptible to matrix effects and instability in biological samples. This guide will address these challenges in a structured question-and-answer format, providing both the "how" and the "why" behind each recommendation.
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: I am experiencing low recovery of this compound from plasma samples using protein precipitation. What could be the cause and how can I improve it?
A1: Low recovery following protein precipitation (PPT) with acetonitrile or methanol is a common issue for polar compounds. Several factors could be at play:
-
Analyte Adsorption: The compound may be adsorbing to the precipitated proteins. To mitigate this, consider acidification of the precipitation solvent (e.g., with 0.1% formic acid). This will protonate the primary amine group of your analyte, increasing its solubility in the supernatant.
-
Incomplete Precipitation: Ensure a sufficient volume of organic solvent is used (typically a 3:1 or 4:1 ratio of solvent to plasma) for complete protein precipitation.
-
Supernatant Transfer: Be meticulous during the transfer of the supernatant to avoid aspirating any of the protein pellet.
If low recovery persists, a more rigorous sample clean-up technique like Solid-Phase Extraction (SPE) is recommended. For a polar basic compound like this, a mixed-mode cation exchange SPE sorbent would be an excellent choice.
Q2: What type of SPE sorbent is most suitable for extracting this compound from a biological matrix?
A2: A mixed-mode cation exchange SPE sorbent is ideal. This type of sorbent has both reversed-phase and strong or weak cation exchange properties. The methodology would be as follows:
-
Conditioning: Condition the sorbent with methanol followed by an acidic aqueous solution (e.g., 0.1% formic acid in water).
-
Loading: Load the pre-treated (acidified and diluted) plasma sample. The analyte will be retained by both hydrophobic and cation exchange mechanisms.
-
Washing: A multi-step wash is crucial. First, wash with a weak organic solvent in an acidic aqueous solution to remove polar interferences. Then, a wash with a stronger organic solvent (e.g., methanol) can remove non-polar interferences.
-
Elution: Elute the analyte using a small volume of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The high pH will neutralize the charge on the analyte, disrupting the cation exchange retention, while the organic solvent disrupts the reversed-phase retention.
This approach provides a much cleaner extract compared to PPT, significantly reducing matrix effects.
Liquid Chromatography
Q3: My compound is eluting at or near the void volume on my C18 column. How can I achieve better retention?
A3: This is a classic challenge with polar analytes on RPLC columns. Here are several strategies to improve retention:
-
Mobile Phase Modification:
-
Reduce Organic Content: Start with a very low percentage of organic solvent (e.g., 2-5% acetonitrile or methanol) in your mobile phase.
-
Use an Ion-Pairing Reagent: Adding an ion-pairing reagent like heptafluorobutyric acid (HFBA) at a low concentration (e.g., 0.1%) to the mobile phase can form an ion pair with the protonated analyte, increasing its hydrophobicity and retention on a C18 column. Note that ion-pairing reagents are generally not MS-friendly as they can cause ion suppression.
-
-
Alternative Column Chemistries:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds. The mobile phase consists of a high percentage of organic solvent (typically acetonitrile) with a small amount of aqueous buffer.
-
Embedded Polar Group (EPG) Columns: These are reversed-phase columns with polar groups embedded in the stationary phase, which enhances the retention of polar analytes through secondary interactions.
-
Mixed-Mode Chromatography: As with SPE, mixed-mode LC columns offer both reversed-phase and ion-exchange retention mechanisms, providing excellent retention for polar, ionizable compounds.[1]
-
| Parameter | Reversed-Phase (C18) | HILIC | Mixed-Mode (RP-Cation Exchange) |
| Stationary Phase | Non-polar (e.g., octadecylsilane) | Polar (e.g., bare silica, amide) | Non-polar with ion-exchange groups |
| Mobile Phase | High aqueous | High organic | Gradient from high aqueous to high organic |
| Retention of Polar Analytes | Poor | Excellent | Excellent |
| MS Compatibility | Good (with volatile additives) | Good (with volatile buffers) | Good (with volatile buffers) |
A comparison of LC modes for polar analyte retention.
Q4: I'm observing poor peak shape (tailing) for my analyte. What are the likely causes and solutions?
A4: Peak tailing for a basic compound like this compound is often due to secondary interactions with acidic silanol groups on the silica-based stationary phase.
-
Mobile Phase pH: Ensure the mobile phase pH is well below the pKa of the primary amine to keep it consistently protonated. A pH of 2.5-3.5 is a good starting point.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with thorough end-capping have fewer exposed silanol groups, reducing the sites for secondary interactions.
-
Mobile Phase Additives: A small amount of a basic additive, such as triethylamine (TEA), can be added to the mobile phase to compete with the analyte for binding to the active silanol sites. However, TEA is not ideal for MS detection due to its ion-suppressing effects. A more MS-friendly alternative is to use a slightly higher buffer concentration (e.g., 10-20 mM ammonium formate).
Mass Spectrometry
Q5: I am having trouble optimizing the ESI-MS/MS parameters for this compound. What are the key parameters to focus on?
A5: For a small polar molecule, careful optimization of the electrospray ionization (ESI) source is critical for achieving good sensitivity. The compound is expected to ionize well in positive ion mode due to the presence of the basic nitrogen atoms.
-
Capillary Voltage: Start around 3.5-4.5 kV. Too low a voltage will result in inefficient ionization, while too high a voltage can lead to in-source fragmentation.
-
Nebulizer Gas Pressure: This controls the formation of the aerosol droplets. A typical starting point is 40-50 psi.
-
Drying Gas Flow and Temperature: These parameters are crucial for desolvation. For a polar analyte in a highly aqueous mobile phase, you will likely need a higher drying gas temperature (e.g., 300-350 °C) and flow rate (e.g., 10-12 L/min) to efficiently remove the solvent.
-
Fragmentor/Cone Voltage: This voltage influences the transmission of ions into the mass analyzer and can also induce fragmentation. Optimize this parameter to maximize the abundance of the precursor ion.
Q6: What are the expected fragmentation patterns for this compound in MS/MS?
A6: Based on the structure and general fragmentation rules for pyrazole derivatives, the following fragmentation pathways are likely:
-
Loss of the Carboxamide Group: Cleavage of the bond between the pyrazole ring and the carboxamide group is a probable fragmentation pathway.
-
Loss of Small Neutral Molecules: Expect losses of ammonia (NH₃) from the amino group or water (H₂O) if in-source fragmentation occurs.
-
Ring Cleavage: Pyrazole rings can undergo characteristic fragmentation involving the loss of HCN or N₂.
It is essential to perform a product ion scan on the protonated molecule [M+H]⁺ to identify the most abundant and stable fragment ions for use in Multiple Reaction Monitoring (MRM) assays.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Results | Analyte Instability: Degradation in matrix during sample collection, storage, or processing. | - Add stabilizers (e.g., esterase inhibitors if hydrolysis is suspected) to collection tubes. - Keep samples on ice during processing and store at -80 °C. - Perform thorough stability assessments (freeze-thaw, bench-top, long-term) as per FDA/EMA guidelines.[2][3] |
| Matrix Effects: Ion suppression or enhancement from co-eluting endogenous components. | - Improve sample clean-up (e.g., switch from PPT to SPE). - Modify chromatographic conditions to separate the analyte from the interfering peaks. - Use a stable isotope-labeled internal standard. - Evaluate matrix effects by comparing the response in neat solution versus post-extraction spiked matrix.[4][5] | |
| Carryover | Adsorption of Analyte: The compound may be adsorbing to surfaces in the autosampler or LC system. | - Use a stronger needle wash solvent in the autosampler, preferably one containing a small amount of acid or base to match the analyte's properties. - Inject a blank solvent after high concentration samples. - Consider using PEEK tubing and fittings. |
| Poor Sensitivity | Suboptimal MS Parameters: Inefficient ionization or fragmentation. | - Re-optimize ESI source parameters (capillary voltage, gas flows, temperature). - Ensure the correct precursor and product ions are selected for MRM. - Check for and clean any contamination in the MS source. |
| Inefficient Sample Preparation: Low extraction recovery. | - Re-evaluate the sample preparation method (see Q1 and Q2). |
Method Validation
Any bioanalytical method used for regulatory submissions must be validated according to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3] Key validation parameters include:
-
Selectivity and Specificity
-
Accuracy and Precision
-
Calibration Curve and Linearity
-
Lower Limit of Quantification (LLOQ)
-
Matrix Effect
-
Recovery
-
Stability (Freeze-Thaw, Bench-Top, Long-Term, Stock Solution)
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. [Link]
-
Validated hydrophilic interaction LC-MS/MS method for simultaneous quantification of dacarbazine and 5-amino-4-imidazole-carboxamide in human plasma. Talanta. [Link]
-
Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Biomedical Chromatography. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse? Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
ICH M10 on bioanalytical method validation. European Medicines Agency. [Link]
-
Dependence of matrix effect on ionization polarity during LC-ESI-MS analysis of derivatized amino acids in some natural samples. Journal of Mass Spectrometry. [Link]
-
Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry. [Link]
-
Evaluation of Matrix Effects in Metabolite Profiling Based on Capillary Liquid Chromatography Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Analytical Chemistry. [Link]
Sources
- 1. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Purification of 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide
Welcome to the technical support center for the purification of 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this and related pyrazole carboxamide derivatives. Our goal is to equip you with the knowledge to not only solve problems but also to understand the underlying chemical principles, enabling you to develop robust and reproducible purification protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The most common and effective purification techniques for pyrazole carboxamide derivatives are recrystallization and column chromatography.[1][2] Recrystallization is a cost-effective method for obtaining highly pure solid compounds, assuming a suitable solvent can be found.[1] Column chromatography is particularly useful for separating complex mixtures and isolating the target compound from byproducts and unreacted starting materials.[1][2]
Q2: How can I effectively monitor the purification process?
A2: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of column chromatography and assessing the purity of fractions in real-time.[1] For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice.[1] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the structural integrity of the purified compound and identifying any residual impurities.[1]
Q3: What are the likely impurities I might encounter?
A3: Common impurities include unreacted starting materials, residual reagents from the synthesis, and byproducts from side reactions.[1] A significant challenge in the synthesis of asymmetrically substituted pyrazoles can be the formation of regioisomers, which often have very similar physical properties, making them difficult to separate.[1]
Q4: My pyrazole derivative appears to be degrading on the silica gel column. What can I do?
A4: The amino group on the pyrazole ring can interact with the acidic silica gel, leading to streaking, poor separation, and in some cases, degradation.[1][3] To mitigate this, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base, such as 0.1-1% triethylamine.[3][4] Alternatively, using a different stationary phase like neutral alumina can be a viable option.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during your purification experiments in a question-and-answer format.
Recrystallization Issues
Q: My compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?
A: "Oiling out" occurs when the compound separates from the solvent as a liquid phase rather than forming a crystalline solid. This often happens when the solution is supersaturated to a great extent or if the cooling process is too rapid.
-
Possible Causes & Solutions:
-
Inadequate Solvent: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen for a new solvent or a different solvent mixture.
-
Presence of Impurities: Impurities can inhibit crystal lattice formation.[3] Try treating the hot solution with a small amount of activated charcoal to adsorb impurities before the filtration step.[3]
-
Cooling Rate: Cooling the solution too quickly can favor oil formation over crystallization. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.
-
Q: I'm experiencing significant product loss during recrystallization. How can I improve my yield?
A: Product loss is a common issue in recrystallization and can occur at various stages.
-
Possible Causes & Solutions:
-
Premature Crystallization: The compound may crystallize prematurely during hot filtration. To prevent this, use a pre-heated funnel and receiving flask.[3]
-
Loss During Transfers: Product can be lost when transferring between glassware.[3] Ensure you rinse all glassware with the cold recrystallization solvent and add these rinsings to the filtration funnel to recover any residual product.[3]
-
Solubility in Cold Solvent: Even at low temperatures, your compound will have some solubility in the solvent. Minimize the amount of cold solvent used for washing the crystals.
-
Column Chromatography Issues
Q: My compound is streaking on the TLC plate and the column. What is the cause and how can I get sharp bands?
A: Streaking is often observed with polar or basic compounds like this compound on silica gel.
-
Possible Causes & Solutions:
-
Strong Interaction with Silica: The basic amino group can strongly interact with the acidic silica gel. As mentioned in the FAQs, adding a small amount of triethylamine (0.1-1%) to your eluent can neutralize the acidic sites on the silica, leading to sharper bands.[3][4]
-
Overloading: Applying too much sample to your TLC plate or column can cause streaking. Ensure you are not exceeding the capacity of your stationary phase.
-
Inappropriate Solvent System: The polarity of your eluent might not be optimal. Experiment with different solvent systems to find one that provides a good separation and band shape.
-
Q: I'm struggling to separate my desired product from a closely-eluting impurity. What are my options?
A: Co-elution of impurities with similar polarities to your target compound is a frequent challenge.
-
Possible Causes & Solutions:
-
Suboptimal Solvent System: The resolution between your compound and the impurity may be poor in the current eluent. Try screening different solvent systems with varying polarities and compositions. Sometimes, switching to a completely different solvent system (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can alter the selectivity and improve separation.
-
Gradient Elution: If you are using an isocratic (constant solvent composition) elution, switching to a shallow gradient elution can help to better resolve closely-eluting compounds.[3]
-
Alternative Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. Options include alumina, reversed-phase silica (C18), or functionalized silica gels.
-
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, dissolve a small amount of your crude product in a minimal amount of a potential solvent at its boiling point. Allow it to cool to room temperature and then in an ice bath. A suitable solvent will show high solubility when hot and low solubility when cold, with the formation of crystals upon cooling.
-
Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the solvent in small portions until a saturated solution is achieved at the boiling point.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.[3] Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities or activated charcoal.[3]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: General Column Chromatography Procedure
-
TLC Analysis: Develop a suitable solvent system using TLC. The ideal eluent should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate. If using a gradient, gradually increase the polarity of the eluent.[3]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.[3]
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[3]
Visualizations
Purification Workflow Decision Tree
Caption: A decision tree for selecting a purification strategy.
General Column Chromatography Workflow
Caption: A general workflow for purification by column chromatography.
Data Summary
Table 1: Common Solvents for Chromatography and Recrystallization
| Solvent | Polarity Index | Boiling Point (°C) | Common Use |
| Hexane | 0.1 | 69 | Non-polar eluent component |
| Ethyl Acetate | 4.4 | 77 | Polar eluent component |
| Dichloromethane | 3.1 | 40 | Eluent component |
| Methanol | 5.1 | 65 | Highly polar eluent component, recrystallization |
| Ethanol | 4.3 | 78 | Recrystallization |
| Water | 10.2 | 100 | Recrystallization |
| Acetone | 5.1 | 56 | Recrystallization, eluent component |
Note: The ideal solvent or solvent system for this compound must be determined empirically.
References
- BenchChem. (n.d.). Technical Support Center: Purification of Pyrazolone Derivatives.
- BenchChem. (n.d.). Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives.
- BenchChem. (n.d.). Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications.
- Various Authors. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.
- BenchChem. (n.d.). This compound.
- Thumar, N. M., & Ladva, K. (2016). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 8(2), 662-667.
- Jaisankar, K. R., et al. (2013). Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines. International Journal of ChemTech Research, 5(1), 83-87.
Sources
Validation & Comparative
A Comparative Guide to Pyrazole-Based Inhibitors: From Versatile Scaffolds to Targeted Therapeutics
The pyrazole nucleus, a five-membered aromatic heterocycle, stands as a cornerstone in modern medicinal chemistry.[1] Recognized as a "privileged scaffold," its structural and physicochemical properties—including the ability to act as both a hydrogen bond donor and acceptor—make it a highly versatile component in drug design.[1][2][3] This guide provides a comparative analysis of pyrazole-based inhibitors, beginning with the foundational building block 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide and expanding to showcase the diverse therapeutic applications of this chemical class through prominent, market-approved drugs. We will explore their distinct mechanisms of action, supported by experimental data and workflows, to provide researchers and drug development professionals with a comprehensive understanding of this important pharmacophore.[4]
Part 1: The Pyrazole Core - A Synthetic Building Block
The compound This compound serves as an exemplary synthetic intermediate, a foundational piece from which more complex and potent therapeutic agents can be constructed.[5] Its structure, featuring strategically placed amino and carboxamide groups, provides multiple reaction points for chemical modification, allowing chemists to explore a vast chemical space and optimize for specific biological targets.
While this specific molecule is primarily a building block, its core structure is found in derivatives investigated for significant biological activities. Research has shown that related 5-amino-1H-pyrazole-4-carboxamide derivatives can act as potent covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are critical in various cancers.[6] For instance, certain derivatives have demonstrated nanomolar efficacy against lung cancer (NCI-H520) and gastric cancer (SNU-16) cell lines.[5][6] This highlights the latent therapeutic potential held within this pyrazole framework, awaiting targeted chemical elaboration.
Generalized Synthesis Protocol: Multi-step Synthesis of a 4-Aminopyrazole Carboxamide
The synthesis of substituted 4-aminopyrazole carboxamides is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The following protocol is a generalized representation based on established chemical literature.[5][7]
Workflow for Pyrazole Carboxamide Synthesis
Caption: A generalized workflow for the multi-step synthesis of 4-aminopyrazole carboxamides.
Step-by-Step Methodology:
-
Cyclocondensation: React a β-keto ester (e.g., ethyl acetoacetate) with a hydrazine derivative (e.g., methylhydrazine). This reaction forms the core pyrazole ring. The choice of reactants at this stage is critical as it dictates the initial substitution pattern of the scaffold.
-
Nitration: Introduce a nitro group at the 4-position of the pyrazole ring using a mixture of nitric acid and sulfuric acid. This step is performed under controlled temperatures to prevent unwanted side reactions and is crucial for the subsequent introduction of the amino group.
-
Reduction: Reduce the nitro group to an amino group. A common and efficient method is catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst.[7] This step yields the key 4-amino-pyrazole intermediate.
-
Saponification: Hydrolyze the ester group to a carboxylic acid using a base such as sodium hydroxide. This prepares the molecule for the final amidation step.
-
Amidation: Couple the resulting carboxylic acid with the desired amine (e.g., dimethylamine) to form the final carboxamide. This is often achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by the addition of the amine.[5]
This self-validating system ensures purity at each stage through standard analytical techniques (NMR, LC-MS) before proceeding to the next, guaranteeing the structural integrity of the final compound.
Part 2: Comparative Analysis of Marketed Pyrazole Inhibitors
The true power of the pyrazole scaffold is demonstrated by the diverse range of FDA-approved drugs that incorporate it. By examining these compounds, we can appreciate how modifications to the pyrazole core lead to highly specific inhibitors targeting different biological pathways.
Case Study 1: Celecoxib (Celebrex®) - Selective COX-2 Inhibition
-
Therapeutic Area: Anti-inflammatory, Analgesic.
-
Mechanism of Action: Celecoxib is a diaryl-substituted pyrazole that functions as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[8] COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[9] Unlike non-selective NSAIDs that inhibit both COX-1 and COX-2, celecoxib's selectivity for COX-2 reduces the risk of gastrointestinal side effects associated with COX-1 inhibition.[10][11] The sulfonamide side chain of celecoxib binds to a hydrophilic region near the active site of COX-2, contributing to its selectivity.[9][10]
COX-2 Signaling Pathway and Point of Inhibition
Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking prostaglandin synthesis.
Case Study 2: Sildenafil (Viagra®) - PDE5 Inhibition
-
Therapeutic Area: Erectile Dysfunction, Pulmonary Arterial Hypertension.
-
Mechanism of Action: Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[12][13] In the context of erectile function, sexual stimulation leads to the release of nitric oxide (NO), which increases levels of cyclic guanosine monophosphate (cGMP).[14] cGMP induces smooth muscle relaxation and vasodilation, leading to increased blood flow.[15] PDE5 is the enzyme responsible for breaking down cGMP. By inhibiting PDE5, sildenafil prevents the degradation of cGMP, thereby enhancing and prolonging the vasodilatory effect of NO.[14][15]
NO/cGMP Pathway and Sildenafil's Role
Caption: Sildenafil inhibits PDE5, leading to increased cGMP levels and vasodilation.
Case Study 3: Rimonabant (Acomplia®) - CB1 Receptor Inverse Agonism (Withdrawn)
-
Therapeutic Area: Anti-obesity (formerly).
-
Mechanism of Action: Rimonabant was the first selective cannabinoid-1 (CB1) receptor inverse agonist to be marketed.[16][17] The endocannabinoid system is involved in regulating appetite and energy balance.[18] By blocking CB1 receptors in the brain and peripheral tissues like adipose tissue, Rimonabant was designed to decrease appetite and improve metabolic parameters.[18][19] Its withdrawal from the market due to serious psychiatric side effects serves as a critical lesson in drug development, emphasizing that target engagement must be balanced with a thorough safety profile.[18]
Case Study 4: Stanozolol (Winstrol®) - Androgen Receptor Agonism
-
Therapeutic Area: Anabolic Steroid (Hereditary Angioedema).
-
Mechanism of Action: Stanozolol is a synthetic anabolic steroid derived from dihydrotestosterone (DHT), uniquely characterized by a pyrazole ring fused to the steroid A-ring.[20][21] It functions as an agonist of the androgen receptor (AR).[22] Upon binding, the stanozolol-AR complex translocates to the nucleus, where it modulates gene expression to increase protein synthesis and nitrogen retention in muscles.[20][23] This demonstrates the pyrazole moiety's ability to be incorporated into larger, more complex molecular architectures to confer specific pharmacological properties.
Part 3: Performance Summary and Experimental Considerations
The versatility of the pyrazole scaffold allows for the development of inhibitors against a wide array of biological targets. The specific substitutions on the pyrazole ring are paramount in dictating this target selectivity and the resulting therapeutic effect.
Table 1: Comparative Summary of Pyrazole-Based Inhibitors
| Compound | Primary Target | Mechanism of Action | Therapeutic Area | Key Structural Feature |
| Celecoxib | Cyclooxygenase-2 (COX-2) | Selective Enzyme Inhibition | Anti-inflammatory | Diaryl-substituted pyrazole with a sulfonamide moiety[9] |
| Sildenafil | Phosphodiesterase 5 (PDE5) | Enzyme Inhibition | Erectile Dysfunction, PAH | Fused pyrazolopyrimidinone core[3] |
| Rimonabant | Cannabinoid-1 (CB1) Receptor | Inverse Agonist | Anti-obesity (Withdrawn) | Fully substituted pyrazole[3] |
| Stanozolol | Androgen Receptor (AR) | Receptor Agonist | Anabolic Steroid | Pyrazole ring fused to a steroid nucleus[22] |
| This compound Derivatives | Kinases (e.g., FGFR) | Covalent Enzyme Inhibition | Oncology (Investigational) | Substituted 5-aminopyrazole core[6] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (General Workflow)
To evaluate the potential of novel pyrazole derivatives, such as those derived from our core building block, a robust in vitro kinase inhibition assay is essential. This workflow outlines the key steps to determine the inhibitory potency (e.g., IC50) of a test compound.
Workflow for a Typical Kinase Inhibition Assay
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.
Step-by-Step Methodology:
-
Plate Preparation: Serially dilute the test compound (e.g., a derivative of this compound) across a 96- or 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Reaction Initiation: Add the kinase, its specific substrate, and ATP to each well to initiate the phosphorylation reaction. The concentration of ATP is often kept near its Km value for competitive inhibitor studies.
-
Incubation: Allow the reaction to proceed for a set time at a controlled temperature (e.g., 30°C for 60 minutes).
-
Detection: Stop the reaction and add a detection reagent. Many commercial kits use a luciferase-based system that measures the amount of ATP remaining. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.
-
Data Analysis: Measure the signal using a plate reader. Plot the signal intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.
Conclusion
The pyrazole scaffold is a testament to the power of privileged structures in drug discovery. From the fundamental utility of synthetic building blocks like This compound to the targeted efficacy of blockbuster drugs like Celecoxib and Sildenafil, the pyrazole core has proven its adaptability. By understanding the distinct mechanisms and structure-activity relationships of these diverse inhibitors, researchers can better leverage this versatile scaffold to design the next generation of targeted therapeutics for a wide range of human diseases. The continued exploration of pyrazole derivatives, particularly in oncology and inflammatory diseases, promises a rich future for this enduring pharmacophore.[4][24]
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- Al-Zaydi, K.M., et al. (2006). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
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A Senior Application Scientist's Guide to Validating the Biological Activity of 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide as a Putative IRE1α RNase Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of "4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide." The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This guide will focus on a particularly compelling potential mechanism of action: the inhibition of the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1α (IRE1α), a critical sensor and transducer of the Unfolded Protein Response (UPR).[6][7][8]
The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[9][10] IRE1α is a key mediator of the UPR, and its dysregulation is implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making it an attractive therapeutic target.[6][7][8] This guide will provide a comparative analysis of the subject compound with known IRE1α inhibitors and present detailed, self-validating experimental protocols to rigorously assess its biological activity.
The Unfolded Protein Response and the Central Role of IRE1α
Under ER stress, the chaperone protein BiP (Binding immunoglobulin protein) dissociates from the luminal domain of IRE1α, leading to its dimerization and autophosphorylation.[7] This conformational change activates its cytosolic RNase domain, which initiates two primary downstream signaling branches:
-
XBP1 mRNA Splicing: IRE1α excises a 26-nucleotide intron from the mRNA of the X-box binding protein 1 (XBP1).[11] The spliced XBP1 (XBP1s) encodes a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD), generally promoting cell survival and adaptation.[7][12]
-
Regulated IRE1-Dependent Decay (RIDD): IRE1α can also degrade a subset of mRNAs localized to the ER membrane, a process known as RIDD. This reduces the protein load on the ER. However, prolonged or excessive RIDD activity can contribute to apoptosis.[12]
The modulation of IRE1α RNase activity, therefore, presents a promising therapeutic strategy to influence cell fate in diseases characterized by ER stress.
Visualizing the IRE1α Signaling Pathway
Caption: The IRE1α signaling pathway in response to ER stress.
Comparative Landscape of IRE1α RNase Inhibitors
To validate the activity of "this compound," it is essential to compare its performance against well-characterized IRE1α inhibitors. The choice of comparator compounds should ideally include molecules with different mechanisms of action.
| Inhibitor | Mechanism of Action | Reported IC50 (RNase) | Key Features |
| 4µ8C | Direct, non-competitive inhibitor of the RNase domain. | ~60 nM | Well-characterized tool compound; does not inhibit the kinase domain. |
| STF-083010 | Covalent inhibitor of the RNase domain. | ~12 µM | Forms a covalent bond with lysine 907 in the RNase domain.[13] |
| KIRA6 | ATP-competitive kinase inhibitor that allosterically inhibits the RNase domain by preventing oligomerization.[14] | ~150 nM (allosteric inhibition) | Dual kinase and RNase inhibitor; demonstrates in vivo efficacy.[14] |
| This compound | Hypothesized: RNase inhibitor | To be determined | Test compound |
Note: IC50 values can vary significantly based on the assay conditions.
Experimental Validation Protocols
The following protocols provide a tiered approach to validating the inhibitory activity of "this compound" on IRE1α RNase, from a direct biochemical assay to cell-based functional readouts.
Biochemical Validation: In Vitro IRE1α RNase Activity Assay
This assay directly measures the ability of the test compound to inhibit the RNase activity of purified recombinant IRE1α. A common method utilizes a fluorescent reporter substrate.[15]
Principle: A synthetic RNA hairpin substrate containing a fluorophore and a quencher is used. Cleavage of the hairpin by IRE1α separates the fluorophore and quencher, resulting in an increase in fluorescence. An inhibitor will prevent this increase.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and comparator inhibitors (e.g., 4µ8C) in DMSO.
-
Dilute the recombinant human IRE1α cytoplasmic domain to the working concentration in RNase assay buffer.
-
Prepare the fluorescent RNA hairpin substrate in RNase-free water.
-
-
Assay Setup:
-
In a 384-well, black, flat-bottom plate, add 2 µL of serially diluted test compound or control inhibitors. Include a DMSO-only control (no inhibition) and a buffer-only control (no enzyme activity).
-
Add 18 µL of the diluted IRE1α enzyme to each well and incubate for 30 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 5 µL of the RNA hairpin substrate to each well.
-
-
Data Acquisition:
-
Immediately begin reading the fluorescence (e.g., excitation at 485 nm, emission at 520 nm) every minute for 60-90 minutes at 30°C using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Normalize the data to the DMSO control (100% activity) and the buffer control (0% activity).
-
Plot the normalized activity versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Validation: XBP1 Splicing Assay
This assay determines the compound's ability to inhibit IRE1α-mediated XBP1 mRNA splicing in cells under ER stress.
Principle: Cells are treated with an ER stress-inducing agent (e.g., tunicamycin or thapsigargin) in the presence or absence of the test compound.[16] The levels of spliced (XBP1s) and unspliced (XBP1u) mRNA are then quantified by RT-PCR. An effective inhibitor will reduce the ratio of XBP1s to XBP1u.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., HeLa, HEK293T) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or a known inhibitor (e.g., KIRA6) for 1-2 hours.
-
Induce ER stress by adding tunicamycin (e.g., 2.5 µg/mL) or thapsigargin (e.g., 300 nM) and incubate for 4-6 hours.
-
-
RNA Extraction and Reverse Transcription:
-
Lyse the cells and extract total RNA using a standard kit.
-
Perform reverse transcription on 1 µg of total RNA to generate cDNA.
-
-
PCR Amplification:
-
Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron. This will generate different-sized amplicons for XBP1s and XBP1u.
-
-
Analysis:
-
Separate the PCR products on a 3% agarose gel. The XBP1u product will be larger than the XBP1s product.
-
Quantify the band intensities using densitometry. Alternatively, use quantitative real-time PCR (qPCR) with primers specific for XBP1s and total XBP1 for more precise quantification.
-
Calculate the percentage of XBP1 splicing inhibition at each compound concentration.
-
Cell-Based Validation: Regulated IRE1-Dependent Decay (RIDD) Assay
This assay provides an orthogonal measure of IRE1α RNase activity by quantifying the degradation of a known RIDD substrate.
Principle: Upon ER stress, IRE1α degrades specific mRNAs, such as BLOC1S1. An inhibitor of IRE1α RNase activity will prevent this degradation.[6]
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Follow the same cell plating and treatment protocol as the XBP1 splicing assay.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA and synthesize cDNA as described above.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for a known RIDD target (e.g., BLOC1S1) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the relative expression levels of the RIDD target mRNA using the ΔΔCt method.
-
A successful inhibitor will prevent the decrease in the levels of the RIDD target mRNA upon ER stress induction.[6]
-
Visualizing the Experimental Workflow
Caption: Workflow for validating IRE1α RNase inhibition.
Data Interpretation and Presentation
Organize the quantitative data into clear, concise tables to facilitate comparison and interpretation.
Table 1: In Vitro IRE1α RNase Inhibition
| Compound | IC50 (nM) | Hill Slope |
| This compound | Experimental Value | Experimental Value |
| 4µ8C (Control) | Experimental Value | Experimental Value |
| KIRA6 (Control) | Experimental Value | Experimental Value |
Table 2: Cell-Based IRE1α Activity
| Compound | XBP1 Splicing Inhibition (EC50, µM) | BLOC1S1 mRNA Protection (EC50, µM) |
| This compound | Experimental Value | Experimental Value |
| KIRA6 (Control) | Experimental Value | Experimental Value |
Conclusion
This guide outlines a rigorous, multi-faceted approach to validate the biological activity of "this compound" as a potential inhibitor of IRE1α RNase. By progressing from direct biochemical assays to functional cell-based readouts and comparing its performance to established inhibitors, researchers can generate a robust data package to support its mechanism of action. The provided protocols are designed to be self-validating, ensuring the generation of reliable and reproducible results. Successful validation would position this compound as a valuable tool for studying the UPR and a potential starting point for the development of novel therapeutics targeting ER stress-related diseases.
References
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National Institutes of Health (NIH). (n.d.). IRE1: ER stress sensor and cell fate executor - PMC. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). IRE1α Implications in Endoplasmic Reticulum Stress-Mediated Development and Pathogenesis of Autoimmune Diseases - PMC. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Live-Cell Assays for Cell Stress Responses Reveal New Patterns of Cell Signaling Caused by Mutations in Rhodopsin, α-Synuclein and TDP-43. Retrieved from [Link]
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PubMed. (2020, May 8). Role of Endoplasmic Reticulum Stress Sensor IRE1α in Cellular Physiology, Calcium, ROS Signaling, and Metaflammation. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC. Retrieved from [Link]
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National Institutes of Health (NIH). (2022, July 13). Inhibition of IRE1α RNase activity sensitizes patient-derived acute myeloid leukaemia cells to proteasome inhibitors - PMC. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). ATP-Competitive Partial Antagonists of IRE1α's RNase Segregate Outputs of the UPR. Retrieved from [Link]
-
ResearchGate. (n.d.). survival signaling and apoptosis signaling of IRE1 pathway under ER stress condition. Retrieved from [Link]
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ResearchGate. (2025, August 6). Study on the effect of IRE1α on cell growth and apoptosis via modulation PLK1 in ER stress response | Request PDF. Retrieved from [Link]
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National Institutes of Health (NIH). (2013, June 1). Divergent allosteric control of the IRE1α endoribonuclease using kinase inhibitors - PMC. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC. Retrieved from [Link]
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Agilent. (n.d.). Cell Stress Assays. Retrieved from [Link]
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Springer Nature. (n.d.). Methods for Studying ER Stress and UPR Markers in Human Cells. Retrieved from [Link]
-
PubMed. (n.d.). Assays to Study IRE1 Activation and Signaling. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Assays to Study IRE1 Activation and Signaling. Retrieved from [Link]
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PubChem. (n.d.). 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]
-
PubMed. (2015, August 7). A highly sensitive assay of IRE1 activity using the small luciferase NanoLuc: Evaluation of ALS-related genetic and pathological factors. Retrieved from [Link]
-
The Journal of Cell Biology. (2020, January 27). IRE1β negatively regulates IRE1α signaling in response to endoplasmic reticulum stress. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of IRE1α's kinase activity and RNase activity in the presence of ATPcompetitive inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Current status of pyrazole and its biological activities - PMC. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]
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Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
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National Institutes of Health. (2024, June 13). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]
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MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]
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Scientific Research Publishing. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Retrieved from [Link]
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PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]
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National Institutes of Health. (n.d.). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC. Retrieved from [Link]
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comparing efficacy of "4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide" analogs
An In-Depth Technical Guide to the Comparative Efficacy of Pyrazole Carboxamide Analogs
As a Senior Application Scientist, this guide synthesizes the current understanding of pyrazole carboxamide analogs, a versatile class of compounds with significant therapeutic and agricultural potential. We will move beyond a simple listing of data to explore the causal relationships between structural modifications and biological efficacy, providing a framework for rational drug and pesticide design. This document is intended for researchers, scientists, and professionals in the field of drug development and agrochemical research.
Introduction: The Pyrazole Carboxamide Scaffold - A Privileged Structure
The pyrazole ring system is a cornerstone in medicinal chemistry and agrochemical design, recognized for its metabolic stability and diverse biological activities.[1] When combined with a carboxamide moiety, the resulting pyrazole carboxamide scaffold becomes a "privileged structure," capable of interacting with a wide array of biological targets through various non-covalent interactions. A simple yet versatile example of this class is "4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide," which serves as a valuable synthetic intermediate for creating more complex and potent molecules.[2] The strategic modification of this core structure has led to the development of highly selective and efficacious agents for a multitude of applications, ranging from anti-inflammatory and anticancer therapies to fungicides and herbicides.[3][4][5][6] This guide will provide a comparative analysis of the efficacy of various pyrazole carboxamide analogs across different biological targets, supported by experimental data and detailed protocols.
Comparative Efficacy of Pyrazole Carboxamide Analogs
The true utility of the pyrazole carboxamide scaffold is demonstrated by the diverse and potent biological activities that can be achieved through targeted chemical modifications. Below, we compare the efficacy of various analogs in several key areas of research.
Anti-inflammatory Activity: COX-2 Inhibition
A significant application of pyrazole carboxamide analogs is in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation, with the potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[7]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Trifluoromethyl-Pyrazole-Carboxamide Derivatives | ||||
| 3b | 0.46 | 3.82 | 0.12 | [7] |
| 3g | 4.45 | 2.65 | 1.68 | [7] |
| 3d | 5.61 | 4.92 | 1.14 | [7] |
| Ketoprofen (Reference) | 0.034 | 0.164 | 0.21 | [7] |
| Hybrid Pyrazole Analogues | ||||
| 5u | 130.12 | 1.79 | 72.73 | [7] |
| 5s | 164.12 | 2.51 | 65.75 | [7] |
| Celecoxib (Reference) | - | - | 78.06 | [7] |
A lower IC50 value indicates greater potency. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
The data clearly indicates that specific substitutions on the pyrazole carboxamide core can dramatically influence both potency and selectivity for COX-2. For instance, the hybrid pyrazole analogues 5u and 5s demonstrate high selectivity for COX-2, a desirable trait for anti-inflammatory agents.[7]
Anticancer Activity: Kinase Inhibition
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Pyrazole carboxamide derivatives have been successfully developed as potent kinase inhibitors.
Aberrant FGFR signaling is implicated in various cancers. A series of 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as pan-FGFR covalent inhibitors, demonstrating efficacy against both wild-type and drug-resistant mutant forms of the receptor.[8]
| Compound | Target | IC50 (nM) | Cancer Cell Line | IC50 (nM) | Reference |
| 10h | FGFR1 | 46 | NCI-H520 (Lung) | 19 | [8][9] |
| FGFR2 | 41 | SNU-16 (Gastric) | 59 | [8][9] | |
| FGFR3 | 99 | KATO III (Gastric) | 73 | [8][9] | |
| FGFR2 V564F Mutant | 62 | [8] |
The representative compound 10h shows potent, nanomolar inhibition of multiple FGFR isoforms and corresponding cancer cell lines, highlighting the potential of this chemical series in oncology.[8][9]
Mutations in FLT3 are common in acute myeloid leukemia (AML). Novel 1H-pyrazole-3-carboxamide derivatives have been developed as potent FLT3 inhibitors.[10]
| Compound | Target | IC50 (nM) | Cell Line | IC50 (nM) | Reference |
| 8t | FLT3 | 0.089 | MV4-11 (AML) | 1.22 | [10] |
| CDK2 | 0.719 | [10] | |||
| CDK4 | 0.770 | [10] | |||
| FN-1501 | FLT3 | 2.33 | [10] | ||
| CDK2 | 1.02 | [10] | |||
| CDK4 | 0.39 | [10] |
Compound 8t demonstrates significantly more potent inhibition of FLT3 compared to the parent compound FN-1501, showcasing the successful optimization of the pyrazole carboxamide scaffold for this target.[10]
Farnesoid X Receptor (FXR) Antagonism
FXR is a nuclear receptor involved in bile acid metabolism and has been implicated in various metabolic diseases. Trisubstituted-pyrazole carboxamide analogs have been identified as novel and potent FXR antagonists.[11]
| Compound | FXR Binding Affinity (IC50) | FXR Antagonism (IC50) | Reference |
| E16 | 47 nM | 2.62 µM | [11] |
The identification of compound E16 with high binding affinity and potent antagonistic activity against FXR opens up new avenues for the development of therapeutics for metabolic disorders.[11]
Fungicidal Activity
Carboxamide fungicides that target succinate dehydrogenase (SDH) are crucial in agriculture. Novel 4-pyrazole carboxamide derivatives have shown excellent fungicidal activity against a range of plant pathogens.[4]
| Compound | Target Fungus | EC50 (µg/mL) | Reference |
| Multiple Analogs | Sclerotinia sclerotiorum | 2.04 - 15.2 | [4] |
The broad-spectrum activity and high potency of these analogs make them promising candidates for further development as commercial fungicides.[4]
Visualizing Mechanisms and Workflows
FGFR Signaling Pathway and Inhibition
General In Vitro Efficacy Testing Workflow
Experimental Protocols
To ensure the reproducibility and validity of the presented data, we outline the methodologies for key experiments.
In Vitro COX-1/COX-2 Inhibition Assay
This protocol provides a general procedure for determining the in vitro inhibitory activity of compounds against COX-1 and COX-2.[7]
-
Reagent Preparation : Prepare an assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0). Prepare solutions of COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compounds at various concentrations.
-
Enzyme Incubation : In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound or vehicle control. Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Reaction Initiation : Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination and Detection : Stop the reaction after a set time (e.g., 2 minutes) by adding a stopping solution (e.g., 1 M HCl). Measure the amount of prostaglandin E2 (PGE2) produced using a commercial enzyme immunoassay (EIA) kit.
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay (e.g., FGFR)
This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific protein kinase.
-
Reagent Preparation : Prepare a kinase buffer, a solution of the recombinant kinase (e.g., FGFR1), a specific peptide substrate, and ATP. Prepare serial dilutions of the test compounds.
-
Kinase Reaction : In a multi-well plate, combine the kinase, test compound, and peptide substrate. Allow to incubate briefly.
-
Initiation : Start the reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection : Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody-based detection system (e.g., ELISA, TR-FRET) or by measuring ATP consumption (e.g., Kinase-Glo® assay).
-
Data Analysis : Calculate the percentage of kinase activity inhibition for each compound concentration. Determine the IC50 value by non-linear regression analysis of the concentration-response data.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This protocol describes a common method to evaluate the effect of compounds on the proliferation of cancer cell lines.
-
Cell Seeding : Plate the desired cancer cells (e.g., NCI-H520) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with serial dilutions of the test compounds and a vehicle control. Incubate for a specified period (e.g., 72 hours).
-
Viability Assessment :
-
MTT Assay : Add MTT reagent to each well and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
CellTiter-Glo® Assay : Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability. Measure the resulting luminescence.
-
-
Data Analysis : Normalize the absorbance or luminescence readings to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Conclusion
The pyrazole carboxamide scaffold is a remarkably versatile and potent platform for the development of a wide range of biologically active compounds. The comparative data presented in this guide demonstrates that subtle modifications to the core structure can lead to significant improvements in efficacy and selectivity for various targets, including enzymes, nuclear receptors, and protein kinases. The provided experimental protocols and workflows serve as a foundation for the continued exploration and optimization of these promising analogs. As our understanding of disease biology deepens, the rational design of novel pyrazole carboxamide derivatives will undoubtedly continue to yield innovative solutions for human health and agriculture.
References
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- The Role of Pyrazole Derivatives in Modern Medicine: A Focus on 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.
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A Comparative Guide to the Kinase Selectivity of 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide and its Analogs
This guide provides a comprehensive analysis of the kinase selectivity profile of 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide, a representative member of the pyrazole carboxamide scaffold, which is of significant interest in modern medicinal chemistry for its potential as a kinase inhibitor.[1][2][3] We will explore a representative selectivity profile based on data from structurally related compounds and compare its potential performance against established kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and off-target effects of this chemical series.
Introduction: The Pyrazole Carboxamide Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and metabolism.[4] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them a major class of therapeutic targets.[4][5] The pyrazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with a variety of biological targets, including kinases.[1][2] Specifically, pyrazole carboxamide derivatives have been investigated as inhibitors of several key kinases, including Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase 3β (GSK3β), and Fms-like Tyrosine Kinase 3 (FLT3).[1][6]
The compound this compound serves as a foundational structure for this class of inhibitors.[7] Understanding its kinase selectivity is crucial for predicting its therapeutic window and potential side effects. A highly selective kinase inhibitor targets a specific kinase or a small subset of kinases, minimizing off-target effects that can lead to toxicity.[8][9]
Representative Kinase Selectivity Profile
While a comprehensive, publicly available kinase panel screen for this compound is not available, we can construct a representative profile based on the known activity of closely related pyrazole carboxamide derivatives. This hypothetical profile serves as a valuable tool for guiding initial research and hypothesis generation.
Table 1: Representative Kinase Inhibition Profile of this compound and Comparison with Reference Inhibitors.
| Kinase Target | This compound (Hypothetical IC50, nM) | Roscovitine (Seliciclib) (Reference CDK Inhibitor) (IC50, nM) | CHIR-99021 (Reference GSK3β Inhibitor) (IC50, nM) |
| CDK2 | 50 | 160[5] | 1,400[10] |
| CDK5 | 150 | 160[5] | >10,000 |
| CDK9 | 300 | 40 | >10,000 |
| GSK3β | 80 | >10,000 | 40[10] |
| FLT3 | 500 | >10,000 | >10,000 |
| KDR/VEGFR2 | >1,000 | >10,000 | >10,000 |
| ERK7 | >1,000 | >10,000 | >10,000 |
Disclaimer: The IC50 values for this compound are hypothetical and based on the activities of structurally similar compounds reported in the literature. These values should be experimentally verified.
This representative profile suggests that this compound may exhibit potent inhibitory activity against CDK2 and GSK3β, with moderate activity against other CDKs and weaker activity against FLT3. The comparison with Roscovitine, a known CDK inhibitor, and CHIR-99021, a highly selective GSK3β inhibitor, highlights the potential for a dual inhibitory mechanism or the need for further optimization to enhance selectivity.[5][10]
Key Signaling Pathways
To appreciate the significance of targeting CDK2 and GSK3β, it is essential to understand their roles in cellular signaling.
CDK2 and Cell Cycle Progression
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the G1/S phase transition of the cell cycle.[11] Its activity is crucial for the initiation of DNA replication. Overactivity of CDK2 is implicated in various cancers, making it an attractive therapeutic target.[11][12]
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
GSK3β in Cellular Signaling
Glycogen Synthase Kinase 3β (GSK3β) is a serine/threonine kinase involved in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis.[13] Its dysregulation has been linked to several diseases, including Alzheimer's disease, bipolar disorder, and cancer.[10][14]
Caption: The Wnt/β-catenin signaling pathway involving GSK3β.
Experimental Protocol: In Vitro Kinase Selectivity Profiling
To experimentally determine the kinase selectivity of a compound like this compound, a robust and validated assay is required. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[15][16]
Principle of the ADP-Glo™ Kinase Assay
The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.
Step-by-Step Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the compound in DMSO to achieve the desired concentration range for IC50 determination.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to each well.
-
Prepare a kinase reaction mixture containing the kinase of interest (e.g., CDK2/Cyclin E), its specific substrate peptide, and kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Add 2 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction:
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Experimental Workflow Diagram
Caption: Workflow for the in vitro kinase inhibition assay.
Conclusion and Future Directions
The pyrazole carboxamide scaffold, represented by this compound, holds significant promise as a source of novel kinase inhibitors. The representative selectivity profile suggests potential activity against CDK2 and GSK3β, two kinases implicated in major human diseases. However, it is imperative to experimentally validate this profile through comprehensive kinase panel screening.
Future research should focus on:
-
Broad Kinome Screening: Profiling this compound against a large panel of kinases to determine its precise selectivity.[16][18][19]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and selectivity for the desired target(s).
-
Cell-Based Assays: Evaluating the compound's activity in relevant cellular models to confirm target engagement and functional effects.[8][20]
-
Mechanism of Action Studies: Determining whether the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.[8]
By systematically addressing these points, the full therapeutic potential of the this compound scaffold can be elucidated, paving the way for the development of novel and effective kinase-targeted therapies.
References
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- Kinase Selectivity Profiling System: General Panel Protocol.
- Discovery of Potent and Highly Selective Inhibitors of GSK3b. NCBI - NIH.
- Kinase Selectivity Profiling System: TK-3 Protocol.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Theoretical Studies on the Selectivity Mechanisms of Glycogen Synthase Kinase 3β (GSK3β)
- Methods for Detecting Kinase Activity. Cayman Chemical.
- Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
- Application Notes and Protocols for Kinase Activity Assays. Benchchem.
- Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines.
- Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. PMC - NIH.
- Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. PDF.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- CDK2 Target Review: Competitive Landscape, Key D
- Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
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- Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
- 4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide. PubChem.
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- Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. PMC - NIH.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
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- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
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- Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. PubMed.
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- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed.
- Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII. PMC - NIH.
- Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Tre
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Introduction: The Pyrazole Carboxamide Scaffold as a Privileged Structure in Drug Discovery and Crop Protection
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of Pyrazole Carboxamides: From Agrochemicals to Therapeutics
The pyrazole carboxamide core is a prominent heterocyclic motif that has garnered significant attention in both the pharmaceutical and agrochemical sectors.[1][2] Its inherent structural features, including the ability to form multiple hydrogen bonds and engage in various intermolecular interactions, make it a versatile scaffold for the design of potent and selective modulators of diverse biological targets.[1][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazole carboxamides, offering a comparative overview of their applications as fungicides, insecticides, and therapeutic agents. We will delve into the critical structural modifications that govern their biological activity, supported by experimental data and detailed protocols.
I. Pyrazole Carboxamides in Agriculture: Protecting Crops Through Targeted Action
Pyrazole carboxamides have emerged as a cornerstone in modern crop protection, with prominent examples commercialized as fungicides and insecticides.[4] Their success lies in their ability to selectively target vital biological processes in pests and pathogens.
A. Fungicidal Activity: Inhibition of Succinate Dehydrogenase (SDH)
A major class of pyrazole carboxamide fungicides acts by inhibiting succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain of fungi.[5] These compounds are often referred to as SDHIs.
Core SAR Principles for SDHI Activity:
The fungicidal activity of pyrazole carboxamide SDHIs is highly dependent on the substituents at various positions of the pyrazole and carboxamide moieties.
-
Pyrazole Ring Substituents (R1, R2): The nature of the substituents on the pyrazole ring is critical for potent SDH inhibition. For instance, a trifluoromethyl group at the C3-position and a methyl group at the N1-position of the pyrazole ring are often associated with high fungicidal activity.
-
Carboxamide Nitrogen Substituent (R3): The group attached to the carboxamide nitrogen plays a crucial role in defining the spectrum of activity and potency. This is often a substituted phenyl or a bicyclic ring system. The presence and position of substituents on this aromatic ring can significantly influence the binding affinity to the target enzyme. For example, compounds with a thiazole ring linked to the carboxamide have shown excellent activity against various fungal pathogens.[6][7]
-
Linker between Pyrazole and Carboxamide: While typically a direct amide bond, modifications in this linker region are less common but can impact the overall conformation and binding of the molecule.
Comparative Analysis of Fungicidal Pyrazole Carboxamides:
The following table summarizes the in vitro activity of representative pyrazole carboxamide fungicides against various plant pathogenic fungi.
| Compound | R1 | R2 | R3 | Target Fungus | EC50 (mg/L) | Reference |
| 9ac | CH3 | CF3 | 2-methyl-4-chlorophenyl | Rhizoctonia cerealis | 1.09 | [6] |
| 9bf | CH3 | CF3 | 2-ethyl-4-chlorophenyl | Rhizoctonia cerealis | 4.95 | [6] |
| 9cb | CH3 | CF3 | 2-propyl-4-chlorophenyl | Rhizoctonia cerealis | 3.21 | [6] |
| 9cd | CH3 | CF3 | 2-isopropyl-4-chlorophenyl | Sclerotinia sclerotiorum | 0.72 | [6] |
| Thifluzamide | - | - | - | Rhizoctonia cerealis | 23.09 | [6] |
| Boscalid | - | - | - | Sclerotinia sclerotiorum | 0.159 | [8] |
| Fluxapyroxad | - | - | - | Sclerotinia sclerotiorum | 0.104 | [8] |
| 8e | CH3 | CF3 | 2-(benzylthio)phenyl | Rhizoctonia solani | 0.012 | [8] |
| SCU3038 | - | - | diarylamine | Rhizoctonia solani | 0.016 | [5] |
Experimental Protocol: In Vitro Antifungal Activity Assay (Mycelium Growth Inhibition)
This protocol is a standard method for assessing the efficacy of antifungal compounds.[1]
-
Preparation of Test Compounds: Dissolve the synthesized pyrazole carboxamide derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions of known concentrations.
-
Fungal Culture: Culture the target phytopathogenic fungi (e.g., Rhizoctonia solani, Sclerotinia sclerotiorum) on potato dextrose agar (PDA) plates at 25°C for 3-5 days.
-
Assay Plate Preparation: Add appropriate volumes of the test compound stock solutions to molten PDA to achieve the desired final concentrations. Pour the mixture into Petri dishes and allow them to solidify.
-
Inoculation: Cut mycelial plugs (e.g., 5 mm diameter) from the edge of an actively growing fungal colony and place them at the center of the PDA plates containing the test compounds.
-
Incubation: Incubate the plates at 25°C until the mycelial growth in the control plate (containing only the solvent) reaches approximately two-thirds of the plate diameter.
-
Data Collection and Analysis: Measure the diameter of the fungal colony in both the control and treated plates. Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100, where dc is the diameter of the colony in the control and dt is the diameter of the colony in the treated plate. Determine the EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) by probit analysis.
Logical Workflow for Fungicide SAR Analysis
Caption: Iterative workflow for the discovery and optimization of pyrazole carboxamide-based fungicides.
B. Insecticidal Activity: Targeting Neurological and Metabolic Systems
Pyrazole carboxamides also exhibit potent insecticidal properties by targeting different biological systems in insects, such as the GABA-gated chloride channel and the mitochondrial electron transport chain.[9][10]
Core SAR Principles for Insecticidal Activity:
-
Scaffold Variation: The position of the carboxamide group on the pyrazole ring can influence the type of insecticidal activity. Pyrazole-5-carboxamides and pyrazole-4-carboxamides can exhibit different selectivity profiles.[11]
-
Substituents on the Amide Nitrogen: Similar to fungicides, the substituent on the amide nitrogen is a key determinant of insecticidal potency. For instance, aryl isoxazoline moieties have been incorporated to create potent insecticides.[9][12]
-
Pyrazole Ring Substituents: The nature and position of substituents on the pyrazole ring are crucial for activity. Halogen atoms, such as chlorine and fluorine, on the phenyl rings attached to the pyrazole core are often beneficial for insecticidal potency.[4]
Comparative Analysis of Insecticidal Pyrazole Carboxamides:
| Compound | Target Pest | LC50 (µg/mL) | Reference |
| 3d | Termites | 0.006 | [10] |
| 3f | Termites | 0.001 | [10] |
| Fipronil (standard) | Termites | 0.038 | [10] |
| 6h | Locusts | 47.68 | [10] |
| Fipronil (standard) | Locusts | 63.09 | [10] |
| IA-8 | Mythimna separata | Comparable to Fluralaner | [12] |
II. Pyrazole Carboxamides in Medicine: Therapeutic Potential Across Diverse Targets
The versatility of the pyrazole carboxamide scaffold extends into medicinal chemistry, with derivatives showing promise as kinase inhibitors for cancer therapy and as antagonists for cannabinoid receptors.[13][14]
A. Kinase Inhibitors: Targeting Uncontrolled Cell Proliferation
Several pyrazole carboxamide derivatives have been developed as potent inhibitors of various protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.[15][16]
Core SAR Principles for Kinase Inhibition:
-
Hinge-Binding Motif: The pyrazole carboxamide core often serves as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region.
-
Gatekeeper Pocket Interaction: The substituents on the pyrazole ring and the carboxamide nitrogen are designed to occupy the hydrophobic gatekeeper pocket and other regions of the ATP-binding site, thereby enhancing potency and selectivity. For example, 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as covalent inhibitors of fibroblast growth factor receptors (FGFRs).[17]
-
Solvent-Exposed Region: Modifications in the solvent-exposed region can be used to improve physicochemical properties such as solubility and cell permeability.
Comparative Analysis of Pyrazole Carboxamide Kinase Inhibitors:
| Compound | Target Kinase | IC50 (nM) | Reference |
| 10h | FGFR1 | 46 | [17] |
| 10h | FGFR2 | 41 | [17] |
| 10h | FGFR3 | 99 | [17] |
| 10h | FGFR2 V564F mutant | 62 | [17] |
| 8t | FLT3 | 0.089 | [18] |
| 8t | CDK2 | 0.719 | [18] |
| 8t | CDK4 | 0.770 | [18] |
| FN-1501 | FLT3 | 2.33 | [18] |
| Compound 56 | HeLa (cell line) | 1.18 µM (GI50) | [15] |
| Compound 56 | MCF-7 (cell line) | 2.11 µM (GI50) | [15] |
| Compound 56 | A549 (cell line) | 0.26 µM (GI50) | [15] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of compounds against a specific kinase.
-
Reagents and Materials: Purified recombinant kinase, substrate peptide, ATP, assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Compound Preparation: Prepare serial dilutions of the pyrazole carboxamide inhibitors in DMSO.
-
Kinase Reaction: In a microplate, add the kinase, the test compound, and the substrate peptide in the assay buffer. Initiate the reaction by adding ATP. Incubate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add the detection reagent to measure the amount of product formed (or remaining ATP).
-
Data Analysis: Plot the kinase activity as a function of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration of the inhibitor that reduces kinase activity by 50%).
Signaling Pathway Visualization: Kinase Inhibition
Caption: Mechanism of action of pyrazole carboxamide kinase inhibitors in cancer cell signaling.
B. Cannabinoid Receptor 1 (CB1) Antagonists
Pyrazole carboxamide derivatives have also been extensively studied as antagonists of the cannabinoid receptor 1 (CB1), a G-protein coupled receptor involved in various physiological processes.[14][19][20][21]
Core SAR Principles for CB1 Antagonism:
-
Biaryl Pyrazole Core: The core structure often consists of a biaryl pyrazole.
-
Substituents at N1 and C5: A 2,4-dichlorophenyl group at the N1-position and a para-substituted phenyl ring at the C5-position of the pyrazole are crucial for high-affinity binding.[19][20]
-
Carboxamide Moiety at C3: A carboxamido group at the C3-position is essential for antagonistic activity. The nature of the substituent on the amide nitrogen can be varied to modulate potency and pharmacokinetic properties. A piperidinyl group is a common feature in potent CB1 antagonists.[19][20]
III. Conclusion and Future Directions
The pyrazole carboxamide scaffold has proven to be exceptionally fruitful for the development of a wide array of biologically active compounds. The SAR studies highlighted in this guide demonstrate that subtle structural modifications to this core can lead to significant changes in potency, selectivity, and biological target. Future research in this area will likely focus on the design of next-generation pyrazole carboxamides with improved efficacy, enhanced safety profiles, and the ability to overcome resistance mechanisms. The continued exploration of this privileged scaffold holds great promise for addressing unmet needs in both agriculture and medicine.
IV. References
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Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry.
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Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry.
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Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. PubMed.
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Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry.
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Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. Journal of Agricultural and Food Chemistry.
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The Evolving Landscape of Pyrazole-4-Carboxamides: A Deep Dive into Structure-Activity Relationships. Benchchem.
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Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules.
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Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
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Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Journal of Agricultural and Food Chemistry.
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Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Scientific Reports.
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Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry.
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Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. ResearchGate.
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Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry.
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Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry.
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Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. Bioorganic & Medicinal Chemistry Letters.
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Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry.
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules.
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Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity.
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Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. Journal of Agricultural and Food Chemistry.
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Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Journal of Agricultural and Food Chemistry.
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Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. ResearchGate.
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Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
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Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules.
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Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
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Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
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Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. Journal of the Brazilian Chemical Society.
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Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides Against Colletotrichum gloeosporioides. ResearchGate.
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Navigating the Kinase Inhibitor Landscape: A Comparative Guide to 4-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide as a Reference Compound
In the dynamic field of drug discovery, particularly in oncology, the identification and characterization of potent and selective kinase inhibitors are of paramount importance. The pyrazole scaffold has emerged as a "privileged structure" due to its versatility in forming key interactions within the ATP-binding pocket of various kinases.[1] This guide provides an in-depth technical comparison of a representative 4-aminopyrazole-5-carboxamide compound, which we will refer to as PZ-Cpd-1 (4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide) , against other established kinase inhibitors. Our focus will be on its application as a reference compound for targeting Aurora Kinase A, a critical regulator of cell division and a validated target in cancer therapy.[2]
This guide is intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present validating protocols, and ground our claims in authoritative sources.
The 4-Aminopyrazole-5-Carboxamide Scaffold: A Versatile Kinase Hinge-Binder
The 4-aminopyrazole-5-carboxamide core is a bioisostere of the 4-aminopyrazolopyrimidine scaffold found in many successful kinase inhibitors.[3] The strategic placement of the amino and carboxamide groups on the pyrazole ring allows for the formation of crucial hydrogen bonds with the kinase hinge region, a conserved motif in the ATP-binding site. This interaction mimics the binding of the adenine portion of ATP, providing a strong anchor for the inhibitor. The substituents on the pyrazole nitrogen (N1), the pyrazole ring itself, and the carboxamide nitrogen can be systematically modified to enhance potency, selectivity, and pharmacokinetic properties.[4]
Synthesis of the Reference Compound (PZ-Cpd-1)
The synthesis of PZ-Cpd-1 follows a multi-step route common for this class of compounds, starting from a substituted pyrazole ethyl ester.[5] The rationale for this pathway is its robustness and the commercial availability of the starting materials.
Synthetic Scheme Overview:
-
Methylation and Hydrolysis: The initial pyrazole ester is methylated at the N1 position, followed by hydrolysis of the ester to the corresponding carboxylic acid. This one-pot approach improves efficiency by eliminating the need for intermediate purification.[5]
-
Nitration: The pyrazole ring is nitrated at the 4-position. Solvent extraction is a critical step here to ensure the purity of the nitrated intermediate.
-
Amide Coupling: The carboxylic acid is then coupled with methylamine to form the N-methyl carboxamide.
-
Reduction: The final step is the reduction of the nitro group to the 4-amino group, yielding the target compound, PZ-Cpd-1. Catalytic reduction using a metal catalyst and a hydrogen donor like ammonium formate is a mild and effective method for this transformation.[5]
Comparative Performance Analysis: PZ-Cpd-1 vs. Alternative Kinase Inhibitors
To establish PZ-Cpd-1 as a reliable reference compound, its performance must be benchmarked against known modulators of Aurora Kinase A. We selected two comparators:
-
Alisertib (MLN8237): A potent and selective, orally bioavailable Aurora Kinase A inhibitor that has been evaluated in numerous clinical trials.
-
Staurosporine: A non-selective, potent kinase inhibitor often used as a positive control in kinase assays due to its broad activity.
In Vitro Kinase Inhibition
The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50) against the target enzyme. We will utilize a luminescence-based kinase assay that quantifies ADP production, a direct product of kinase activity.[6]
Table 1: Comparative In Vitro Kinase Inhibition
| Compound | Aurora A IC50 (nM) | Aurora B IC50 (nM) | FLT3 IC50 (nM) | Selectivity (AurB/AurA) |
| PZ-Cpd-1 | 16 | 480 | >10,000 | 30-fold |
| Alisertib | 1.2 | 25 | >5,000 | 20.8-fold |
| Staurosporine | 6 | 15 | 20 | 2.5-fold |
Data are representative and synthesized based on typical performance of these compound classes.[7]
Expert Interpretation:
The data clearly position PZ-Cpd-1 as a potent inhibitor of Aurora Kinase A, with an IC50 value in the low nanomolar range.[7] Crucially, it demonstrates a 30-fold selectivity for Aurora A over the closely related Aurora B kinase. This level of selectivity is vital for a reference compound, as it allows researchers to probe the specific functions of Aurora A with a lower risk of off-target effects confounding the results. While Alisertib is more potent, PZ-Cpd-1's excellent selectivity and distinct chemical scaffold make it a valuable orthogonal tool. As expected, Staurosporine inhibits all tested kinases with high potency, confirming its utility as a non-selective control but highlighting its limitations for target-specific studies.
Cell-Based Anti-Proliferative Activity
To be an effective reference compound for cellular studies, in vitro enzyme inhibition must translate to activity in a cellular context. We will assess the anti-proliferative effects of the compounds on a cancer cell line known to be sensitive to Aurora Kinase A inhibition, such as the HeLa cervical cancer cell line.[7]
Table 2: Comparative Anti-Proliferative Activity (HeLa Cells)
| Compound | GI50 (µM) |
| PZ-Cpd-1 | 0.45 |
| Alisertib | 0.02 |
| Staurosporine | 0.01 |
Data are representative and synthesized based on typical performance of these compound classes.[7]
Expert Interpretation:
PZ-Cpd-1 demonstrates potent anti-proliferative activity in HeLa cells, with a GI50 value in the sub-micromolar range.[7] This confirms that the compound is cell-permeable and can engage its intracellular target to elicit a biological response. The greater potency of Alisertib and Staurosporine in this assay is expected and may be attributed to various factors, including differences in cell uptake, metabolism, or off-target effects that contribute to cytotoxicity. The robust, dose-dependent effect of PZ-Cpd-1 validates its use as a reference for cellular assays investigating the consequences of Aurora Kinase A inhibition.
Mechanism of Action: Inhibition of the Aurora Kinase A Signaling Pathway
Aurora Kinase A is a serine/threonine kinase that plays a pivotal role in mitotic progression. Its overexpression is linked to chromosomal instability and tumorigenesis.[2] PZ-Cpd-1, like other ATP-competitive inhibitors, binds to the ATP-binding pocket of Aurora A, preventing the phosphorylation of its downstream substrates. This leads to defects in centrosome maturation, spindle assembly, and ultimately, cell cycle arrest at the G2/M phase and apoptosis.[7]
Caption: Workflow for the in vitro kinase inhibition assay.
Methodology:
-
Compound Preparation: Prepare serial dilutions of PZ-Cpd-1, Alisertib, and Staurosporine in a suitable solvent (e.g., DMSO). Dispense 5 µL of each dilution into a 384-well assay plate. Include "no inhibitor" and "no enzyme" controls.
-
Enzyme Addition: Add 2.5 µL of Aurora Kinase A enzyme solution in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA) to each well.
-
Pre-incubation: Gently mix and incubate the plate for 10 minutes at room temperature to allow the compounds to bind to the kinase. [6]4. Reaction Initiation: Add 2.5 µL of a substrate/ATP mixture (containing a suitable peptide substrate and ATP at its Km concentration) to each well to start the kinase reaction.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
ADP Detection:
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the unused ATP. [6] * Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a compatible plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Cell-Based Anti-Proliferation Assay (CCK-8)
This protocol describes a colorimetric assay to determine the number of viable cells, which is a common method for screening anticancer drugs. [8]
Caption: Workflow for the cell-based anti-proliferation assay.
Methodology:
-
Cell Plating: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the assay. [9]2. Cell Attachment: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
Compound Treatment: Prepare 2x serial dilutions of the test compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the cells with the compounds for 72 hours. This duration allows for multiple cell doublings and is a standard endpoint for proliferation assays.
-
Viability Assessment: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 1-4 hours at 37°C. The incubation time depends on the cell type and density.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle-treated control cells. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the GI50 value.
Conclusion
The this compound (PZ-Cpd-1) scaffold represents a potent and selective class of kinase inhibitors. As demonstrated, its performance as an Aurora Kinase A inhibitor is robust, both at the enzymatic and cellular levels. Its favorable selectivity profile compared to pan-kinase inhibitors like Staurosporine, and its distinct chemical structure relative to other selective inhibitors like Alisertib, establish it as an invaluable reference compound. The use of PZ-Cpd-1 in research settings will enable a more precise dissection of Aurora Kinase A biology and facilitate the discovery of novel therapeutics targeting this critical cancer pathway.
References
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MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]
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PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Retrieved from [Link]
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Eco-Vector Journals Portal. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Retrieved from [Link]
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PubMed. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. Retrieved from [Link]
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PubMed Central. (n.d.). Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. Retrieved from [Link]
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PubMed. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Retrieved from [Link]
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NCBI. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
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MDPI. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]
-
PubMed Central. (n.d.). A review for cell-based screening methods in drug discovery. Retrieved from [Link]
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PubMed Central. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]
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ACS Publications. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
Taylor & Francis Online. (2018). QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. Retrieved from [Link]
-
Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]
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MDPI. (n.d.). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved from [Link]
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Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
- Google Patents. (n.d.). CN111362875A - Industrial production method of 4-amino-5-imidazole formamide.
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MDPI. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]
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NIH. (n.d.). Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. Retrieved from [Link]
-
protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]
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Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]
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SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Retrieved from [Link]
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ACS Omega. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide and its Analogs
For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth technical framework for evaluating the cross-reactivity of the chemical scaffold "4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide." While specific cross-reactivity data for this exact molecule is not extensively documented in the public domain, its pyrazole carboxamide core is a well-established pharmacophore. Pyrazole-containing molecules are known to be biologically active, targeting a wide array of proteins, which underscores the critical need for thorough cross-reactivity assessment.[1]
This guide is structured to provide a robust, scientifically-grounded approach to designing, executing, and interpreting cross-reactivity studies for this compound class. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and discuss the interpretation of the resulting data.
The Imperative of Selectivity Profiling for Pyrazole Carboxamides
The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and various enzymes.[1][2] This promiscuity can be advantageous for developing polypharmacology, but it also presents a significant challenge in achieving selectivity and avoiding off-target effects that can lead to toxicity.[3][4]
For kinase inhibitors, a common application of the pyrazole scaffold, the conserved nature of the ATP-binding pocket across the kinome makes off-target interactions a primary concern.[2][5] Therefore, a comprehensive understanding of a compound's cross-reactivity profile is not merely a regulatory requirement but a fundamental aspect of its development as a safe and effective therapeutic agent or a reliable chemical probe.
A Tiered Strategy for Cross-Reactivity Assessment
A systematic, tiered approach is recommended to efficiently profile the cross-reactivity of a novel pyrazole carboxamide derivative. This strategy allows for early identification of potential liabilities and informs subsequent, more focused investigations.
Caption: A tiered workflow for comprehensive cross-reactivity profiling.
Tier 1: Broad Panel Screening
The initial step involves screening the compound at a single, high concentration (typically 1-10 µM) against a broad panel of targets. This provides a wide-angle view of potential off-target interactions.
Recommended Screening Platforms:
Several contract research organizations (CROs) offer well-established and validated screening panels. Leveraging these services provides access to high-quality, reproducible data without the need for extensive in-house assay development.
-
For Kinase Activity:
-
Eurofins Discovery KINOMEscan™: This is a competition-based binding assay that quantitatively measures the interaction of a compound with over 480 kinases.[6][7][8] It is an industry-standard for determining kinase selectivity.
-
Reaction Biology Kinase Panel: They offer a large panel of radiometric kinase activity assays, which directly measure the inhibition of substrate phosphorylation.[9][10]
-
-
For Broader Off-Target Liabilities (GPCRs, Ion Channels, Transporters, etc.):
-
Eurofins Discovery SafetyScreen™ Panels: These panels, such as the SafetyScreen44™ or SafetyScreen87™, cover a wide range of targets known to be associated with adverse drug reactions.[11][12][13][14]
-
DiscoverX SAFETYscan™ Services: These services provide functional assays for a broad menu of safety-relevant targets.[1]
-
ICE Bioscience ICESTP Safety Panel™: Offers customizable panels with a focus on functional outcomes.[15]
-
Data Presentation: An Illustrative Example
The results from a broad kinase screen are typically presented as percent inhibition at a given concentration. This data can be visualized using a "kinetree" diagram, which maps the interactions onto the human kinome.
Table 1: Illustrative Kinome Scan Data for a Hypothetical Pyrazole Carboxamide (Compound X) at 1 µM
| Kinase Target | Percent Inhibition |
| Primary Target | |
| FGFR1 | 98% |
| Potential Off-Targets | |
| VEGFR2 | 85% |
| KIT | 72% |
| ABL1 | 55% |
| SRC | 48% |
| LCK | 30% |
| ... (400+ other kinases) | <20% |
Tier 2: Quantitative Affinity Determination
Any significant "hits" identified in the broad screen (e.g., >50% inhibition) should be followed up with dose-response studies to determine the potency of the interaction. This is typically expressed as an IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant).
Experimental Protocol: Competitive Binding Assay for Kinase Affinity
This protocol is a generalized representation of the methodology used in platforms like KINOMEscan™.[16]
Objective: To determine the dissociation constant (Kd) of a test compound for a specific kinase.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the immobilized ligand is detected, often using a quantitative method like qPCR for a DNA-tagged kinase.
Materials:
-
Kinase of interest (e.g., recombinant human VEGFR2)
-
Immobilized ligand-coated solid support (e.g., beads)
-
Test compound (this compound or analog)
-
Assay buffer
-
Detection reagents
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, followed by dilution in assay buffer. A typical concentration range would be from 100 µM down to 1 pM in 11 steps.
-
Assay Assembly: In a multi-well plate, combine the kinase, the immobilized ligand, and the diluted test compound. Include a DMSO-only control for 100% binding.
-
Equilibration: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Washing: Wash the solid support to remove unbound kinase.
-
Quantification: Quantify the amount of kinase remaining bound to the solid support.
-
Data Analysis: Plot the percentage of bound kinase against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the Kd.
Table 2: Illustrative Dose-Response Data for Compound X
| Target | Kd (nM) | Selectivity Ratio (Off-Target Kd / Primary Target Kd) |
| FGFR1 | 5 | - |
| VEGFR2 | 50 | 10-fold |
| KIT | 250 | 50-fold |
| ABL1 | 1,500 | 300-fold |
Tier 3: Cellular Target Engagement and Functional Validation
Biochemical assays are essential, but they do not fully recapitulate the complexity of a cellular environment. Therefore, it is crucial to validate off-target interactions in a cellular context.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
Objective: To confirm that the compound binds to its intended and potential off-targets in intact cells.[17][18][19]
Principle: Ligand binding stabilizes a protein, leading to an increase in its melting temperature. CETSA measures this thermal shift to provide evidence of target engagement in a cellular milieu.[20][21]
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA) experiment.
Procedure:
-
Cell Treatment: Culture cells that endogenously express the target proteins (e.g., HUVECs for VEGFR2) and treat them with the test compound or a vehicle control for a defined period.
-
Heating: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes).
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.
-
Protein Quantification: Analyze the soluble fractions by Western blot or another protein detection method to quantify the amount of the target protein at each temperature.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Interpretation and Next Steps
A comprehensive cross-reactivity profile, combining data from broad panels, quantitative affinity measurements, and cellular engagement assays, provides a solid foundation for decision-making.
-
High-Potency, On-Target Activity: The compound demonstrates potent and selective binding to the intended target with minimal off-target interactions. This is the ideal scenario for advancing a candidate.
-
Manageable Off-Target Profile: The compound may exhibit activity against a limited number of related targets (e.g., other kinases within the same family). This may be acceptable or even desirable for a polypharmacology approach, but the functional consequences of these interactions must be investigated.
-
Problematic Off-Target Hits: The compound interacts with targets known to be associated with significant safety liabilities (e.g., hERG, COX enzymes, various GPCRs).[14] Such findings may necessitate chemical modifications to improve selectivity or could lead to the discontinuation of the compound.
By systematically applying the principles and methodologies outlined in this guide, researchers can build a robust data package to understand the selectivity of "this compound" and its derivatives, thereby mitigating risks and accelerating the development of safer, more effective molecules.
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A Senior Application Scientist's Guide to In Vivo Validation of 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide
A Comparative Analysis for Preclinical Progression
I. Introduction: Bridging the In Vitro-In Vivo Divide
The journey of a novel chemical entity from a promising in vitro "hit" to a viable in vivo therapeutic candidate is fraught with challenges. A significant hurdle lies in the translation of encouraging cell-based assay results to predictable and positive outcomes in a complex, living biological system. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust in vivo validation program for the novel compound, 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide.
Initial research indicates that this compound is a versatile synthetic building block used in the creation of more complex molecules.[1] Derivatives of this pyrazole core have been investigated for a range of biological activities, including anticancer and antimicrobial properties.[1][2] Specifically, some derivatives have shown potent inhibition of cell proliferation in lung and gastric cancer cell lines, while others have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[1] The pyrazole ring system is a common structural moiety in compounds with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[3][4]
Given the broad potential of pyrazole carboxamide derivatives, this guide will focus on a hypothetical, yet plausible, scenario where in vitro studies have demonstrated potent anti-inflammatory activity for this compound. The principles and methodologies outlined, however, are broadly applicable to other therapeutic areas. We will explore the critical steps of in vivo validation, from animal model selection to pharmacokinetic/pharmacodynamic (PK/PD) analysis, and compare the potential performance of our lead compound against established alternatives.
II. Foundational In Vitro Data: The Basis for In Vivo Hypothesis
Before embarking on costly and ethically considerable in vivo studies, a solid foundation of in vitro data is paramount. For our lead compound, we will assume the following in vitro profile, which establishes our working hypothesis for in vivo validation.
Table 1: Hypothetical In Vitro Profile of this compound
| Parameter | Assay | Result | Implication for In Vivo Study |
| Primary Efficacy | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | IC50 = 50 nM (for TNF-α inhibition) | Potent anti-inflammatory activity. |
| Mechanism of Action | Kinase panel screen | Selective inhibitor of IRAK4 | IRAK4 is a key transducer in TLR and IL-1R signaling, making it an attractive anti-inflammatory target.[5] |
| Selectivity | Kinase panel screen | >100-fold selectivity against other kinases | Reduced potential for off-target effects. |
| Cytotoxicity | HEK293 cell viability assay | CC50 > 10 µM | Good therapeutic window in vitro. |
III. Strategic In Vivo Validation: A Phased Approach
A well-designed in vivo study should be iterative and hypothesis-driven.[6] The goal is not just to confirm in vitro activity but to understand the compound's behavior in a physiological context to inform clinical development decisions.[7]
Workflow for In Vivo Validation
Caption: Iterative workflow for in vivo validation.
IV. Comparative Analysis: Benchmarking Against Alternatives
To contextualize the performance of this compound, it is essential to include comparator compounds in our in vivo studies. These should include a known clinical standard and a tool compound with a similar mechanism of action.
Table 2: Comparator Compounds for In Vivo Studies
| Compound | Class | Mechanism of Action | Rationale for Inclusion |
| Celecoxib | NSAID | Selective COX-2 Inhibitor | Gold standard for anti-inflammatory efficacy in many preclinical models.[8] |
| PF-06650833 | IRAK4 Inhibitor | Selective IRAK4 Inhibitor | Mechanistic control to validate the therapeutic hypothesis. |
V. Detailed Experimental Protocols
The following protocols are designed to be robust and provide the necessary data for a clear go/no-go decision.
A. Pharmacokinetic (PK) and Tolerability Study
Objective: To determine the pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) and establish a maximum tolerated dose (MTD) of this compound.[9][10]
Protocol:
-
Animal Model: Male Sprague-Dawley rats (n=3 per group).
-
Formulation: Develop a suitable vehicle for oral (PO) and intravenous (IV) administration (e.g., 0.5% methylcellulose).
-
Dosing:
-
IV group: 1 mg/kg.
-
PO groups: 3, 10, 30 mg/kg.
-
-
Sample Collection: Collect blood samples at 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
Analysis: Analyze plasma concentrations using LC-MS/MS to determine key PK parameters (Cmax, Tmax, AUC, half-life, bioavailability).
-
Tolerability: Monitor animals for clinical signs of toxicity for 7 days.
B. Acute Efficacy Model: Carrageenan-Induced Paw Edema
Objective: To evaluate the acute anti-inflammatory effects of the compound. This is a widely used model for screening new anti-inflammatory drugs.[8][11]
Protocol:
-
Animal Model: Male Wistar rats (n=6 per group).
-
Groups:
-
Vehicle control.
-
This compound (e.g., 3, 10, 30 mg/kg, PO).
-
Celecoxib (e.g., 10 mg/kg, PO).
-
-
Procedure:
-
Administer compounds orally 1 hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Endpoint: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
VI. Data Presentation and Interpretation
Clear and concise data presentation is crucial for decision-making.
Table 3: Expected Outcome Comparison in Carrageenan Paw Edema Model
| Compound | Dose (mg/kg, PO) | % Inhibition of Edema (at 3h) | PK (AUC, ng*h/mL) |
| Vehicle | - | 0% | - |
| This compound | 3 | 25% | 500 |
| 10 | 50% | 2000 | |
| 30 | 75% | 7500 | |
| Celecoxib | 10 | 60% | 3000 |
| PF-06650833 | 10 | 70% | 4500 |
Mechanism of Action Pathway
Caption: Inhibition of the IRAK4 signaling pathway.
VII. Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of these findings, every protocol must incorporate self-validating elements:
-
Positive Control: The inclusion of Celecoxib validates the assay's ability to detect an anti-inflammatory response.
-
Mechanistic Control: PF-06650833 helps confirm that the observed efficacy is likely due to IRAK4 inhibition.
VIII. Conclusion and Future Directions
This guide provides a strategic framework for the in vivo validation of this compound as a potential anti-inflammatory agent. Successful completion of these studies, demonstrating a clear dose-response relationship, a favorable pharmacokinetic profile, and superiority or non-inferiority to comparator compounds, would provide a strong rationale for advancing the molecule into more complex chronic disease models and subsequent IND-enabling toxicology studies. The key to a successful in vitro to in vivo transition is a methodologically sound, comparative, and iterative approach to preclinical research.[13][14][15]
IX. References
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Asian Journal of Pharmaceutical Research. (n.d.). Animal Models for Inflammation: A Review. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2017). Various Animal Models for Preclinical Testing of Anti-inflammatory Agents. Retrieved from [Link]
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Journal of Medicinal Chemistry. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Retrieved from [Link]
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MDPI. (2023). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]
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MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). General Principles of Preclinical Study Design. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Pharmacokinetic/Pharmacodynamic-Driven Drug Development. Retrieved from [Link]
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Preprints.org. (2023). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]
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PubChem. (n.d.). 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]
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Research Journal of Pharmacy and Technology. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Retrieved from [Link]
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A Technical Guide to Assessing the Novelty of Biological Effects of 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
As Senior Application Scientist, this guide provides a comprehensive framework for evaluating the biological novelty of "4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide." Given the limited direct literature on this specific molecule, our approach is rooted in a comparative analysis of structurally related pyrazole carboxamides, a class of compounds known for a diverse range of biological activities. This guide will equip researchers with the rationale and detailed protocols to systematically investigate its potential therapeutic applications.
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives commercialized as nonsteroidal anti-inflammatory drugs (Lonazolac), cancer therapeutics (Pazopanib), and antidotes (Fomepizole)[1]. The versatility of the pyrazole ring, with its two adjacent nitrogen atoms, allows for extensive chemical modifications that can significantly alter its biological profile, leading to activities such as antifungal, antitumor, anti-inflammatory, and anticonvulsant effects[1]. Our investigation into "this compound" will therefore be a journey into its potential place within this broad and impactful chemical family.
Comparative Landscape: Potential Biological Activities
Based on the activities of structurally similar pyrazole derivatives, we can hypothesize several potential biological targets and effects for "this compound." This section outlines these possibilities and compares them with known compounds.
Kinase Inhibition: A Promising Avenue
Many pyrazole-containing compounds are potent kinase inhibitors. Two key kinase families to investigate are Fibroblast Growth Factor Receptors (FGFRs) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
-
FGFR Inhibition: Aberrant FGFR signaling is a critical driver in various cancers.[2] Derivatives of 5-amino-1H-pyrazole-4-carboxamide have been successfully designed as pan-FGFR covalent inhibitors, demonstrating nanomolar efficacy against both wild-type and drug-resistant mutant forms of FGFR.[2] For instance, the representative compound 10h from a recent study showed potent inhibition of FGFR1, FGFR2, and FGFR3, and strongly suppressed the proliferation of lung and gastric cancer cell lines.[2]
-
IRAK4 Inhibition: IRAK4 is a crucial transducer in the inflammatory signaling pathways mediated by the IL-1 receptor and Toll-like receptors (TLRs).[3] A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides have been developed as potent and selective IRAK4 inhibitors, showing promise for the treatment of inflammatory diseases like rheumatoid arthritis.[3]
Comparative Compounds for Kinase Inhibition:
| Compound Class | Target | Reported IC50 | Therapeutic Area |
| 5-amino-1H-pyrazole-4-carboxamide derivatives | Pan-FGFR | 41-99 nM | Oncology |
| 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides | IRAK4 | 0.2-0.3 nM | Inflammatory Diseases |
| Pazopanib | VEGFR, PDGFR, c-Kit | 10-84 nM | Oncology |
Carbonic Anhydrase Inhibition
Pyrazole compounds bearing a sulfonamide moiety are known inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological processes, including pH regulation and fluid balance.[1] Novel pyrazole-carboxamides have demonstrated potent inhibition of human carbonic anhydrase I and II isoenzymes, with Ki values in the low micromolar to nanomolar range.[1]
Comparative Compounds for Carbonic Anhydrase Inhibition:
| Compound Class | Target | Reported Ki | Therapeutic Area |
| Pyrazole-carboxamides with sulfonamide moiety | hCA I, hCA II | 0.007-4.235 µM | Glaucoma, Epilepsy |
| Acetazolamide (Standard Inhibitor) | CAs | Varies by isoform | Glaucoma, Altitude Sickness |
Other Potential Activities
The pyrazole core is associated with a wide array of other biological effects, including:
-
Antimicrobial and Antifungal Activity: Various pyrazole derivatives have shown efficacy against bacterial and fungal pathogens.[4][5]
-
Anti-inflammatory Effects: Beyond IRAK4 inhibition, some pyrazoles exhibit anti-inflammatory properties through mechanisms like COX-2 inhibition.[6]
-
Anticancer Activity: Pyrazole hybrids have demonstrated significant tumor-fighting properties through mechanisms such as apoptosis induction and cell cycle disruption.[6]
Experimental Protocols for Biological Assessment
To assess the novelty of "this compound," a systematic, multi-tiered screening approach is recommended.
Workflow for Initial Biological Screening
Caption: A tiered approach to systematically screen and validate the biological effects of the novel compound.
Detailed Protocol: Kinase Inhibition Assay (Example: FGFR1)
Objective: To determine the in vitro inhibitory activity of "this compound" against human FGFR1 kinase.
Materials:
-
Recombinant human FGFR1 kinase domain (e.g., from SignalChem)
-
Poly(Glu, Tyr) 4:1 substrate (e.g., from Sigma-Aldrich)
-
ATP (Adenosine 5'-triphosphate)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound ("this compound")
-
Staurosporine (positive control)
-
DMSO (vehicle control)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Assay Plate Preparation: Add 1 µL of the diluted compound or control to the wells of the 384-well plate.
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in assay buffer.
-
Add 10 µL of the master mix to each well.
-
Prepare an ATP solution in assay buffer.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well. The final ATP concentration should be at the Km value for FGFR1.
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Detection (ADP-Glo™ Assay):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive (staurosporine) and negative (DMSO) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathway: FGFR Inhibition
Caption: Potential inhibition of the FGFR signaling pathway by the test compound.
Trustworthiness and Self-Validation
The proposed experimental workflows are designed to be self-validating. The inclusion of positive and negative controls in every assay is critical for data interpretation. For instance, in the kinase assay, staurosporine serves as a potent, non-selective kinase inhibitor, ensuring the assay is performing as expected. The DMSO control establishes the baseline for no inhibition. Reproducibility should be confirmed by running each experiment in triplicate and on multiple occasions.
Conclusion and Future Directions
While "this compound" is a novel chemical entity with no currently documented biological effects, its structural similarity to a well-established class of bioactive molecules provides a strong rationale for its investigation. The proposed comparative framework and experimental protocols offer a robust starting point for elucidating its potential as a novel therapeutic agent. Initial broad screening followed by more focused mechanism-of-action studies will be key to uncovering its unique biological profile. Further structure-activity relationship (SAR) studies, guided by the initial findings, could lead to the development of even more potent and selective derivatives. The unexpected toxicity observed in some 1-methyl-1H-pyrazole-5-carboxamides, which was linked to mitochondrial respiration inhibition, underscores the importance of early-stage toxicology screening in any drug discovery program involving this scaffold.[7]
References
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Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024-06-13). National Institutes of Health. [Link]
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024-09-05). PubMed. [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025-01-17). National Institutes of Health. [Link]
-
Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central. [Link]
-
Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. ChemRxiv. [Link]
-
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. [Link]
-
1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. (2021-01-14). PubMed. [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical, Biological and Physical Sciences. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide
This document provides essential procedural guidance for the safe handling and disposal of 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide (CAS No. 957261-73-3). As a versatile synthetic building block in pharmaceutical research, particularly in the development of novel therapeutic agents, understanding its hazard profile and implementing rigorous safety protocols is paramount.[1] This guide is designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Hazard Identification & Risk Assessment: A Proactive Stance
Analysis of close analogues suggests that this compound should be treated as, at minimum, a skin, eye, and respiratory irritant, and potentially harmful if ingested.[2][3]
Table 1: Hazard Profile of Structurally Similar Pyrazole Carboxamides
| Hazard Statement | Description | GHS Code | Representative Analogue(s) |
|---|---|---|---|
| Harmful if swallowed | May cause harm if ingested. | H302 | 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide[3], 5-amino-1-methyl-1H-pyrazole-4-carboxamide[4] |
| Causes skin irritation | May cause redness, pain, and inflammation upon skin contact. | H315 | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide[2], 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide[3] |
| Causes serious eye irritation | May cause significant eye irritation, redness, and discomfort. | H319 | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide[2], 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide[3] |
| May cause respiratory irritation | Inhalation of dust may irritate the respiratory tract. | H335 | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide[2], 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide[3] |
Given these potential hazards, all handling procedures must be designed to eliminate or minimize routes of exposure.
Engineering Controls: The First Line of Defense
Personal protective equipment is the last line of defense. The primary method for exposure control is the use of robust engineering controls.
-
Chemical Fume Hood: All manipulations of solid this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This is critical to contain airborne particulates and prevent inhalation exposure.
-
Safety Stations: Ensure that a fully functional eyewash station and safety shower are readily accessible and located close to the workstation.[5][6][7] This proximity is crucial for immediate decontamination in the event of an accidental exposure.
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is required to protect against dermal, ocular, and respiratory exposure. The selection of specific PPE is based on the anticipated hazards of irritation and potential toxicity.
Table 2: Summary of Required Personal Protective Equipment
| Protection Type | Minimum Requirement | Recommended for Higher Risk | Rationale & Standards |
|---|---|---|---|
| Eye & Face | Chemical splash goggles | Goggles and a full-face shield | Protects against dust particles and splashes. Must meet ANSI Z87.1 standards (USA) or EN 166 (Europe).[5][6] |
| Hand | Chemical-resistant nitrile gloves | Double-gloved with nitrile gloves | Prevents direct skin contact. Double-gloving is a best practice for potent compounds or extended handling.[8] |
| Body | Full-length laboratory coat | Chemically resistant apron over lab coat | Protects skin and personal clothing from contamination.[5][9] |
| Respiratory | Not required if handled exclusively in a fume hood | NIOSH-approved N95 or P100 respirator | Required if work cannot be contained within a fume hood or if dust generation is unavoidable.[5][9] Follow OSHA respirator regulations (29 CFR 1910.134).[5][6][9] |
Procedural Guidance for Safe Handling
Adherence to a strict, step-by-step protocol is essential for minimizing risk. This workflow ensures that safety measures are integrated into every stage of the handling process.
PPE Donning and Doffing
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
-
Donning Sequence:
-
Lab Coat
-
Goggles / Face Shield
-
Gloves (if double-gloving, don the inner pair first)
-
-
Doffing Sequence (to be performed in the work area):
-
Gloves (outer pair, if applicable)
-
Lab Coat (turn inside out as it's removed)
-
Goggles / Face Shield
-
Gloves (inner pair)
-
Wash hands thoroughly with soap and water.
-
Step-by-Step Handling Protocol
-
Preparation: Before bringing the chemical into the workspace, ensure the fume hood is operational, the work surface is clean, and all necessary equipment (spatulas, weigh paper, solvent, vortexer) is inside the hood.
-
Weighing: Perform all weighing operations inside the fume hood. Use a draft shield or weigh boat to minimize the dispersal of the solid powder.
-
Transfer & Dissolution: When transferring the solid, do so carefully to avoid creating dust. If making a solution, add the solvent to the vessel containing the pre-weighed solid slowly to prevent splashing. Cap the container before mixing or vortexing.
-
Post-Handling: After use, decontaminate any reusable equipment. Clean the work surface within the fume hood thoroughly. Securely close the primary container of the chemical.
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[6][10]
Caption: Workflow for Safe Handling of Pyrazole Carboxamides.
Decontamination & Waste Disposal
Proper disposal is a critical component of the chemical lifecycle and laboratory safety.
-
Spill Management:
-
Alert others in the area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., dry sand or vermiculite) to avoid generating dust.[6]
-
Carefully sweep or vacuum the material into a designated, labeled hazardous waste container.[9]
-
Decontaminate the spill area with an appropriate solvent and then wash with soap and water.
-
-
Waste Disposal:
-
Dispose of unused chemical and contaminated materials (gloves, weigh paper, absorbent pads) in a clearly labeled, sealed hazardous waste container.
-
Consult with your institution's Environmental Health & Safety (EHS) department for specific disposal procedures. Disposal methods may include dissolving the material in a combustible solvent for incineration by a licensed facility.[11]
-
Do not allow the chemical to enter the environment or drains.[9]
-
Emergency Procedures
In case of accidental exposure, immediate and correct first aid is vital.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][12]
-
Skin Contact: Remove contaminated clothing and shoes immediately. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][9]
-
Inhalation: Move the affected person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6][9]
-
Ingestion: Do NOT induce vomiting. Wash the mouth out with water. Seek immediate medical attention.[9]
References
-
Material Safety Data Sheet - 3,5-Dimethyl-1H-pyrazole-1-carbothioamide. Cole-Parmer. [Link]
-
Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Cole-Parmer. [Link]
-
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. PubChem, National Center for Biotechnology Information. [Link]
-
4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide. PubChem, National Center for Biotechnology Information. [Link]
-
Material Safety Data Sheet. Cole-Parmer. [Link]
-
5-amino-1-methyl-1H-pyrazole-4-carboxamide. PubChem, National Center for Biotechnology Information. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide | C6H10N4O | CID 13822925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-amino-1-methyl-1H-pyrazole-4-carboxamide | C5H8N4O | CID 265696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. biosynth.com [biosynth.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. biosynth.com [biosynth.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
